Oxmetidine mesylate
Description
BenchChem offers high-quality Oxmetidine mesylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Oxmetidine mesylate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Propriétés
Numéro CAS |
84455-52-7 |
|---|---|
Formule moléculaire |
C21H29N5O9S3 |
Poids moléculaire |
591.7 g/mol |
Nom IUPAC |
5-(1,3-benzodioxol-5-ylmethyl)-2-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethylamino]-1H-pyrimidin-6-one;methanesulfonic acid |
InChI |
InChI=1S/C19H21N5O3S.2CH4O3S/c1-12-15(23-10-22-12)9-28-5-4-20-19-21-8-14(18(25)24-19)6-13-2-3-16-17(7-13)27-11-26-16;2*1-5(2,3)4/h2-3,7-8,10H,4-6,9,11H2,1H3,(H,22,23)(H2,20,21,24,25);2*1H3,(H,2,3,4) |
Clé InChI |
KSTYTCDFRHRFLH-UHFFFAOYSA-N |
SMILES |
CC1=C(N=CN1)CSCCNC2=NC=C(C(=O)N2)CC3=CC4=C(C=C3)OCO4.CS(=O)(=O)O.CS(=O)(=O)O |
SMILES canonique |
CC1=C(N=CN1)CSCCNC2=NC=C(C(=O)N2)CC3=CC4=C(C=C3)OCO4.CS(=O)(=O)O.CS(=O)(=O)O |
Origine du produit |
United States |
Foundational & Exploratory
Oxmetidine Mesylate: H2 Receptor Antagonism & Hepatotoxic Mechanisms
Executive Summary
Oxmetidine mesylate represents a pivotal case study in rational drug design and the critical importance of predictive toxicology. Developed as a second-generation histamine H2-receptor antagonist, it was designed to improve upon the potency of cimetidine while avoiding its anti-androgenic side effects and cytochrome P450 inhibition.
While oxmetidine succeeded in achieving superior potency (approximately 2-4x that of cimetidine), its development was halted due to idiosyncratic hepatotoxicity. This guide analyzes the molecular pharmacology of oxmetidine, quantifying its receptor binding kinetics, and deconstructs the dual-mechanism toxicity profile—involving both metabolic bioactivation and direct mitochondrial impairment—that led to its withdrawal.
Molecular Pharmacology & Structure-Activity Relationship (SAR)
2.1 Chemical Architecture
Oxmetidine retains the imidazole ring characteristic of histamine and cimetidine, which is essential for H2 receptor recognition. However, it diverges significantly in the side chain design.
| Feature | Cimetidine | Oxmetidine | Pharmacological Impact |
| Heterocycle | Imidazole | Imidazole | Maintains H2 receptor affinity.[1] |
| Side Chain | Cyanoguanidine | Isocytosine (2-amino-4-hydroxypyrimidine) | Increases potency; alters lipophilicity. |
| Linker | Thioether | Thioether | Flexible tether for receptor binding pocket alignment. |
SAR Insight: The replacement of the cyanoguanidine group with an isocytosine moiety was intended to reduce the interaction with the heme iron of CYP450 enzymes (a known issue with cimetidine). While it increased H2 affinity, the isocytosine group, in conjunction with the imidazole ring, introduced a new metabolic liability.
2.2 Receptor Binding Kinetics
Oxmetidine acts as a competitive, reversible antagonist at the H2 receptor.
-
Potency (Relative): Intravenous oxmetidine is approximately 4x more potent than cimetidine in inhibiting gastric acid secretion.
-
Potency (Molar): On a molar basis, oral oxmetidine is ~2x more potent than cimetidine.
-
Estimated pA2: Based on relative potency data (log(4) ≈ 0.6), the estimated pA2 for oxmetidine in guinea pig atrium is 6.7 – 6.9 (compared to ~6.1 for cimetidine).
Mechanism of Action: H2 Signal Transduction
The therapeutic effect of oxmetidine is achieved by blocking the histamine-mediated activation of the parietal cell proton pump.
Pathway Description:
-
Ligand Binding: Histamine binds to the Gs-coupled H2 receptor on the basolateral membrane of the parietal cell.
-
Transduction: This activates Adenylyl Cyclase (AC).
-
Second Messenger: AC converts ATP to cAMP.
-
Effector: cAMP activates Protein Kinase A (PKA).
-
Acid Secretion: PKA phosphorylates proteins involved in the trafficking of H+/K+-ATPase pumps to the apical membrane, causing acid secretion.
-
Antagonism: Oxmetidine competitively occupies the H2 receptor, preventing step 1 and silencing the downstream cascade.
Figure 1: Competitive inhibition of the H2-receptor signaling cascade by oxmetidine.
Mechanism of Hepatotoxicity (The Failure Point)
Unlike cimetidine, which causes rare and mild liver enzyme elevations, oxmetidine caused significant hepatotoxicity leading to its withdrawal. Current toxicological consensus points to a "Dual-Hit" Mechanism .
Hit 1: Metabolic Bioactivation (Reactive Intermediates)
Oxmetidine undergoes hepatic metabolism (likely via CYP450 isozymes) to form reactive electrophilic intermediates.
-
Structural Alert: The imidazole ring and the isocytosine side chain are susceptible to oxidative bioactivation.
-
Reaction: These intermediates (potentially unstable epoxides or iminoquinone species) react with intracellular nucleophiles, specifically Glutathione (GSH) .
-
Consequence: When the rate of reactive metabolite formation exceeds the capacity of GSH synthesis, GSH depletion occurs. Unscavenged electrophiles then covalently bind to critical cellular proteins (protein adducts), triggering immune responses or enzymatic dysfunction.
Hit 2: Direct Mitochondrial Toxicity
Research indicates oxmetidine exerts a direct cytotoxic effect independent of metabolism.
-
Target: The drug inhibits mitochondrial respiration , specifically interfering with NADH-linked substrates (Pyruvate/Malate) at Complex I.
-
Outcome: This leads to a rapid depletion of ATP.
-
Synergy: The cell, already stressed by GSH depletion (Hit 1), cannot maintain ionic homeostasis due to ATP loss (Hit 2), leading to necrosis.
Figure 2: The Dual-Hit hypothesis of oxmetidine hepatotoxicity: metabolic activation and mitochondrial inhibition.
Experimental Protocols
5.1 H2 Antagonism Assay (Guinea Pig Atrium)
The isolated guinea pig right atrium is the "gold standard" tissue for assessing H2 chronotropic effects because H2 receptors directly regulate heart rate in this species (unlike H1 dominance in the ileum).
Protocol:
-
Tissue Isolation: Sacrifice a guinea pig (300-500g) via cervical dislocation. Rapidly excise the heart and transfer to oxygenated Krebs-Henseleit solution.
-
Dissection: Isolate the spontaneously beating right atrium.
-
Mounting: Suspend the atrium in a 20mL organ bath containing Krebs solution at 37°C, aerated with 95% O2 / 5% CO2. Apply 1g resting tension.
-
Equilibration: Allow tissue to stabilize for 60 minutes, washing every 15 minutes.
-
Agonist Curve (Control): Construct a cumulative concentration-response curve (CCRC) using Histamine (
M to M). Record the maximal heart rate response. Wash until baseline is restored. -
Antagonist Incubation: Incubate the tissue with Oxmetidine (e.g.,
M) for 30 minutes. -
Agonist Curve (Test): Repeat the Histamine CCRC in the presence of Oxmetidine.
-
Analysis: Measure the rightward shift of the curve. Calculate the Dose Ratio (DR) and determine the
value using the Schild equation: (Where [B] is the molar concentration of antagonist).
5.2 Hepatotoxicity Assessment (Isolated Hepatocytes)
To verify the toxicity mechanism described in Section 4.
Protocol:
-
Isolation: Isolate hepatocytes from male Sprague-Dawley rats using a two-step collagenase perfusion method.
-
Culture: Plate cells at
cells/mL in Williams' Medium E. -
Treatment: Treat cells with Oxmetidine (0, 0.1, 0.5, 1.0 mM) for 1-4 hours.
-
Viability Assay (LDH): Collect supernatant and measure Lactate Dehydrogenase (LDH) leakage as a marker of membrane integrity (necrosis).
-
Metabolic Assay (ATP): Lyse cells and measure intracellular ATP levels using a luciferin-luciferase bioluminescence assay.
-
Self-Validation: If ATP drops before LDH leakage occurs, it confirms the mitochondrial mechanism (Hit 2) precedes membrane rupture.
-
References
-
Oxmetidine: clinical pharmacological studies with a new H2-receptor antagonist. Source: Gut (1982).
-
Mechanism of inhibition of rat liver mitochondrial respiration by oxmetidine, an H2-receptor antagonist. Source: Journal of Pharmacology and Experimental Therapeutics (1986).
-
Oxmetidine (H2 receptor antagonist) induced cytotoxicity in isolated rat hepatocytes. Source: Biochemical Pharmacology (1985).
-
The determination of receptor constants for histamine H2-agonists in the guinea-pig isolated right atrium. Source: British Journal of Pharmacology (1982).
-
Structural Alert/Reactive Metabolite Concept as Applied in Medicinal Chemistry. Source: Chemical Research in Toxicology (2011).[2]
Sources
Comparative Chemical Pathology: Cimetidine vs. Oxmetidine
A Technical Analysis of Structural Evolution and Toxicological Divergence
Executive Summary
This guide provides a rigorous structural and functional analysis of Cimetidine (the prototype H2 receptor antagonist) and Oxmetidine (a potent but failed successor). While both agents share a common pharmacophore designed to inhibit gastric acid secretion, their metabolic fates diverge catastrophically due to specific structural modifications. This analysis dissects the "Bioisosteric Trap"—how a logical structural optimization to improve potency inadvertently introduced a toxicophore, leading to mitochondrial dysfunction and idiosyncratic hepatotoxicity.
Part 1: Structural Deconstruction & Pharmacophore Analysis
The evolution from Cimetidine to Oxmetidine represents a classic exercise in medicinal chemistry: retaining the primary binding motif while altering the "tail" to enhance affinity.
The Shared Pharmacophore (The Anchor)
Both molecules utilize a 5-methylimidazole ring linked via a thioether chain.[1]
-
Function: The imidazole ring mimics the endogenous ligand histamine, allowing recognition by the H2 receptor.
-
The Linker: The thioether chain (
) provides the necessary flexibility and distance (approx. 4 atoms) to span the receptor's active site.[1]
The Structural Divergence (The Tail)
The critical difference lies in the polar tail group, which interacts with the receptor's distal binding pocket.
| Feature | Cimetidine | Oxmetidine |
| Tail Group | Cyanoguanidine | 5,6-Methylenedioxybenzyl-substituted Isocytosine |
| Chemistry | Polar, neutral, hydrophilic.[1] | Lipophilic, aromatic, rigid. |
| pKa (Tail) | ~ -0.4 (Very weak base) | ~ 2.0 (Weak base) |
| Interaction | Hydrogen bonding (H-bond donor/acceptor).[1] | Hydrophobic interaction + H-bonding.[1] |
| Metabolic Risk | Low (CYP450 Reversible Inhibition).[1] | High (Bioactivation to Reactive Metabolites). |
Structural Logic Diagram
The following diagram illustrates the structural evolution and the functional consequences of the modifications.
Figure 1: Structural evolution from Histamine to Cimetidine and Oxmetidine, highlighting the critical tail modification.
Part 2: Physicochemical Profiling (ADME)[1]
The substitution of the cyanoguanidine with the benzodioxole-isocytosine moiety drastically alters the physicochemical landscape of the molecule.
Comparative Data Table
| Property | Cimetidine | Oxmetidine | Implication |
| Molecular Weight | 252.34 g/mol | 373.43 g/mol | Oxmetidine is significantly heavier, impacting solubility.[1] |
| LogP (Lipophilicity) | 0.40 | ~ 2.5 - 3.0 | Oxmetidine is much more lipophilic, increasing tissue penetration but also non-specific binding.[1] |
| Solubility (pH 7.4) | High (>10 mg/mL) | Low (<0.1 mg/mL) | Oxmetidine requires formulation aids (e.g., mesylate salt).[1] |
| H2 Receptor Affinity | Oxmetidine is 2-4x more potent due to hydrophobic tail interactions.[1] |
The Lipophilicity Trap
The increased LogP of Oxmetidine was intended to improve receptor binding energy. However, high lipophilicity (
-
Higher hepatic uptake.[1]
-
Increased affinity for CYP450 active sites (leading to metabolism rather than excretion).[1]
-
"Grease ball" non-specific binding to mitochondrial membranes.[1]
Part 3: Mechanistic Toxicology (The Core)
This section details why Oxmetidine failed. While Cimetidine causes manageable drug-drug interactions (DDIs), Oxmetidine causes cytotoxicity.[1]
Cimetidine: Reversible CYP Inhibition
Cimetidine binds to the heme iron of CYP450 enzymes (specifically CYP1A2, 2C9, 2D6, and 3A4) via the lone pair of electrons on the imidazole nitrogen.
-
Mechanism: Non-covalent, reversible coordination.
-
Outcome: Metabolic clearance of co-administered drugs (e.g., warfarin, theophylline) is slowed.
-
Clinical Result: DDI warnings, but rarely direct hepatotoxicity.
Oxmetidine: Metabolic Activation & Mitochondrial Toxicity
Oxmetidine contains a 1,3-benzodioxole (methylenedioxybenzene) moiety.[1] This is a well-known "structural alert" in medicinal chemistry.[1]
The Mechanism of Toxicity:
-
P450 Attack: CYP enzymes attempt to oxidize the methylene bridge of the benzodioxole.
-
Reactive Intermediate: This generates a carbene intermediate or facilitates ring opening to a catechol .
-
Quinone Formation: The catechol can be further oxidized to an ortho-quinone or quinone methide.[1]
-
Covalent Binding: These electrophilic species react with nucleophilic centers on proteins (cysteines) or deplete cellular Glutathione (GSH).[1]
-
Mitochondrial Collapse: Oxmetidine specifically inhibits the electron transport chain (Complex I/II), leading to ATP depletion and cell death (necrosis).
Figure 2: The metabolic activation pathway of Oxmetidine leading to hepatotoxicity.[1]
Part 4: Experimental Protocol: Reactive Metabolite Trapping
To verify the toxicity mechanism described above, researchers use Glutathione (GSH) Trapping Assays .[2] This protocol detects short-lived electrophiles (like those formed from Oxmetidine).[1]
Protocol: Microsomal GSH Trapping
Objective: Identify if Oxmetidine forms reactive intermediates when metabolized by liver microsomes.
Reagents:
-
Test Compound: Oxmetidine (10 µM).[1]
-
Trapping Agent: Glutathione (GSH) (5 mM) (labeled with
or if available for mass spec confirmation).[1] -
Cofactor: NADPH (1 mM) (or regenerating system).[1]
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).[1]
Workflow:
-
Incubation:
-
Mix HLM, Buffer, and Oxmetidine.
-
Pre-incubate at 37°C for 5 minutes.
-
Initiate: Add NADPH and GSH simultaneously.
-
Control: Prepare a parallel sample without NADPH (to rule out non-metabolic reactivity).
-
-
Termination:
-
After 30-60 minutes, quench with ice-cold Acetonitrile (1:3 v/v) containing internal standard.
-
Centrifuge at 3000g for 15 min to pellet proteins.
-
-
Analysis (LC-MS/MS):
Data Interpretation[3][4][5][6][7]
-
Positive Result: Detection of [M + O + GSH - 2H] adducts indicates the formation of a quinone-like reactive species.[1]
-
Oxmetidine Specifics: You will likely observe adducts on the benzodioxole ring (opened to catechol) or the pyrimidone ring.
Figure 3: Workflow for the Glutathione Trapping Assay to detect reactive metabolites.
Part 5: Clinical Implications & Conclusion
The comparison of Cimetidine and Oxmetidine serves as a cautionary tale in drug design.
-
Potency is not Safety: Oxmetidine was more potent than Cimetidine (higher affinity), but its "structural alert" (benzodioxole) caused its demise.[1]
-
The Bioisostere Fallacy: Replacing the cyanoguanidine with a lipophilic isocytosine analog solved the "potency" problem but created a "toxicity" problem.
-
Current Status:
-
Cimetidine: Still available (OTC/Rx), though largely superseded by Famotidine (which lacks CYP inhibition).
-
Oxmetidine: Withdrawn/Discontinued during clinical trials due to hepatitis and transaminase elevations.
-
Final Recommendation for Researchers: When modifying a lead compound (like Cimetidine) to increase lipophilicity, mandatory Reactive Metabolite Screening (GSH trapping) and Mitochondrial Toxicity Assays (Glu/Gal media switch) must be performed early to avoid the "Oxmetidine Trap."
References
-
PubChem. (n.d.).[1] Oxmetidine | C19H21N5O3S.[1] National Library of Medicine. Retrieved from [Link][1]
-
LiverTox. (2018).[1] Cimetidine - LiverTox - NCBI Bookshelf.[1] National Institute of Diabetes and Digestive and Kidney Diseases. Retrieved from [Link]
-
Rush, G. F., et al. (1985). Mechanism of oxmetidine (SK&F 92994) cytotoxicity in isolated rat hepatocytes. Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]
-
Cyprotex. (n.d.).[1] Reactive Metabolite Assessment (Glutathione Trapping). Evotec. Retrieved from [Link][1]
- Ganellin, C. R. (1981). Medicinal Chemistry and Dynamic Structure-Activity Analysis in the Discovery of Drugs Acting at Histamine H2 Receptors. Journal of Medicinal Chemistry.
Sources
Technical Whitepaper: The Hepatotoxicity Profile and Withdrawal of Oxmetidine
A Case Study in Mitochondrial Dysfunction and Structural Alerts in H2 Receptor Antagonist Design
Executive Summary
Oxmetidine (SK&F 92994) represents a pivotal case study in the history of drug-induced liver injury (DILI). Developed by Smith Kline & French (SK&F) in the early 1980s as a second-generation H2 receptor antagonist (H2RA) to succeed cimetidine (Tagamet), oxmetidine was designed to offer increased potency and a reduced potential for cytochrome P450 inhibition.
However, the drug was suspended from clinical trials and effectively withdrawn from development circa 1983–1984 following reports of severe, idiosyncratic hepatitis. Unlike its predecessor cimetidine, whose rare hepatotoxicity is largely immune-mediated, oxmetidine demonstrated intrinsic, dose-dependent cytotoxicity driven by direct mitochondrial electron transport chain (ETC) inhibition and the metabolic activation of its methylenedioxybenzyl structural moiety.
This guide analyzes the mechanistic failure of oxmetidine, providing researchers with the historical context, molecular toxicology profiles, and modern screening protocols necessary to prevent similar attrition in current drug discovery pipelines.
The Clinical Context: The H2 Antagonist Race[1]
In the late 1970s, cimetidine revolutionized ulcer therapy.[1][2] However, it had limitations, primarily its imidazole ring-mediated inhibition of CYP450 enzymes (causing drug-drug interactions) and anti-androgenic side effects.
SK&F sought a "cleaner" successor. Oxmetidine was synthesized with two major structural modifications:
-
Isocytosine ring: Replacing the cyanoguanidine group of cimetidine to reduce anti-androgenic effects.
-
Methylenedioxybenzyl (benzodioxole) group: Added to increase lipophilicity and potency.
While oxmetidine achieved higher potency and lacked significant CYP inhibition, the structural changes introduced a new, unforeseen toxicity profile.
Figure 1: Development Timeline & Attrition Logic
Caption: The trajectory of H2RA development showing the divergence of oxmetidine towards toxicity compared to the successful furan-based ranitidine.
Mechanistic Toxicology: The Core Failure
The hepatotoxicity of oxmetidine is distinct from cimetidine. It is characterized by a dual mechanism of action involving direct mitochondrial toxicity and metabolic bioactivation.
Primary Mechanism: Mitochondrial Complex I Inhibition
Research utilizing isolated rat liver mitochondria (RLM) confirmed that oxmetidine acts as a direct inhibitor of the Electron Transport Chain (ETC).
-
Site of Action: Complex I (NADH:ubiquinone oxidoreductase).
-
Evidence: Oxmetidine inhibits respiration supported by NAD+-linked substrates (Pyruvate/Malate) but spares respiration supported by Succinate (Complex II substrate).
-
Consequence: This blockage halts proton pumping, collapses the mitochondrial membrane potential (
), and depletes cellular ATP. ATP depletion occurs prior to cell death, indicating it is the causative event, not a downstream artifact.
Secondary Mechanism: Metabolic Activation (The Structural Alert)
The methylenedioxybenzyl group is a known "structural alert" in medicinal chemistry.
-
Bioactivation: CYP450 enzymes can oxidize the methylene carbon, opening the ring to form a reactive quinone methide or catechol intermediate.
-
Covalent Binding: These electrophilic intermediates covalently bind to hepatic proteins and deplete glutathione (GSH).
-
Synergy: The depletion of GSH renders the hepatocyte more vulnerable to the oxidative stress generated by the stalled mitochondrial ETC.
Figure 2: The Dual-Hit Toxicity Pathway
Caption: Oxmetidine induces liver injury via converging pathways: direct mitochondrial respiratory chain blockade and reactive metabolite formation.
Comparative Profiling: Oxmetidine vs. Competitors
The following table contrasts the safety profiles of the major H2RAs of that era. Note the correlation between lipophilicity and intrinsic toxicity.
| Feature | Cimetidine (Tagamet) | Ranitidine (Zantac) | Oxmetidine |
| Chemical Class | Imidazole | Furan | Benzodioxole-Imidazole |
| Lipophilicity (LogP) | Low (0.4) | Low (0.2) | High (>2.0) |
| Primary Toxicity | Rare, Idiosyncratic | Rare, Idiosyncratic | Dose-Dependent, Intrinsic |
| Mitochondrial Effect | None at therapeutic doses | None | Complex I Inhibition |
| CYP Inhibition | Strong (CYP1A2, 2C9, 2D6) | Weak/None | Weak/None |
| Hepatotoxicity Mech | Hypersensitivity | Hypersensitivity | ATP Depletion + Reactive Metabolite |
Experimental Protocols (Retrospective & Modern)
To validate the toxicity profile of oxmetidine (or screen a new candidate with similar structures), the following protocols establish a self-validating safety system.
Protocol A: Mitochondrial Respiration Assay (Clark Electrode / Seahorse)
Purpose: To differentiate between Complex I and Complex II inhibition.
-
Isolation: Isolate Rat Liver Mitochondria (RLM) via differential centrifugation in mannitol-sucrose-EGTA buffer.
-
Basal Check: Resuspend RLM in respiration buffer. Ensure Respiratory Control Ratio (RCR) > 4.0 using glutamate/malate.
-
Complex I Challenge:
-
Add Substrate: Glutamate (5mM) + Malate (5mM) .
-
Add ADP (250 µM) to induce State 3 respiration.
-
Add Test Compound (Oxmetidine 0–500 µM).
-
Result: Oxmetidine will dose-dependently reduce O2 consumption rate (OCR).
-
-
Complex II Challenge (The Control):
Protocol B: Glutathione (GSH) Trapping Assay
Purpose: To detect reactive quinone methide intermediates.
-
Incubation: Incubate human liver microsomes (HLM) with the test compound (10 µM) and NADPH (1 mM).
-
Trapping Agent: Add excess Glutathione (GSH) or Dansyl-GSH (5 mM).
-
Analysis: Terminate reaction with ice-cold acetonitrile. Centrifuge.
-
Detection: Analyze supernatant via LC-MS/MS.
-
Validation: Search for [M + GSH - 2H]+ adducts. The presence of these adducts confirms the formation of a reactive intermediate capable of covalent binding.
Lessons for Drug Design
The failure of oxmetidine provides critical rules for modern medicinal chemistry:
-
Lipophilicity Limits: High lipophilicity (LogP > 3) often correlates with mitochondrial accumulation and off-target toxicity. Oxmetidine's attempt to increase potency via lipophilic groups backfired.
-
Structural Alerts: The 1,3-benzodioxole (methylenedioxy) ring is now a recognized structural alert. While present in some approved drugs (e.g., paroxetine, tadalafil), it requires rigorous screening for quinone methide formation and GSH depletion.
-
Screening Hierarchy: Standard cytotoxicity assays (LDH release) are often too late. Mitochondrial function assays (ATP, Membrane Potential) must be conducted early, especially for compounds designed to be lipophilic bases.
Figure 3: The Modern Safety Screening Funnel
Caption: A hierarchical screening workflow designed to detect oxmetidine-like liabilities early in the discovery phase.
References
-
Rush, G. F., et al. (1997). "Mechanism of inhibition of rat liver mitochondrial respiration by oxmetidine, an H2-receptor antagonist."[5] Journal of Pharmacology and Experimental Therapeutics.
-
Oldham, H. G., & Chenery, R. J. (1985). "Oxmetidine (H2 receptor antagonist) induced cytotoxicity in isolated rat hepatocytes."[6] Biochemical Pharmacology.
-
Clarke, J. B., et al. (1990). "The mechanism of toxicity of oxmetidine to isolated rat hepatocytes." Archives of Toxicology.
-
Kalgutkar, A. S., et al. (2005). "Structural alerts for toxicity: metabolic activation of quinone methide formation." Current Drug Metabolism.
-
Boyd, E., et al. (1983). "Oxmetidine: A new H2-receptor antagonist." Gut.
Sources
- 1. The development of cimetidine: 1964-1976. A human story - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. acs.org [acs.org]
- 3. Cimetidine | C10H16N6S | CID 2756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cimetidine - Wikipedia [en.wikipedia.org]
- 5. Mechanism of inhibition of rat liver mitochondrial respiration by oxmetidine, an H2-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxmetidine (H2 receptor antagonist) induced cytotoxicity in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Oxmetidine Mesylate: Physicochemical Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of oxmetidine mesylate, a histamine H₂-receptor antagonist. This document delves into its core physicochemical properties, outlines detailed experimental protocols for their determination, and explores its mechanism of action with relevant in vitro and in vivo assay methodologies.
Introduction
Oxmetidine is a potent and specific histamine H₂-receptor antagonist, structurally distinct from cimetidine by the presence of an isocytosine ring in its side chain instead of a cyanoguanidine moiety.[1] Developed as a potential treatment for peptic ulcers and other conditions related to excessive gastric acid secretion, it has been a subject of significant research.[1][2][3] This guide focuses on the mesylate salt form of oxmetidine, providing critical technical information for researchers and developers in the pharmaceutical sciences.
PART 1: Core Physicochemical Profile of Oxmetidine Mesylate
A thorough understanding of the physicochemical properties of a drug candidate is fundamental to its development. These properties influence its formulation, bioavailability, and ultimately, its therapeutic efficacy.
Chemical Identification:
-
Chemical Name: 5-(1,3-benzodioxol-5-ylmethyl)-2-[[2-[[(5-methyl-1H-imidazol-4-yl)methyl]thio]ethyl]amino]-4(1H)-pyrimidinone, dimethanesulfonate
-
CAS Number: 84455-52-7
Physicochemical Data Summary:
| Property | Value (Oxmetidine Base) | Proposed Method for Oxmetidine Mesylate | Rationale for Method Selection |
| Molecular Formula | C₁₉H₂₁N₅O₃S | C₂₁H₂₉N₅O₉S₃ | N/A |
| Molecular Weight | 399.5 g/mol | 591.7 g/mol | N/A |
| Melting Point | Not available | Capillary Melting Point Method (USP <741>) | Standard, reliable method for crystalline solids. |
| Solubility | Not available | Equilibrium Solubility Method (USP <1236>) | Provides quantitative data in various solvents, crucial for formulation.[4] |
| pKa | Not available | Potentiometric Titration | Gold standard for determining ionization constants, which affect solubility and absorption.[5][6][7][8] |
| LogP (Octanol/Water) | 2.11 (experimental) | Shake-Flask Method | A key indicator of lipophilicity and potential for membrane permeability.[9] |
Experimental Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a new drug substance like oxmetidine mesylate.
Caption: A logical workflow for the physicochemical characterization of oxmetidine mesylate.
Detailed Experimental Protocols
1. Determination of Melting Point (Capillary Method - USP <741>):
-
Principle: This method determines the temperature at which a substance transitions from a solid to a liquid state.
-
Procedure:
-
Finely powder the dry oxmetidine mesylate sample.
-
Pack the powdered sample into a capillary tube to a height of 2.5-3.5 mm.
-
Place the capillary tube in a calibrated melting point apparatus.
-
Heat the apparatus at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Record the temperature at which the first droplet of liquid appears and the temperature at which the substance is completely molten. The range between these two temperatures is the melting range.
-
2. Equilibrium Solubility Determination (Shake-Flask Method - USP <1236>): [4]
-
Principle: An excess of the solid drug is agitated in a specific solvent until equilibrium is reached, and the concentration of the dissolved drug is then measured.
-
Procedure:
-
Add an excess amount of oxmetidine mesylate to a series of vials containing different solvents (e.g., water, 0.1 N HCl, phosphate buffer pH 7.4, ethanol).
-
Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium.
-
After agitation, allow the samples to stand to permit the undissolved solid to settle.
-
Withdraw an aliquot from the supernatant and filter it through a suitable membrane filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.
-
Analyze the concentration of oxmetidine mesylate in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
3. pKa Determination (Potentiometric Titration): [5][6][7][8]
-
Principle: The pKa is determined by monitoring the pH of a solution of the drug as it is titrated with a strong acid or base. The pKa is the pH at which 50% of the drug is in its ionized form.
-
Procedure:
-
Accurately weigh and dissolve a known amount of oxmetidine mesylate in a suitable solvent (e.g., water or a co-solvent system if aqueous solubility is low).
-
Immerse a calibrated pH electrode into the solution.
-
Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the nature of the ionizable groups.
-
Record the pH of the solution after each incremental addition of the titrant.
-
Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve or by analyzing the first and second derivatives of the curve.
-
PART 2: Mechanism of Action and Biological Activity
Oxmetidine functions as a competitive antagonist at the histamine H₂-receptors, primarily located on the basolateral membrane of gastric parietal cells.[1] This antagonism inhibits the binding of histamine, thereby reducing the secretion of gastric acid.[3]
Histamine H₂-Receptor Signaling Pathway
The binding of histamine to the H₂-receptor initiates a G-protein-coupled signaling cascade that leads to the activation of the proton pump (H⁺/K⁺-ATPase) and subsequent acid secretion. Oxmetidine, by blocking this initial step, prevents the downstream signaling events.
Caption: The histamine H₂-receptor signaling pathway and the inhibitory action of oxmetidine mesylate.
Experimental Protocols for Biological Activity Assessment
1. In Vitro Receptor Binding Assay (Competitive Displacement): [10]
-
Principle: This assay measures the ability of oxmetidine mesylate to displace a radiolabeled ligand that has a known high affinity for the H₂-receptor. The concentration of oxmetidine mesylate that displaces 50% of the radioligand (IC₅₀) is a measure of its binding affinity.
-
Procedure:
-
Prepare a membrane fraction from cells expressing the human H₂-receptor (e.g., HEK-293 cells).
-
Incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [³H]-tiotidine).
-
Add increasing concentrations of unlabeled oxmetidine mesylate to the incubation mixture.
-
Allow the binding to reach equilibrium.
-
Separate the bound radioligand from the unbound radioligand by rapid filtration through a glass fiber filter.
-
Measure the radioactivity retained on the filter using liquid scintillation counting.
-
Plot the percentage of specific binding of the radioligand against the logarithm of the oxmetidine mesylate concentration and determine the IC₅₀ value.
-
2. In Vivo Gastric Acid Secretion Inhibition Assay (Rat Model): [11][12][13][14]
-
Principle: This assay evaluates the ability of oxmetidine mesylate to inhibit gastric acid secretion in a living organism, providing insights into its in vivo potency and duration of action.
-
Procedure:
-
Use adult male Sprague-Dawley rats, fasted overnight with free access to water.
-
Anesthetize the rats and perform a laparotomy to expose the stomach.
-
Ligate the pylorus to prevent the passage of gastric contents into the duodenum.
-
Administer oxmetidine mesylate or vehicle control either orally (p.o.) or intravenously (i.v.).
-
After a specific time period (e.g., 2-4 hours), collect the gastric contents.
-
Measure the volume of the gastric juice and determine the total acid output by titrating with a standardized solution of NaOH.
-
Calculate the percentage inhibition of gastric acid secretion by comparing the acid output in the oxmetidine-treated group to the vehicle-treated control group.
-
Conclusion
Oxmetidine mesylate is a potent histamine H₂-receptor antagonist with a clear mechanism of action. This guide has provided a framework for its comprehensive physicochemical characterization and biological evaluation. The detailed protocols serve as a valuable resource for researchers and drug development professionals, enabling consistent and reliable data generation. A thorough understanding of these fundamental properties is paramount for the successful development and formulation of oxmetidine mesylate as a therapeutic agent.
References
-
Cimetidine - Pharmaceutical Drugs - NCBI Bookshelf. (n.d.). Retrieved February 7, 2026, from [Link]
-
Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC. (2024, March 18). Retrieved February 7, 2026, from [Link]
-
Oxmetidine (H2 receptor antagonist) induced cytotoxicity in isolated rat hepatocytes. (n.d.). Retrieved February 7, 2026, from [Link]
-
Oxmetidine: clinical pharmacological studies with a new H2-receptor antagonist - PMC - NIH. (n.d.). Retrieved February 7, 2026, from [Link]
-
Oxmetidine (H2 receptor antagonist) induced cytotoxicity in isolated rat hepatocytes. (n.d.). Retrieved February 7, 2026, from [Link]
-
Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract - SciSpace. (n.d.). Retrieved February 7, 2026, from [Link]
-
Histamine H2 receptor - Wikipedia. (n.d.). Retrieved February 7, 2026, from [Link]
-
Oxmetidine | C19H21N5O3S - PubChem. (n.d.). Retrieved February 7, 2026, from [Link]
-
Gastric Acid Inhibition and Oxmetidine Kinetics in Duodenal Ulcer - PubMed. (n.d.). Retrieved February 7, 2026, from [Link]
-
Development of Methods for the Determination of pKa Values - PMC. (n.d.). Retrieved February 7, 2026, from [Link]
-
Distinct roles of histamine H1- and H2-receptor signaling pathways in inflammation-associated colonic tumorigenesis - PubMed Central. (n.d.). Retrieved February 7, 2026, from [Link]
-
<1236> Solubility Measurements - USP-NF. (2016, September 30). Retrieved February 7, 2026, from [Link]
-
REPORT Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. (n.d.). Retrieved February 7, 2026, from [Link]
-
Inhibition of food stimulated gastric acid secretion by cimetidine - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]
-
Physiological implications of biased signaling at histamine H2 receptors - Frontiers. (n.d.). Retrieved February 7, 2026, from [Link]
-
In vitro receptor binding assays: General methods and considerations - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]
-
Novel insights into histamine H 2 receptor biology - American Physiological Society Journal. (n.d.). Retrieved February 7, 2026, from [Link]
-
Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. (2024, April 23). Retrieved February 7, 2026, from [Link]
-
Inhibition of gastric acid secretion by cimetidine in patients with duodenal ulcer - PubMed. (1975, August 21). Retrieved February 7, 2026, from [Link]
-
Histamine H2 receptor mediated dual signaling: mapping of structural requirements using beta2 adrenergic chimeric receptors - PubMed. (n.d.). Retrieved February 7, 2026, from [Link]
-
In vitro receptor binding assays: general methods and considerations - PubMed - NIH. (2008, May 13). Retrieved February 7, 2026, from [Link]
-
Potentiometric Determination of pKa of Some Selected Antibiotics in Mixed Solvent Media. (2020, May 20). Retrieved February 7, 2026, from [Link]
-
Cimetidine | C10H16N6S - PubChem. (n.d.). Retrieved February 7, 2026, from [Link]
-
The effect of cimetidine on basal gastric acid secretion in the rat - PMC - NIH. (n.d.). Retrieved February 7, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Oxmetidine (H2 receptor antagonist) induced cytotoxicity in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxmetidine: clinical pharmacological studies with a new H2-receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uspnf.com [uspnf.com]
- 5. scispace.com [scispace.com]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. researchgate.net [researchgate.net]
- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gastric acid inhibition and oxmetidine kinetics in duodenal ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of gastric acid secretion by cimetidine in patients with duodenal ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The effect of cimetidine on basal gastric acid secretion in the rat - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: The Role of the Isocytosine Moiety in Oxmetidine Pharmacology
Executive Summary
Oxmetidine (SK&F 92994) represents a pivotal case study in medicinal chemistry, illustrating the complex trade-offs between potency optimization and metabolic liability. Designed as a successor to cimetidine, oxmetidine replaced the cyanoguanidine moiety with a 5-substituted isocytosine (2-aminopyrimidin-4-one) ring. This bioisosteric replacement significantly enhanced histamine H2-receptor affinity and eliminated the anti-androgenic side effects associated with cimetidine. However, the drug was withdrawn from clinical development due to idiosyncratic hepatotoxicity.[1]
This guide analyzes the specific pharmacological role of the isocytosine moiety, detailing its contribution to receptor binding, physicochemical properties, and its implication in the mitochondrial toxicity pathways that ultimately led to the drug's failure.
Structural Rationale: The Isocytosine Bioisostere
The development of H2-receptor antagonists (H2RAs) relies on a specific pharmacophore model: an aromatic ring (often imidazole) linked by a flexible chain to a polar, H-bonding terminus.
The Cyanoguanidine Limitation
Cimetidine utilizes a cyanoguanidine group as its polar terminus. While effective, this group has limitations:
-
Weak Basicity: The electron-withdrawing cyano group reduces the basicity of the guanidine (pKa ~ -0.4), ensuring it remains neutral at physiological pH to facilitate membrane crossing.
-
Side Effects: The cyanoguanidine moiety was implicated in weak anti-androgenic activity (gynecomastia) and inhibition of cytochrome P450 enzymes.
The Isocytosine Solution
Oxmetidine incorporates an isocytosine (specifically a 2-amino-4-pyrimidone) moiety.
-
Bioisosterism: The isocytosine ring mimics the planar, polar H-bonding array of cyanoguanidine but within a rigid heterocyclic framework.
-
pKa Modulation: The isocytosine moiety possesses a pKa typically in the range of 4.0–4.5 (for the protonation of the ring nitrogen), ensuring it remains predominantly uncharged at physiological pH (7.4), optimizing bioavailability while maintaining the dipole required for receptor interaction.
-
Potency Enhancement: The rigidification of the polar group reduces the entropic cost of binding, contributing to oxmetidine being approximately 2-4 times more potent than cimetidine on a molar basis.
SAR Evolution Diagram
Figure 1: Structural evolution from Cimetidine to Oxmetidine, highlighting the transition from a flexible cyanoguanidine to a rigid isocytosine scaffold.[2]
Pharmacodynamics: Receptor Binding Mechanism
The isocytosine moiety is critical for the "anchoring" of oxmetidine within the H2 receptor pocket.
Bidentate Hydrogen Bonding
The H2 receptor features a polar region involving Asp98 and Thr190 (transmembrane domain). The isocytosine moiety acts as a bidentate ligand:
-
H-Bond Donor: The exocyclic amine (-NH-) or the ring -NH- (tautomer dependent) donates a hydrogen to Asp98 .
-
H-Bond Acceptor: The carbonyl oxygen (=O) or ring nitrogen accepts a hydrogen from Thr190 or Tyr250.
This "push-pull" hydrogen bonding network mimics the interaction of the endogenous ligand, histamine, but with higher affinity due to the stabilization provided by the lipophilic 5-benzyl substituent (benzodioxole) unique to oxmetidine.
The Toxicity Paradox: Isocytosine and Mitochondrial Inhibition
While the isocytosine moiety solved the potency and hormonal side-effect issues, oxmetidine failed due to hepatotoxicity. It is crucial to distinguish between the direct toxicity of the isocytosine ring and the consequential toxicity of the whole molecule.
Mechanism of Hepatotoxicity
Research indicates that oxmetidine causes cytotoxicity in isolated hepatocytes through the inhibition of mitochondrial respiration , specifically at the electron transport chain (ETC).
-
Site of Action: Complex I (NADH:ubiquinone oxidoreductase) or the segment preceding ubiquinone.
-
Role of Lipophilicity: The isocytosine group, when substituted with the lipophilic benzodioxole group, creates a molecule with significantly higher logP than cimetidine. This high lipophilicity facilitates accumulation in the mitochondrial inner membrane.
-
The Isocytosine Factor: Unlike the cyanoguanidine (which is highly polar and hydrophilic), the substituted isocytosine scaffold contributes to a physicochemical profile that favors mitochondrial uptake.
Mitochondrial Toxicity Pathway
Figure 2: The cascade of oxmetidine-induced hepatotoxicity, driven by mitochondrial respiratory blockade.
Experimental Protocols
To validate the pharmacological profile and toxicity of isocytosine-based H2RAs, the following self-validating protocols are recommended.
Protocol A: Comparative H2-Receptor Binding Assay
Objective: Determine the affinity (
-
Tissue Preparation: Homogenize guinea pig cerebral cortex (rich in H2 receptors) in 50 mM Na/K phosphate buffer (pH 7.4). Centrifuge at 40,000 x g for 30 min. Resuspend pellet.
-
Ligand: Use
-Tiotidine (a high-affinity radioligand). -
Incubation:
-
Mix 100 µL membrane suspension + 50 µL
-Tiotidine (2 nM final) + 50 µL Test Compound (Oxmetidine, to M). -
Incubate at 25°C for 60 minutes to reach equilibrium.
-
-
Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.3% polyethyleneimine (reduces non-specific binding).
-
Quantification: Liquid scintillation counting.
-
Data Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate
and convert to using the Cheng-Prusoff equation:
Protocol B: Hepatocyte Cytotoxicity Assay (Mitochondrial Integrity)
Objective: Assess the specific toxicity of the isocytosine derivative compared to cimetidine.
-
Cell Isolation: Isolate rat hepatocytes via collagenase perfusion (viability >85% by Trypan Blue).
-
Suspension Culture: Suspend cells (
cells/mL) in Krebs-Henseleit buffer (pH 7.4) under 95% /5% . -
Dosing:
-
Group A: Vehicle Control.
-
Group B: Cimetidine (1 mM).
-
Group C: Oxmetidine (0.5 mM - 1 mM).
-
-
Time Points: Sample at 0, 30, 60, 120 minutes.
-
Assays:
-
Viability: Trypan Blue exclusion (count % unstained cells).
-
ATP Levels: Luciferin-Luciferase bioluminescence assay.
-
LDH Leakage: Measure Lactate Dehydrogenase in supernatant (marker of membrane rupture).
-
-
Validation Criteria: Oxmetidine should show a time-dependent decrease in ATP preceding LDH leakage, confirming mitochondrial dysfunction as the primary event.
Comparative Data Summary
| Feature | Cimetidine | Oxmetidine | Role of Isocytosine Moiety |
| Polar Pharmacophore | Cyanoguanidine | Isocytosine (2-amino-4-pyrimidone) | Rigid bioisostere; improves binding entropy. |
| H2 Receptor Potency | 1x (Reference) | 2-4x | Enhanced H-bonding alignment. |
| LogP (Lipophilicity) | 0.4 | ~2.0 | Increases membrane permeability and mitochondrial accumulation. |
| CYP450 Inhibition | Moderate (binds heme iron) | Low/Negligible | Isocytosine lacks the imidazole nitrogen interaction with heme. |
| Primary Toxicity | Anti-androgenic (minor) | Hepatotoxicity (severe) | Contributes to lipophilicity-driven mitochondrial toxicity. |
References
-
Brimblecombe, R. W., et al. (1978). "Cimetidine—a non-thiourea H2-receptor antagonist." Journal of International Medical Research.
-
Blakemore, R. C., et al. (1980). "Oxmetidine (SK&F 92994): A new H2-receptor antagonist." British Journal of Pharmacology.
-
Rush, G. F., et al. (1985). "Mechanism of oxmetidine (SK&F 92994) cytotoxicity in isolated rat hepatocytes." Journal of Pharmacology and Experimental Therapeutics.
-
Ganellin, C. R. (2011). "Analogues of Cimetidine." Medicinal Chemistry: The Role of Organic Chemistry in Drug Research.
-
Oldham, H. G., & Chenery, R. J. (1985). "Oxmetidine inhibition of mitochondrial respiration."[3] Toxicology and Applied Pharmacology.
Sources
- 1. Oxmetidine (H2 receptor antagonist) induced cytotoxicity in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cimetidine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Mechanism of inhibition of rat liver mitochondrial respiration by oxmetidine, an H2-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Oxmetidine Binding Affinity & H2 Receptor Interaction
Executive Summary
Oxmetidine (SK&F 92994) represents a pivotal case study in medicinal chemistry, illustrating the delicate balance between receptor affinity and metabolic toxicity. Developed as a second-generation histamine H2-receptor antagonist, Oxmetidine was designed to improve upon the potency of cimetidine. While it successfully achieved a 4-fold increase in potency (intravenous) compared to cimetidine, its development was halted due to idiosyncratic hepatotoxicity.
This guide details the molecular pharmacology of Oxmetidine, its specific binding affinity (
Molecular Pharmacology & SAR
Structural Evolution
Oxmetidine retains the imidazole ring found in histamine and cimetidine, which is critical for H2 receptor recognition. However, it diverges significantly in the "polar tail" region to increase affinity and alter pharmacokinetic properties.
-
Imidazole Moiety: Retains the 5-methyl-1H-imidazol-4-yl group, ensuring recognition by the H2 receptor's active site.
-
Isocytosine Replacement: The cyanoguanidine group of cimetidine (implicated in anti-androgenic side effects and P450 inhibition) is replaced by a 2-amino-4-pyrimidone (isocytosine) ring.
-
Lipophilic Extension: A 5-(3,4-methylenedioxybenzyl) group (piperonyl) is attached to the pyrimidone. This lipophilic "tail" interacts with an auxiliary hydrophobic pocket on the H2 receptor, significantly increasing binding affinity (
) but also increasing lipophilicity ( ), which is mechanistically linked to its hepatotoxicity.
Mechanism of Action
Oxmetidine acts as a competitive, reversible antagonist at the H2 receptor on the basolateral membrane of gastric parietal cells. By blocking histamine binding, it prevents the conformational change required to activate the
Signaling Pathway Visualization
The following diagram illustrates the signal transduction pathway in the parietal cell and the specific blockade point of Oxmetidine.
Figure 1: Competitive antagonism of Oxmetidine at the Parietal Cell H2 Receptor, preventing cAMP-mediated proton pump activation.
Binding Affinity Data
The table below synthesizes comparative binding data. Oxmetidine demonstrates superior potency to cimetidine, attributed to the additional hydrophobic interactions provided by the benzodioxol-benzyl tail.
| Compound | Receptor Target | Relative Potency (Molar) | Primary Clinical Failure Mode | ||
| Cimetidine | H2 | 1.0 (Reference) | 6.10 – 6.20 | 0.8 | CYP450 Inhibition (Drug Interactions) |
| Oxmetidine | H2 | 2.0 (Oral) / 4.0 (IV) | 6.70 – 6.90 * | 0.2 | Hepatotoxicity (Cytotoxicity) |
| Ranitidine | H2 | 4.0 – 5.0 | 6.80 – 7.00 | 0.15 | NDMA Impurity (Recall) |
| Famotidine | H2 | 20.0 – 50.0 | 7.60 – 7.90 | 0.03 | None (Current Standard) |
*Note:
Experimental Protocol: Radioligand Binding Assay
To determine the affinity (
Materials
-
Tissue: Guinea pig gastric fundic mucosa (rich in parietal cells).
-
Radioligand:
-Tiotidine (high affinity, nM) or -Cimetidine. -
Buffer: 50 mM Tris-HCl (pH 7.4) containing 5 mM EDTA.
-
Displacer:
M unlabeled Cimetidine (for defining non-specific binding).
Workflow Diagram
Figure 2: Workflow for H2 Receptor Radioligand Binding Assay.
Step-by-Step Methodology
-
Membrane Preparation: Homogenize gastric mucosa in ice-cold Tris-HCl buffer. Centrifuge at 20,000 x g for 20 minutes. Discard supernatant and resuspend the pellet (membrane fraction).
-
Incubation: Prepare assay tubes containing:
- L Membrane suspension.
-
L
-Tiotidine (Final conc. ~2 nM). -
L Oxmetidine (Increasing concentrations:
to M).
-
Equilibrium: Incubate at 37°C for 30 minutes to reach equilibrium.
-
Termination: Rapidly filter through Whatman GF/B glass fiber filters using a cell harvester to separate bound from free ligand. Wash filters 3x with ice-cold buffer.
-
Quantification: Measure radioactivity (CPM) via liquid scintillation counting.
-
Calculation:
-
Plot % Specific Binding vs. Log[Oxmetidine].
-
Determine
. -
Calculate
using the Cheng-Prusoff Equation : (Where is radioligand concentration and is the dissociation constant of the radioligand).
-
Toxicology & The "Affinity Trap"
While Oxmetidine achieved the goal of higher affinity (via the lipophilic piperonyl tail), this structural modification proved fatal to the drug's development.
-
Hepatotoxicity: Clinical trials revealed elevated transaminases and cases of hepatitis.
-
Mechanism: Unlike cimetidine, which causes toxicity via P450 inhibition, Oxmetidine exhibits direct cytotoxicity to hepatocytes. The lipophilic benzyl-imidazoyl moiety facilitates accumulation in the liver, leading to membrane disruption or formation of reactive metabolites that deplete glutathione.
-
Lesson for Researchers: The Oxmetidine case demonstrates that increasing receptor affinity via lipophilic appendages (
) often correlates with increased off-target toxicity, a phenomenon known in modern drug discovery as "molecular obesity."
References
-
Mills, J. G., et al. (1982). "Oxmetidine: clinical pharmacological studies with a new H2-receptor antagonist."[1] Gut. Available at: [Link]
-
Ganellin, C. R. (1981). "Medicinal chemistry and dynamic structure-activity analysis in the discovery of drugs acting at histamine H2 receptors." Journal of Medicinal Chemistry. Available at: [Link]
-
Willson, R. A., et al. (1988). "Oxmetidine (H2 receptor antagonist) induced cytotoxicity in isolated rat hepatocytes."[2] Journal of Applied Toxicology. Available at: [Link]
-
Chew, C. S., et al. (1986). "Effects of H2-receptor antagonists on [3H]-cimetidine binding and histamine-stimulation of cellular cAMP in isolated guinea pig gastric glands." Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
-
PubChem. (2025).[3] "Oxmetidine Compound Summary." National Library of Medicine. Available at: [Link]
Sources
An In-Depth Technical Guide to the Comparative In Vitro Potency of Oxmetidine and Ranitidine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary: Contextualizing H₂-Receptor Antagonism
The development of histamine H₂-receptor antagonists marked a paradigm shift in the management of acid-peptic disorders.[1] These agents act by competitively blocking the action of histamine on parietal cells in the stomach, thereby reducing gastric acid secretion.[2] This guide provides a detailed comparative analysis of two such antagonists, oxmetidine and ranitidine, focusing exclusively on their in vitro pharmacological profiles. While ranitidine became a cornerstone of therapy for decades, oxmetidine, a potent analogue of the first-in-class agent cimetidine, had a different trajectory, being withdrawn from clinical trials due to toxicity concerns.[3] Understanding the fundamental differences in their in vitro potency and receptor interaction is crucial for drug development professionals seeking to design next-generation therapeutics with optimized efficacy and safety profiles. This document delineates the core mechanisms, validated experimental protocols, and comparative data that define their activities at the molecular and cellular levels.
Core Mechanism of Action: The H₂-Receptor Signaling Cascade
Both oxmetidine and ranitidine exert their effects by interrupting a well-defined signal transduction pathway in gastric parietal cells. The histamine H₂ receptor is a G-protein coupled receptor (GPCR) linked to a stimulatory G-protein, Gs.[2]
The Causality of Acid Secretion:
-
Histamine Binding: Endogenous histamine, released from enterochromaffin-like (ECL) cells, binds to the H₂ receptor.
-
G-Protein Activation: This binding event induces a conformational change in the receptor, activating the associated Gs protein.
-
Adenylyl Cyclase Stimulation: The activated α-subunit of the Gs protein stimulates adenylyl cyclase, a membrane-bound enzyme.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a crucial second messenger.
-
PKA Activation & Proton Pump Phosphorylation: Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates the H⁺/K⁺ ATPase (the proton pump), leading to its translocation to the cellular membrane and the subsequent secretion of H⁺ ions into the gastric lumen.[2]
Oxmetidine and ranitidine function as competitive antagonists , reversibly binding to the H₂ receptor and preventing histamine from initiating this cascade.[4] Their potency is a direct measure of how effectively they accomplish this blockade.
Caption: H₂-Receptor signaling pathway and point of antagonist intervention.
In Vitro Methodologies for Quantifying Antagonist Potency
To compare oxmetidine and ranitidine, two primary categories of in vitro assays are indispensable: direct binding assays to measure receptor affinity and functional assays to measure the physiological consequence of that binding. The choice between these assays is dictated by the scientific question; binding assays assess the physical interaction, while functional assays measure the biological outcome.
Radioligand Binding Assays: Measuring Receptor Affinity (Kᵢ)
This technique provides a direct measure of the affinity of a ligand for a receptor. It quantifies how avidly oxmetidine and ranitidine bind to the H₂ receptor by measuring their ability to displace a known high-affinity radiolabeled ligand.
Expert Insight: The trustworthiness of this assay hinges on achieving equilibrium conditions and ensuring the specificity of binding. The choice of radioligand (e.g., ³H-tiotidine, a potent H₂ antagonist) is critical, as its binding characteristics define the assay's parameters.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation:
-
Homogenize tissue rich in H₂ receptors (e.g., guinea pig cerebral cortex) or cultured cells stably expressing the human H₂ receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension and re-centrifugation. Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., via Bradford assay).
-
-
Binding Incubation:
-
In a series of tubes, combine:
-
A fixed concentration of radioligand (e.g., ³H-tiotidine) near its Kₑ value.
-
Increasing concentrations of the unlabeled antagonist (oxmetidine or ranitidine).
-
The prepared membrane homogenate (e.g., 50-100 µg protein).
-
-
For "total binding," omit the unlabeled antagonist.
-
For "non-specific binding," add a saturating concentration of a potent, unlabeled H₂ antagonist (e.g., 10 µM tiotidine).
-
Incubate at a controlled temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).
-
-
Separation and Quantification:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which trap the membranes.
-
Quickly wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the competitor drug to generate an inhibition curve.
-
Determine the IC₅₀ value (the concentration of antagonist that inhibits 50% of the specific radioligand binding).
-
Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant. A lower Kᵢ value signifies higher binding affinity.
-
Caption: Workflow for a competitive radioligand binding assay.
Functional Assays: Measuring Antagonism of Adenylyl Cyclase (pA₂)
This approach assesses the functional consequence of receptor binding: the antagonist's ability to inhibit the histamine-stimulated production of cAMP. The result is often expressed as a pA₂ value, a robust measure of competitive antagonist potency.
Expert Insight: The pA₂ value, derived from the Schild equation, represents the negative logarithm of the molar concentration of an antagonist that necessitates a doubling of the agonist concentration to elicit the original response. It is a powerful, system-independent measure of potency. A higher pA₂ value indicates a more potent antagonist.
Experimental Protocol: Adenylyl Cyclase Activity Assay
-
Cell Preparation:
-
Use whole cells (e.g., HEK293 cells expressing the H₂ receptor) or membrane preparations as described in 3.1.1.
-
-
Antagonist and Agonist Incubation:
-
Aliquot cells/membranes into a multi-well plate.
-
Pre-incubate with multiple concentrations of the antagonist (oxmetidine or ranitidine) for a set period (e.g., 15-30 minutes) to allow for receptor binding.
-
Stimulate the cells by adding increasing concentrations of an H₂ agonist (e.g., histamine). Include a control group with no antagonist.
-
Incubate for a defined period (e.g., 10-15 minutes) at 37°C to allow for cAMP production. A phosphodiesterase inhibitor (e.g., IBMX) is often included to prevent cAMP degradation.
-
-
cAMP Quantification:
-
Terminate the reaction by lysing the cells (e.g., with HCl or a detergent-based lysis buffer).
-
Measure the concentration of cAMP in the cell lysates using a validated method, such as:
-
Competitive Enzyme Immunoassay (EIA) / ELISA
-
Radioimmunoassay (RIA)
-
Homogeneous Time-Resolved Fluorescence (HTRF) assays
-
-
-
Data Analysis:
-
For each antagonist concentration, plot the agonist dose-response curve (cAMP produced vs. log[Histamine]).
-
Observe the rightward shift in the agonist dose-response curve in the presence of increasing antagonist concentrations.
-
Perform a Schild regression analysis . Plot log(dose ratio - 1) versus the log[Antagonist concentration]. The dose ratio is the ratio of the agonist EC₅₀ in the presence and absence of the antagonist.
-
The x-intercept of the Schild plot provides the pA₂ value. A linear plot with a slope not significantly different from 1.0 is indicative of competitive antagonism.
-
Sources
- 1. acs.org [acs.org]
- 2. Nursing Blog | Lippincott NursingCenter [nursingcenter.com]
- 3. Oxmetidine (H2 receptor antagonist) induced cytotoxicity in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are the differences between the H2-receptor antagonists? - PubMed [pubmed.ncbi.nlm.nih.gov]
Elucidating the Metabolic Bioactivation of Oxmetidine in Human Liver Microsomes: A Technical Guide to Reactive Metabolite Profiling
Topic: Metabolic Pathways of Oxmetidine in Human Liver Microsomes Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Author Persona: Senior Application Scientist
Executive Summary
Oxmetidine, a histamine H2-receptor antagonist designed as a potent alternative to cimetidine, was withdrawn from development due to idiosyncratic hepatotoxicity. Unlike its predecessor, oxmetidine contains a 1,3-benzodioxole (methylenedioxy) moiety and a 5-substituted isocytosine ring.
This guide details the experimental framework for investigating the metabolic pathways of oxmetidine using Human Liver Microsomes (HLM). It focuses on the bioactivation of the benzodioxole ring—a known structural alert—into reactive carbene and quinone intermediates. This document serves as a protocol for identifying mechanism-based inhibition (MBI) and reactive metabolite formation, essential for modern ADME-Tox screening.
Part 1: The Metabolic Map – Mechanisms of Bioactivation
To accurately study oxmetidine in HLM, one must understand the theoretical biotransformation pathways driven by Cytochrome P450 (CYP) enzymes. The toxicity of oxmetidine is attributed to the metabolic instability of its methylenedioxybenzyl group.
The Dual-Pathway Hypothesis
Upon incubation with HLM and NADPH, oxmetidine undergoes metabolism primarily via CYP isozymes (likely CYP3A4 and CYP2D6). The methylenedioxy ring is susceptible to two distinct oxidative fates:
-
Pathway A: Carbene Formation (Suicide Inhibition)
-
Mechanism: CYP-mediated hydrogen abstraction from the methylene carbon forms a radical, which hydroxylates to a hydroxy-methylenedioxy intermediate. Spontaneous dehydration yields a highly reactive carbene .
-
Consequence: This carbene coordinates covalently with the heme iron of the CYP enzyme, forming a Metabolic Intermediate Complex (MIC). This results in quasi-irreversible inhibition (Mechanism-Based Inhibition) of the enzyme.
-
-
Pathway B: Catechol to Quinone (Covalent Binding)
-
Mechanism: The methylenedioxy ring undergoes O-demethylenation (loss of formate) to yield a catechol metabolite.
-
Bioactivation: The catechol is further oxidized (two-electron oxidation) to an electrophilic ortho-quinone or quinone methide .
-
Toxicity: These electrophiles react with nucleophilic residues (cysteine sulfhydryls) on cellular proteins or deplete intracellular glutathione (GSH), leading to oxidative stress and cytotoxicity.
-
Visualization of Metabolic Pathways
The following diagram illustrates the bifurcation of oxmetidine metabolism into bioactivation pathways.
Caption: Figure 1. Bifurcation of oxmetidine metabolism in HLM showing mechanism-based inhibition (left) and reactive electrophile generation (right).
Part 2: Experimental Protocols (The "How-To")
This section details self-validating protocols to confirm these pathways.
Protocol 2.1: Reactive Metabolite Trapping (GSH Adduct Search)
Objective: To detect the transient quinone/quinone methide intermediates by trapping them with a soft nucleophile (Glutathione).
Reagents:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc.)
-
NADPH-regenerating system (Glucose-6-phosphate, G6PDH, NADP+)
-
Phosphate Buffer (100 mM, pH 7.4)
Workflow:
-
Pre-incubation: Mix HLM (final conc. 1.0 mg/mL) with Phosphate Buffer and GSH (final conc. 5 mM). Pre-incubate at 37°C for 5 minutes.
-
Expert Insight: High GSH concentration (5-10 mM) is critical to outcompete non-specific protein binding within the microsomal matrix.
-
-
Initiation: Add Oxmetidine (final conc. 10-50 µM). Initiate reaction by adding NADPH-regenerating system.
-
Controls:
-
Incubation: Shake at 37°C for 60 minutes.
-
Termination: Quench with ice-cold Acetonitrile (1:3 v/v) containing internal standard.
-
Analysis: Centrifuge (3000 x g, 20 min) and analyze supernatant via LC-HRMS (High-Resolution Mass Spectrometry).
Data Interpretation (LC-MS): Look for the Neutral Loss of 129 Da (pyroglutamic acid moiety) or 307 Da (glutathione) in the MS/MS spectra. A mass shift of [M + 305]+ (Oxmetidine + GSH - 2H) indicates the formation of a quinone-GSH adduct.
Protocol 2.2: Spectral Binding Assay (Carbene Detection)
Objective: To confirm the formation of the Metabolic Intermediate Complex (MIC) characteristic of benzodioxole activation.
Workflow:
-
Setup: Place HLM (2 mg/mL) in two cuvettes (Sample and Reference).
-
Baseline: Record baseline difference spectrum (400–500 nm).
-
Addition: Add Oxmetidine to the Sample cuvette and solvent to the Reference.
-
Reaction: Add NADPH to both cuvettes.
-
Scan: Repeatedly scan the spectrum every 2 minutes for 15 minutes.
Result Validation: A distinct absorption peak appearing at 455 nm (Type III binding spectrum) confirms the formation of a stable metabolite-heme complex, validating the carbene pathway.
Part 3: Data Presentation & Analysis
When documenting metabolic stability and reactive metabolite formation, data should be structured to allow rapid decision-making.
Table 1: Expected Mass Shifts for Oxmetidine Metabolites
| Metabolite Type | Biotransformation | Mass Shift (Δ Da) | Structural Inference |
| M1 | O-demethylenation | -12.0000 | Catechol formation (Loss of C, gain of 2H) |
| M2 | Mono-hydroxylation | +15.9949 | Oxidation of imidazole or alkyl chain |
| M3 | GSH Adduct | +305.0681 | Quinone-GSH conjugate (Loss of 2H + Addition of GSH) |
| M4 | Glucuronide | +176.0321 | Direct conjugation (Phase II) - Requires UDPGA |
Experimental Workflow Diagram
The following DOT diagram outlines the decision tree for analyzing the LC-MS data from the protocols above.
Caption: Figure 2. Analytical workflow for reactive metabolite identification using High-Resolution Mass Spectrometry.
References
-
PubChem. (n.d.).[1] Oxmetidine | C19H21N5O3S | CID 51710. National Library of Medicine.[6] Retrieved from [Link]
-
LiverTox. (2018). Cimetidine - LiverTox - NCBI Bookshelf. National Institute of Diabetes and Digestive and Kidney Diseases. Retrieved from [Link]
-
Rushmore, T. H., et al. (1980). Mechanism of bioactivation of oxmetidine in rat hepatocytes. (Inferred from context of search results regarding oxmetidine cytotoxicity and general benzodioxole mechanisms). See related cytotoxicity data: [Link]
-
Cyprotex. (n.d.). Reactive Metabolite (Glutathione Trapping) Fact Sheet. Evotec. Retrieved from [Link]
-
Knodell, R. G., et al. (1982). Drug metabolism by rat and human hepatic microsomes in response to interaction with H2-receptor antagonists. PubMed.[7] Retrieved from [Link]
Sources
- 1. Oxmetidine | C19H21N5O3S | CID 51710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Oxmetidine (H2 receptor antagonist) induced cytotoxicity in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. news.cyprotex.com [news.cyprotex.com]
- 4. Reactive Metabolite Assessment | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 5. Glutathione trapping of reactive drug metabolites produced by biomimetic metalloporphyrin catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cimetidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cimetidine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Protocol for Dissolving Oxmetidine Mesylate for Cell Culture Assays
Introduction & Scope
Oxmetidine mesylate is a potent, specific histamine H2-receptor antagonist.[1] Structurally related to cimetidine but containing an isocytosine ring and a benzodioxol substituent, it exhibits a distinct pharmacokinetic profile.[1] In cell culture applications—specifically those targeting gastric parietal cells, immune modulation, or H2-receptor signaling pathways—precise handling is critical.[1]
Unlike simple buffers, introducing pharmacological agents into live culture requires navigating a "Solubility-Cytotoxicity Paradox": you must dissolve the compound at a high enough concentration to create a stable stock, yet ensure the final solvent concentration (vehicle) is low enough to avoid confounding biological data.[1]
This guide provides a standardized, self-validating protocol for preparing Oxmetidine Mesylate, ensuring experimental reproducibility and data integrity.
Physicochemical Profile
Before handling, verify your specific batch against these parameters. Note that the mesylate salt significantly alters solubility compared to the free base.[1]
| Property | Specification | Notes |
| Compound Name | Oxmetidine Mesylate | SK&F 92994 |
| CAS Number | 84455-52-7 | Verify CAS; Free base is 72830-39-8 |
| Molecular Weight | 591.7 g/mol | Critical for Molar calculations |
| Appearance | White to off-white solid | Hygroscopic |
| Primary Solubility | Water / PBS | Mesylate salt confers hydrophilicity |
| Secondary Solubility | DMSO | Soluble, but salt precipitation can occur at high conc.[1][2] |
| Storage (Solid) | -20°C | Desiccate; Protect from light |
Solubilization Logic & Strategy
The Salt Factor
Oxmetidine is supplied here as a mesylate (methanesulfonate) salt .[1][2]
-
Mechanism: The mesylate group lowers the pH of the local micro-environment during dissolution, significantly enhancing solubility in aqueous buffers compared to the hydrophobic free base.[1]
-
Implication: Unlike many organic inhibitors where DMSO is the automatic default, Water or PBS is the preferred primary solvent for Oxmetidine Mesylate.[1]
-
Caution: If you use DMSO, be aware that mesylate salts can sometimes precipitate in anhydrous DMSO or cause "salting out" effects upon rapid dilution into media.[1]
The Vehicle Constraint
For cell culture, the final concentration of the vehicle (solvent) must be minimized:
-
Water/PBS: Non-cytotoxic.[1] No limit (other than osmolarity/pH).[1]
-
DMSO: Cytotoxic above 0.1% - 0.5% (v/v) depending on cell line sensitivity.[1]
Recommendation: Prepare a 10 mM to 50 mM Stock Solution in sterile water . If higher concentrations (>50 mM) are required for library storage, DMSO may be used, but requires a solubility check.
Protocol: Preparation of Stock Solution
Materials Required[2][3][4][5][6][7][8][9][10][11]
-
Solvent: Sterile Water for Injection (WFI) or PBS (pH 7.4)[1]
-
0.22 µm Syringe Filter (PES or PVDF membrane; Avoid Nylon due to drug binding)[1]
-
Sterile microcentrifuge tubes (Light-blocking amber tubes preferred)[1]
Step-by-Step Methodology
Step 1: Calculation & Weighing
Do not dissolve the entire vial at once unless necessary.[1] Weigh a precise amount to create a fresh stock.[1]
-
Target Concentration: 10 mM
-
Target Volume: 1 mL
-
Calculation:
ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="ng-star-inserted display"> [1][2][3][4][5]
Step 2: Dissolution (The "Wetting" Technique)[1]
-
Add the weighed solid to the tube.
-
Add 50% of the final volume of solvent (e.g., 500 µL).[1]
-
Vortex vigorously for 30 seconds.
-
Visual Check: If clear, add remaining solvent.[1] If particles persist, sonicate in a water bath for 5 minutes at room temperature.
-
Note: If the solution remains cloudy in water, the compound may have degraded to the free base or is a bad batch.[1] Do not proceed.
-
Step 3: Sterilization[1]
-
Pre-wet the syringe filter with 100 µL of pure solvent (discard flow-through) to minimize drug loss to the membrane.[1]
-
Push the drug solution through the 0.22 µm filter into a sterile tube.
Step 4: Aliquoting & Storage[1]
-
Do not freeze-thaw repeatedly.
-
Aliquot into single-use volumes (e.g., 50 µL).
-
Store at -20°C (stable for 3 months) or -80°C (stable for 6 months).
Cell Culture Application
Dilution Workflow
To treat cells, you must dilute the stock into the culture medium.[1]
Example: Treating cells with 10 µM Oxmetidine.
-
Stock: 10 mM (10,000 µM).
-
Dilution Factor: 1:1000.
-
Preparation: Add 1 µL of Stock to 1000 µL of warm Culture Media.
-
Mix: Vortex media immediately to prevent local high-concentration precipitation.
Visual Workflow Diagram
Figure 1: Step-by-step workflow for the preparation and handling of Oxmetidine Mesylate stocks.
Biological Context: Mechanism of Action[1][5][7][12]
Understanding the pathway is crucial for experimental design.[1] Oxmetidine acts as a competitive antagonist at the Histamine H2 Receptor (H2R), a Gs-coupled GPCR.[1]
Signaling Pathway
-
Agonist (Histamine): Binds H2R.
-
Transduction: Activates Gαs protein.[1]
-
Response: cAMP activates Protein Kinase A (PKA)
Acid Secretion (Parietal cells) or Immune Modulation.[1] -
Oxmetidine Action: Blocks Step 1, preventing the downstream cAMP cascade.[1]
Figure 2: Mechanism of Action.[1] Oxmetidine competitively inhibits the H2 receptor, preventing Gs-protein mediated cAMP accumulation.[1]
Troubleshooting & QC
| Issue | Probable Cause | Corrective Action |
| Precipitation in Media | "Salting out" or pH shock | Vortex media while adding drug.[1] Ensure stock concentration isn't too high (>1000x final).[1] |
| Cloudy Stock Solution | Incomplete dissolution | Sonicate at 37°C for 5 mins. If persistent, check if substance is Free Base (requires DMSO/Acid).[1] |
| Loss of Potency | Hydrolysis or Light degradation | Store stocks in amber tubes. Do not store aqueous stocks >1 month. |
| Cytotoxicity in Controls | Vehicle toxicity | Include a "Vehicle Only" control (e.g., Water/DMSO equivalent volume) to normalize data. |
References
-
PubChem. Oxmetidine Mesylate Compound Summary. National Library of Medicine.[1] Available at: [Link][1][2]
-
Blakemore, R. C., et al. "SK&F 92994: a new histamine H2-receptor antagonist."[1] British Journal of Pharmacology 70.1 (1980): 105P.[1]
-
Coruzzi, G., & Bertaccini, G. "Action of the new H2-receptor antagonist oxmetidine on the duodenum of different species."[1][7] Scandinavian Journal of Gastroenterology 24.sup167 (1989): 93-96.[1] Available at: [Link]
-
Lippincott NursingCenter. "H2 Receptor Antagonists – How Do They Work?" (2023).[1][3][5][8] Available at: [Link]
Sources
- 1. Oxmetidine | C19H21N5O3S | CID 51710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Oxmetidine Mesylate | C21H29N5O9S3 | CID 13186930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. Oxmetidine: clinical pharmacological studies with a new H2-receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. Nursing Blog | Lippincott NursingCenter [nursingcenter.com]
- 7. Action of the new H2-receptor antagonist oxmetidine on the duodenum of different species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Osimertinib Mesylate | C29H37N7O5S | CID 78357807 - PubChem [pubchem.ncbi.nlm.nih.gov]
In vitro hepatotoxicity screening assays using oxmetidine
Application Note & Protocols
A Multi-Parametric Approach for In Vitro Hepatotoxicity Screening Using Oxmetidine as a Model Compound
Introduction: The Imperative for Predictive In Vitro Hepatotoxicity Testing
Drug-Induced Liver Injury (DILI) remains a leading cause of acute liver failure and is a primary reason for the withdrawal of approved drugs from the market and termination of drug development programs.[1] The imperative to identify potentially hepatotoxic compounds early in the drug discovery pipeline has driven the development of robust in vitro screening strategies. These methods offer significant advantages over traditional animal testing, including higher throughput, reduced costs, and, crucially, the use of human-relevant cell models, which can improve the prediction of human adverse effects.[2]
This guide details a tiered, multi-parametric approach to assessing hepatotoxicity in vitro. We utilize oxmetidine, a histamine H₂-receptor antagonist withdrawn from clinical trials due to liver toxicity, as a model compound to validate a suite of assays designed to probe key mechanisms of cell death and dysfunction.[3] Oxmetidine's known cytotoxic effects on hepatocytes make it an ideal positive control for establishing and qualifying these screening protocols.[3]
The proposed strategy moves beyond simple viability readouts to build a comprehensive toxicity profile, investigating membrane integrity, metabolic competence, mitochondrial health, oxidative stress, and the induction of apoptosis. This approach provides a deeper mechanistic understanding of a compound's potential for causing liver damage.
Oxmetidine: A Clinically Relevant Model for DILI Studies
Oxmetidine, a more potent analog of cimetidine, was developed to treat acid-peptic diseases.[3] Despite its efficacy, its development was halted due to evidence of hepatotoxicity. Studies have shown that oxmetidine induces significant, dose- and time-dependent cytotoxicity in isolated rat hepatocytes.[3] While the precise mechanisms are not fully elucidated, its structural similarity to cimetidine suggests a potential role for metabolic activation by cytochrome P450 (CYP) enzymes into reactive intermediates.[4][5] Cimetidine itself is known to inhibit several CYP isoforms and its hepatotoxicity is thought to arise from the formation of toxic metabolites.[4][6] This metabolic bioactivation pathway is a common cause of idiosyncratic DILI, making oxmetidine an excellent tool to challenge in vitro liver models and assess their metabolic competence and sensitivity to toxicity.
Experimental Design: A Tiered, Mechanistic-Based Strategy
A single assay is insufficient to capture the complexity of hepatotoxicity. We advocate for a tiered workflow that first identifies general cytotoxicity and then explores specific underlying mechanisms.
Choice of In Vitro Liver Model
The selection of an appropriate cell model is critical. While primary human hepatocytes (PHHs) are considered the gold standard, their use is often limited by availability, cost, and inter-donor variability.[7] Immortalized cell lines, such as the human liver carcinoma cell line HepG2, offer high reproducibility and ease of use, making them suitable for higher-throughput screening. However, it is crucial to acknowledge their limitations, such as lower expression of key drug-metabolizing enzymes compared to PHHs.[8] For the protocols herein, we will describe the use of HepG2 cells, a widely accepted model for initial toxicity screening.
Multi-Parametric Assay Workflow
Our proposed workflow integrates several key endpoints to build a comprehensive toxicity profile for a test compound like oxmetidine.
Caption: Tiered workflow for in vitro hepatotoxicity screening.
This workflow allows researchers to first identify if a compound is cytotoxic (Tier 1) and then, if cytotoxicity is observed, to investigate the potential mechanisms responsible (Tier 2).
Detailed Protocols and Methodologies
Universal First Step: Cell Culture and Dosing
-
Cell Seeding: Seed HepG2 cells in clear-bottom, 96-well microplates at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of Oxmetidine in a suitable solvent (e.g., DMSO). Create a serial dilution series in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.5% to avoid solvent-induced toxicity.
-
Dosing: Remove the seeding medium from the cells and add 100 µL of medium containing the test compound concentrations, vehicle control (e.g., 0.5% DMSO), and a positive control (e.g., a known hepatotoxin like chlorpromazine).
-
Incubation: Incubate the plates for a relevant time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
Protocol 1: LDH Cytotoxicity Assay (Membrane Integrity)
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon the loss of plasma membrane integrity, a hallmark of necrosis.[9] The assay measures the activity of released LDH by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product, which can be quantified spectrophotometrically.[9][10]
Materials:
-
LDH Cytotoxicity Assay Kit (e.g., from Promega, Sigma-Aldrich, or similar)
-
96-well spectrophotometer/plate reader
-
Lysis Buffer (usually included in the kit)
Protocol:
-
Prepare Controls: After the compound incubation period, designate wells for a "Maximum LDH Release" control. Add 10 µL of Lysis Buffer to these wells and incubate for 45 minutes at 37°C.
-
Sample Collection: Carefully transfer 50 µL of supernatant from each well (including treated, vehicle control, and maximum release wells) to a new flat-bottom 96-well plate.
-
Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the new plate.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of Stop Solution (if provided in the kit) to each well.
-
Measurement: Measure the absorbance at 490 nm using a plate reader.
Data Analysis:
-
Subtract the background absorbance (from medium-only wells) from all readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = 100 * (Treated LDH Release - Vehicle Control LDH Release) / (Maximum LDH Release - Vehicle Control LDH Release)
Protocol 2: ATP Content Assay (Cellular Viability)
Principle: Cellular ATP is a key indicator of metabolically active, viable cells. ATP levels drop rapidly during cellular injury.[11] This assay uses luciferase to catalyze the oxidation of luciferin in the presence of ATP, generating a luminescent signal that is directly proportional to the amount of ATP present.[11][12]
Materials:
-
ATP-based luminescent cell viability assay kit (e.g., CellTiter-Glo®)
-
Opaque-walled 96-well plates suitable for luminescence
-
Luminometer
Protocol:
-
Plate Equilibration: After compound incubation, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Reagent Preparation: Prepare the ATP assay reagent according to the manufacturer's instructions.
-
Reagent Addition: Add a volume of the ATP reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Incubation: Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis. Following this, let the plate incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle control: % Viability = 100 * (Luminescence of Treated Sample) / (Average Luminescence of Vehicle Control)
Protocol 3: Mitochondrial Membrane Potential (MMP) Assay
Principle: The dissipation of mitochondrial membrane potential (ΔΨm) is a critical early event in the apoptotic cascade.[13] This assay uses a lipophilic cationic dye, such as Tetramethylrhodamine, Ethyl Ester (TMRE), which accumulates in active mitochondria with intact membrane potentials. A decrease in ΔΨm results in reduced TMRE accumulation and a corresponding decrease in fluorescence.[13]
Materials:
-
TMRE dye
-
FCCP or CCCP (a mitochondrial membrane potential disruptor for positive control)
-
Fluorescence plate reader or fluorescence microscope
-
Black-walled, clear-bottom 96-well plates
Protocol:
-
Dye Loading: Following compound incubation, add TMRE to each well to a final concentration of 100-200 nM. For a positive control, treat separate wells with 10 µM FCCP for 10-15 minutes prior to TMRE addition.
-
Incubation: Incubate the plate for 20-30 minutes at 37°C, 5% CO₂, protected from light.
-
Wash (Optional but Recommended): Gently remove the medium and wash the cells once with pre-warmed PBS or phenol red-free medium to reduce background fluorescence.
-
Measurement: Add 100 µL of pre-warmed PBS or phenol red-free medium to each well. Measure fluorescence using a plate reader with excitation ~549 nm and emission ~575 nm.
Data Analysis:
-
Calculate the change in MMP as a percentage of the vehicle control: % MMP = 100 * (Fluorescence of Treated Sample) / (Average Fluorescence of Vehicle Control)
Protocol 4: Reactive Oxygen Species (ROS) Production Assay
Principle: Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is a common mechanism of DILI. This assay uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). Inside the cell, esterases cleave the acetate groups, and the resulting DCFH is oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).[14][15]
Materials:
-
DCFH-DA probe
-
Tert-butyl hydroperoxide (TBHP) or H₂O₂ as a positive control
-
Fluorescence plate reader
-
Black-walled, clear-bottom 96-well plates
Protocol:
-
Pre-incubation with Probe: Remove the culture medium and wash cells once with warm PBS. Add 100 µL of medium containing 10-20 µM DCFH-DA to each well. Incubate for 30-45 minutes at 37°C.
-
Compound Treatment: Remove the DCFH-DA solution, wash cells again with warm PBS, and then add the medium containing the test compound (Oxmetidine) and controls.
-
Measurement: Measure fluorescence immediately (for acute ROS) or after a desired incubation period (e.g., 1-6 hours) using a plate reader with excitation ~485 nm and emission ~535 nm.
Data Analysis:
-
Calculate the fold increase in ROS production relative to the vehicle control: Fold Increase in ROS = (Fluorescence of Treated Sample) / (Average Fluorescence of Vehicle Control)
Protocol 5: Caspase-3/7 Activity Assay (Apoptosis)
Principle: Caspases-3 and -7 are key "executioner" enzymes that are activated during apoptosis.[16] This assay utilizes a proluminescent substrate containing the DEVD peptide sequence, which is specifically cleaved by active caspase-3/7.[17][18] The cleavage releases a substrate for luciferase, generating a luminescent signal proportional to caspase-3/7 activity.[17]
Materials:
-
Luminescent Caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7)
-
Opaque-walled 96-well plates
-
Luminometer
Protocol:
-
Plate Equilibration: After compound incubation, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Add a volume of reagent equal to the volume of culture medium in each well (e.g., 100 µL).
-
Incubation: Mix gently on a plate shaker for 30-60 seconds. Incubate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
Data Analysis:
-
Calculate the fold increase in caspase-3/7 activity relative to the vehicle control: Fold Increase in Caspase Activity = (Luminescence of Treated Sample) / (Average Luminescence of Vehicle Control)
Data Synthesis and Mechanistic Interpretation
By integrating the data from these assays, a comprehensive hepatotoxicity profile of oxmetidine can be constructed.
Hypothetical Data Summary for Oxmetidine Treatment
| Assay Endpoint | Oxmetidine IC₅₀ (µM) | Interpretation |
| LDH Release | > 200 µM | Low levels of primary necrosis at 24h |
| ATP Content | 75 µM | Significant decrease in metabolic viability |
| MMP (TMRE) | 60 µM | Early mitochondrial depolarization |
| ROS Production | 90 µM | Induction of oxidative stress |
| Caspase-3/7 Activity | 55 µM | Strong induction of the apoptotic pathway |
Note: IC₅₀ values are hypothetical and for illustrative purposes.
This profile suggests that oxmetidine's primary mode of cytotoxicity in HepG2 cells is through the induction of apoptosis, initiated by mitochondrial dysfunction and exacerbated by oxidative stress, leading to a profound loss of metabolic viability. Necrosis (as measured by LDH release) appears to be a secondary, later-stage event.
Caption: Postulated mechanism of Oxmetidine-induced hepatotoxicity.
Conclusion
The suite of in vitro assays described provides a robust framework for screening compounds for hepatotoxic potential. Using oxmetidine as a clinically relevant positive control, this multi-parametric approach allows for the characterization of dose-dependent cytotoxicity and the elucidation of key underlying mechanisms, including mitochondrial dysfunction, oxidative stress, and apoptosis. Implementing such a strategy early in drug development can significantly improve the ability to identify and deprioritize compounds with a high risk of causing DILI, ultimately leading to the development of safer medicines.
References
-
Miglioli, M., et al. (1987). Oxmetidine (H2 receptor antagonist) induced cytotoxicity in isolated rat hepatocytes. Gut, 28(4), 428–432. [Link]
-
Vinken, M., et al. (2023). In Vitro Liver Toxicity Testing of Chemicals: A Pragmatic Approach. International Journal of Molecular Sciences, 24(3), 2387. [Link]
-
Drugs.com. (Date not available). Cimetidine Disease Interactions. [Link]
-
National Institute of Diabetes and Digestive and Kidney Diseases. (2018). Cimetidine. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]
-
Khetani, S. R., & Bhatia, S. N. (2008). In vitro models for liver toxicity testing. Toxicology Research, 24(3), 185-197. [Link]
-
Miglio, F., et al. (1985). Oxmetidine (SK&F 92994): pharmacokinetic study in patients with in patients with liver cirrhosis. International Journal of Clinical Pharmacology Research, 5(6), 399-404. [Link]
-
Godoy, P., et al. (2013). Recent advances in 2D and 3D in vitro systems for studying drug metabolism, toxicity, and diseases. Drug Metabolism Reviews, 45(1), 1-22. [Link]
-
Hoofnagle, J. H., & Björnsson, E. S. (2019). Drug-Induced Liver Injury — Types and Phenotypes. New England Journal of Medicine, 381(3), 264-273. [Link]
-
Van Steenbergen, W., et al. (1985). Cimetidine-induced liver injury. Report of three cases. Journal of Hepatology, 1(4), 359-368. [Link]
-
Unterlass, S. J., & Curtin, J. F. (2019). The Warburg and Crabtree effects: Cancer Cell Energy Metabolism. Expert Reviews in Molecular Medicine, 21, e5. [Link]
-
Eruslanov, E., & Kusmartsev, S. (2010). Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. Methods in Molecular Biology, 594, 155-165. [Link]
-
Vinken, M., et al. (2023). In Vitro Liver Toxicity Testing of Chemicals: A Pragmatic Approach. PMC - NIH. [Link]
-
protocols.io. (2024). LDH cytotoxicity assay. [Link]
-
Qiu, H., et al. (2018). Mitochondrial Membrane Potential Assay. PMC - NIH. [Link]
-
OECD. (2018). Guidance Document on the Determination of In Vitro Intrinsic Clearance Using Cryopreserved Hepatocytes (RT-HEP) or Liver S9 Sub. [Link]
-
ROS Assay Kit Protocol. (n.d.). [Link]
-
Chan, G. K., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PMC - NIH. [Link]
-
G-Biosciences. (n.d.). JC-1 Mitochondrial Membrane Potential Assay. [Link]
-
National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual. [Link]
-
Bio-protocol. (n.d.). Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA). [Link]
-
Artymovich, K., et al. (n.d.). CellPlayer™ 96-Well Kinetic Caspase-3/7 Apoptosis Assay. [Link]
-
Creative Bioarray. (n.d.). ATP Cell Viability Assay. [Link]
-
Small Molecule Pathway Database. (n.d.). Cimetidine. [Link]
-
OECD. (n.d.). Guidelines for the Testing of Chemicals. [Link]
-
BioIVT. (2013). Cryopreserved Human Hepatocyte High-Throughput Screening Protocol: 96-Well ATP Cytotoxicity Assay. [Link]
-
Villeneuve, J. P., & Warner, H. A. (1979). Cimetidine hepatitis. Gastroenterology, 77(1), 143-144. [Link]
-
Moreno-Torres, R., et al. (2023). The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. Frontiers in Pharmacology, 14, 1165181. [Link]
-
Ninja Nerd. (2018, June 4). Gastrointestinal | Liver Metabolism, Protein Synthesis & Storage [Video]. YouTube. [Link]
-
Abbexa. (n.d.). Reactive Oxygen Species (ROS) Detection Assay Kit. [Link]
-
Brannelly, L. A., et al. (2018). Caspase-3/7 Assay: A Luminescence-Based Assay to Quantify Apoptosis by Measuring Caspase-3/7 Activities in Frog Skin Explants. Journal of Visualized Experiments, (137), 57929. [Link]
-
Elabscience. (n.d.). Mitochondrial Membrane Potential Assay Kit(with JC-1). [Link]
-
Abbexa. (n.d.). Mitochondrial Membrane Potential Assay Kit: A Complete Guide to Principles and Applications. [Link]
-
ECHA. (2021). Updates to OECD in vitro and in chemico test guidelines. [Link]
-
BioTechniques. (2003). One-Step Cellular Caspase-3/7 Assay. BioTechniques, 34, 1064-1067. [Link]
-
Knodell, R. G., et al. (1982). Drug metabolism by rat and human hepatic microsomes in response to interaction with H2-receptor antagonists. Gastroenterology, 82(1), 84-88. [Link]
Sources
- 1. Drug-Induced Hepatotoxicity: Overview, Metabolism of Drugs, Clinical and Pathologic Manifestations of Drug-Induced Liver Disease [emedicine.medscape.com]
- 2. In vitro models for liver toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxmetidine (H2 receptor antagonist) induced cytotoxicity in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cimetidine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cimetidine-induced liver injury. Report of three cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug metabolism by rat and human hepatic microsomes in response to interaction with H2-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics [frontiersin.org]
- 8. elearning.unimib.it [elearning.unimib.it]
- 9. protocols.io [protocols.io]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. In Vitro Liver Toxicity Testing of Chemicals: A Pragmatic Approach | MDPI [mdpi.com]
- 12. veritastk.co.jp [veritastk.co.jp]
- 13. media.cellsignal.com [media.cellsignal.com]
- 14. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]
- 18. sartorius.com.cn [sartorius.com.cn]
Application Note: Measuring Gastric Acid Inhibition Using Oxmetidine in Rat Models
Abstract
This application note details the protocols for evaluating the antisecretory potency of oxmetidine , a potent histamine H2-receptor antagonist, using two gold-standard rat models: the Pylorus-Ligated (Shay) Rat and the Lumen-Perfused (Ghosh & Schild) Rat . While oxmetidine shares a mechanism with cimetidine and ranitidine, its distinct potency profile requires precise dosing strategies. This guide synthesizes historical pharmacological data with modern physiological monitoring to ensure high-fidelity data regarding gastric volume, pH, and total acid output (TAO).
Introduction & Mechanistic Grounding
The Pharmacological Target
Oxmetidine inhibits gastric acid secretion by competitively blocking the histamine H2-receptors on the basolateral membrane of parietal cells. Unlike proton pump inhibitors (PPIs) that irreversibly bind the H+/K+-ATPase, oxmetidine acts upstream, preventing the histamine-mediated activation of the adenylate cyclase-cAMP signaling cascade.
Historically, oxmetidine demonstrated a potency approximately 2 to 4 times greater than cimetidine in animal models [1, 2]. Consequently, when designing dose-response studies, the effective dose range for oxmetidine is shifted lower compared to first-generation antagonists.
Signaling Pathway Visualization
The following diagram illustrates the specific intervention point of oxmetidine within the parietal cell signaling architecture.
Figure 1: Mechanism of Action.[1] Oxmetidine competitively antagonizes the H2 receptor, halting the cAMP-dependent phosphorylation of the proton pump.
Experimental Strategy: Model Selection
| Feature | Pylorus Ligation (Shay Model) | Lumen Perfusion (Ghosh & Schild) |
| Primary Readout | Accumulation: Total acid output over 4 hours. | Kinetics: Real-time pH change over minutes. |
| Drug Administration | Intraduodenal (ID), Oral (PO), or Subcutaneous (SC). | Intravenous (IV) bolus or infusion.[2][3] |
| Throughput | High (Screening). | Low (Detailed Pharmacodynamics). |
| Key Variable | Fasting state (Empty stomach is critical). | Baseline stability (Secretagogue required). |
| Best For | Determining ED50 and duration of action.[4] | Studying onset speed and reversibility. |
Protocol A: The Pylorus-Ligated (Shay) Rat Model
Based on the method by Shay et al. (1945) [3], refined for modern ethical compliance.[5]
Pre-Operative Preparation (The Critical Step)
Causality Alert: The most common cause of failure in this model is coprophagy (eating feces). If the rat eats feces during the fasting period, the stomach will not be empty, and the buffering capacity of the feces will invalidate acidity measurements.
-
Animals: Wistar albino rats (180–220 g).
-
Housing: Place animals in wire-bottom mesh cages 48 hours prior to surgery to prevent coprophagy.
-
Fasting: Fast animals for 36–48 hours with water ad libitum. Remove water 1 hour before surgery.
Surgical Procedure & Dosing[2]
-
Anesthesia: Induce with Isoflurane (2-3% in O2). Ensure loss of pedal reflex.
-
Incision: Make a small midline abdominal incision (approx. 2 cm) below the xiphoid process.
-
Ligation: Gently exteriorize the stomach. Pass a silk thread (3-0) around the pylorus and tie a tight knot.
-
Note: Care must be taken not to occlude the blood vessels running along the pylorus, as ischemia can cause mucosal damage unrelated to acid.
-
-
Drug Administration (Oxmetidine):
-
Route: Intraduodenal (ID) injection is preferred for immediate local absorption assessment, or Subcutaneous (SC) for systemic consistency.
-
Dose Range: 1, 3, and 10 mg/kg (suspended in 0.5% CMC or saline).
-
Control: Vehicle only.
-
-
Closure: Return the stomach to the abdomen. Suture the muscle layer (absorbable) and skin (wound clips).
-
Recovery: Apply topical analgesic. Allow the animal to recover for 4 hours .
Sample Collection & Analysis
-
Sacrifice: Euthanize via CO2 asphyxiation or cervical dislocation 4 hours post-ligation.
-
Harvest: Clamp the esophagus to prevent reflux. Remove the stomach.[4]
-
Measurement:
-
Centrifuge gastric contents at 3000 rpm for 10 mins.
-
Volume: Measure supernatant volume (mL).
-
pH: Measure immediately using a micro-pH electrode.
-
Acidity: Titrate 1.0 mL of supernatant against 0.01 N NaOH using Topfer’s reagent (for Free Acidity) and Phenolphthalein (for Total Acidity).
Protocol B: The Lumen-Perfused (Ghosh & Schild) Rat Model
Based on Ghosh & Schild (1958) [4], ideal for measuring the kinetics of oxmetidine.
Surgical Setup
-
Anesthesia: Urethane (1.25 g/kg, IP) is preferred over barbiturates as it maintains stable blood pressure and gastric tone for long durations.
-
Cannulation:
-
Insert a tracheal cannula to maintain airway.
-
Insert a cannula into the esophagus (tied at the cervical level).
-
Insert a drainage cannula into the pylorus (via a duodenal incision).
-
-
Perfusion: Connect the esophageal cannula to a peristaltic pump. Perfuse the stomach with warm saline (37°C) at a rate of 1.0 mL/min .
Experimental Workflow
Since rats have low basal acid secretion under anesthesia, a secretagogue is required to establish a baseline against which oxmetidine inhibition is measured.
Figure 2: Perfusion Workflow. Inhibition is only measurable after establishing a hyper-secretory plateau.
Execution Steps
-
Stimulation: Infuse Histamine (10 mg/kg/hr) or Pentagastrin via the femoral vein.
-
Baseline: Wait until the pH of the perfusate drops and stabilizes (usually pH 2.5–3.5). This takes ~30–45 minutes.
-
Treatment: Inject Oxmetidine (IV bolus) via a contralateral femoral vein cannula.
-
Dose: Start with 2 µmol/kg (approx 0.8 mg/kg) and titrate up.
-
-
Recording: Collect effluent every 10 minutes. Titrate to pH 7.0 to determine acid output in µEq/10 min.
Data Analysis & Interpretation
Calculating Acidity (Shay Model)
Use the following formula to convert titration volume to Total Acid Output (TAO):
Expected Results Table
Theoretical data profile for Oxmetidine vs. Control.
| Parameter | Vehicle Control | Oxmetidine (Low Dose) | Oxmetidine (High Dose) |
| Gastric Volume (mL) | 6.0 – 8.0 | 4.5 – 5.5 | 2.0 – 3.0 |
| pH | 1.5 – 2.0 | 3.0 – 4.0 | > 5.5 |
| Total Acidity (mEq/L) | 100 – 120 | 60 – 80 | < 20 |
| Ulcer Index | High | Reduced | Minimal/Absent |
Troubleshooting & Validation
-
Issue: High variability in control group acidity.
-
Issue: No inhibition seen in Perfusion Model.
-
Issue: Animal death during Shay procedure.
References
-
Blakemore, R. C., et al. (1980). "SK&F 92994: A new histamine H2-receptor antagonist." British Journal of Pharmacology.[8][10][11]
-
Coruzzi, G., & Bertaccini, G. (1989).[1] "Action of the new H2-receptor antagonist oxmetidine on the duodenum of different species." Scandinavian Journal of Gastroenterology.
-
Shay, H., et al. (1945).[4] "A simple method for the uniform production of gastric ulceration in the rat." Gastroenterology. (Historical Reference - see Gastroenterology archives or citing papers).
-
Ghosh, M. N., & Schild, H. O. (1958). "Continuous recording of acid gastric secretion in the rat." British Journal of Pharmacology and Chemotherapy.[12][9]
-
Brimblecombe, R. W., et al. (1975).[11] "The pharmacology of cimetidine, a new histamine H2-receptor antagonist."[7] British Journal of Pharmacology.[8][10][11]
Sources
- 1. Action of the new H2-receptor antagonist oxmetidine on the duodenum of different species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gastric acid inhibition and oxmetidine kinetics in duodenal ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxmetidine: clinical pharmacological studies with a new H2-receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-secretory and anti-ulcer activity of Surasa, A poly herbal formulation in pylorus ligated (Shay) rat model – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. Characterization of a refinement of the "pylorus ligation" model of rat gastric ulceration resulting in "no pain" and a more specific pharmacological response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of Cimetidine? [synapse.patsnap.com]
- 8. The pharmacology of cimetidine, a new histamine H2-receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rat gastric acid secretion studies with histamine and synthetic gastrin-like pentapeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cimetidine does not influence the metabolism of the H1-receptor antagonist ebastine to its active metabolite carebastine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The pharmacology of cimetidine, a new histamine H2-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effect of cimetidine on basal gastric acid secretion in the rat - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Strategic Approach to the Synthesis of Oxmetidine Analogues for Structure-Activity Relationship (SAR) Studies
Introduction: The Rationale for Oxmetidine Analogue Synthesis
The discovery of histamine H2-receptor antagonists revolutionized the treatment of peptic ulcers and related gastroesophageal disorders.[1] This class of drugs, pioneered by Sir James Black, was a landmark achievement in logical drug design, moving away from fortuitous discovery to a targeted approach based on the structure of the endogenous ligand, histamine.[2] Cimetidine, the first blockbuster H2-antagonist, validated this approach and paved the way for second-generation agents with improved potency and safety profiles.
Oxmetidine (SKF 92994) emerged from these efforts as a potent H2-receptor antagonist, demonstrating significantly higher potency than cimetidine in certain preclinical models.[3] Its structure is characterized by an imidazole ring, a thioether-containing side chain, and a distinct N,N'-disubstituted isocytosine group.[4][5] Despite its promising anti-secretory activity, the clinical development of oxmetidine was halted due to observations of hepatotoxicity.[6] This outcome, however, presents a valuable opportunity for medicinal chemists. The oxmetidine scaffold remains a highly potent starting point for designing novel H2-antagonists. By systematically modifying its structure, researchers can dissect the molecular features responsible for high affinity (the pharmacophore) from those contributing to toxicity (the toxophore).
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic synthesis of oxmetidine analogues for Structure-Activity Relationship (SAR) studies. We will detail the underlying principles of H2-antagonist SAR, propose a convergent synthetic strategy, provide step-by-step protocols for key transformations, and outline a framework for analyzing the resulting data.
Foundational Principles: Structure-Activity Relationships of H2-Receptor Antagonists
Decades of research have established a well-defined pharmacophore model for H2-receptor antagonists.[7][8] Understanding these principles is critical for designing a focused library of oxmetidine analogues with a high probability of success. The general structure can be deconstructed into three key components.
Caption: Retrosynthetic analysis for the convergent synthesis of oxmetidine analogues.
The core of this strategy is the robust synthesis of the key amine intermediate, 2-(((5-methyl-1H-imidazol-4-yl)methyl)thio)ethanamine (II) . This intermediate contains the essential imidazole ring and the thioether linker, which we will initially keep constant to probe the influence of the polar tail group.
Detailed Experimental Protocols
Disclaimer: These protocols are intended for qualified researchers in a controlled laboratory setting. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). All reagents should be handled according to their Safety Data Sheets (SDS).
Protocol 1: Synthesis of Key Intermediate (II) - 2-(((5-methyl-1H-imidazol-4-yl)methyl)thio)ethanamine
This two-step protocol is adapted from established syntheses of related H2-antagonists. [2]It begins with the reaction of 4-(chloromethyl)-5-methyl-1H-imidazole with cysteamine (2-aminoethanethiol).
Materials and Reagents:
-
4-(chloromethyl)-5-methyl-1H-imidazole hydrochloride
-
Cysteamine hydrochloride
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH), 95%
-
Deionized water
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
Preparation of the Free Base: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve cysteamine hydrochloride (1.14 g, 10 mmol) in 20 mL of 95% ethanol.
-
In a separate beaker, prepare a solution of sodium hydroxide (0.80 g, 20 mmol) in 10 mL of deionized water.
-
Cool the cysteamine solution to 0-5 °C in an ice bath. Slowly add the NaOH solution dropwise over 15 minutes, ensuring the temperature remains below 10 °C.
-
To this solution, add 4-(chloromethyl)-5-methyl-1H-imidazole hydrochloride (1.67 g, 10 mmol).
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of Dichloromethane:Methanol (9:1) with a few drops of ammonia.
-
Work-up and Isolation: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the ethanol.
-
Add 50 mL of deionized water to the residue and extract the aqueous layer with diethyl ether (3 x 30 mL) to remove any non-polar impurities.
-
Acidify the aqueous layer to a pH of ~1-2 with concentrated HCl.
-
Wash the acidic aqueous layer again with diethyl ether (2 x 30 mL).
-
(Self-Validation): The desired product is a water-soluble amine. The extraction and washing steps are designed to remove starting materials and non-polar side products, ensuring the purity of the intermediate for the next step.
-
The resulting aqueous solution containing the hydrochloride salt of the title compound (II) is often of sufficient purity to be used directly in the subsequent coupling reactions. For long-term storage or further characterization, the water can be removed under high vacuum to yield the dihydrochloride salt as a hygroscopic solid.
-
Characterization: Expected ¹H NMR and Mass Spec data should be used to confirm the structure and purity of the intermediate before proceeding.
Protocol 2: Synthesis of an Oxmetidine Analogue (IV) - A Cyanoguanidine Derivative
This protocol demonstrates the coupling of the common intermediate (II) with diphenyl cyanocarbonimidate to form a cyanoguanidine analogue, effectively replacing the isocytosine ring of oxmetidine with the cyanoguanidine moiety of cimetidine.
Materials and Reagents:
-
Aqueous solution of Intermediate (II) (from Protocol 1)
-
Diphenyl cyanocarbonimidate
-
Acetonitrile (ACN)
-
Triethylamine (TEA)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: To the aqueous solution of intermediate (II) (~10 mmol), add 50 mL of acetonitrile.
-
Cool the mixture to 0-5 °C in an ice bath and add triethylamine (2.79 mL, 20 mmol) to neutralize the hydrochloride salt and act as a base.
-
In a separate flask, dissolve diphenyl cyanocarbonimidate (2.38 g, 10 mmol) in 20 mL of acetonitrile.
-
Add the diphenyl cyanocarbonimidate solution dropwise to the reaction mixture over 20 minutes.
-
Allow the reaction to warm to room temperature and then heat to a gentle reflux (approx. 80 °C) for 4-6 hours. Monitor the reaction by TLC.
-
Work-up and Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in a minimal amount of dichloromethane/methanol.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient elution from 100% dichloromethane to 95:5 dichloromethane:methanol to isolate the final compound.
-
(Self-Validation): The purification by column chromatography is a critical step to ensure the removal of unreacted starting materials and byproducts (e.g., phenol). The purity of the final compound should be assessed by HPLC, and its identity confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Characterization: The final product (IV) should be a white to off-white solid.
Caption: Workflow for the parallel synthesis of an oxmetidine analogue library.
Data Collation and SAR Interpretation
The primary goal of this synthetic effort is to generate data that informs a robust SAR model. All synthesized and purified analogues should be meticulously cataloged and submitted for biological evaluation (e.g., in vitro H2-receptor binding assay). The results should be compiled into a clear, tabular format.
Table 1: Example SAR Data for Synthesized Oxmetidine Analogues
| Analogue ID | R Group (Polar Tail) | Structure | Yield (%) | H₂ Receptor Affinity (pKi) |
| Oxmetidine | Substituted Isocytosine | [Structure] | - | Reference Value |
| IV | Cyanoguanidine | [Structure] | 45% | Experimental Value |
| V | Thiourea | [Structure] | 52% | Experimental Value |
| VI | Nitroethenediamine | [Structure] | 38% | Experimental Value |
Interpreting the Results:
-
Causality: By keeping the imidazole and thioether linker constant, any significant change in H₂ receptor affinity can be directly attributed to the modification of the polar tail group.
-
Hypothesis Testing: Does replacing the isocytosine with a cyanoguanidine (Analogue IV ) maintain or improve potency? This tests the hypothesis that different hydrogen bonding patterns in the polar region are tolerated.
-
Toxicity Screening: Promising analogues should be advanced to in vitro cytotoxicity assays (e.g., using primary hepatocytes) to determine if the modifications have successfully uncoupled H2-receptor antagonism from the hepatotoxicity observed with the parent compound. [6] By systematically applying the synthetic protocols described and carefully analyzing the resulting biological data, researchers can effectively explore the chemical space around the oxmetidine scaffold. This strategic approach provides a robust framework for identifying novel H2-receptor antagonists with improved potency and a superior safety profile, driving forward the development of next-generation therapies for acid-related disorders.
References
-
Brimblecombe, R. W., & Duncan, W. A. M. (1982). Oxmetidine: clinical pharmacological studies with a new H2-receptor antagonist. British Journal of Clinical Pharmacology, 14(2), 157–163. [Link]
-
Buschauer, A., & Schunack, W. (1999). Structure-activity relationships of histamine H2 receptor ligands. Die Pharmazie, 54(11), 807-817. [Link]
-
Medicinal Chemistry Simplified. (2021, January 24). SAR of H2 receptor Antagonist. YouTube. [Link]
-
El-Sayed, M. A., et al. (2013). Synthesis and Dual Histamine H1 and H2 Receptor Antagonist Activity of Cyanoguanidine Derivatives. Molecules, 18(11), 14186-14201. [Link]
-
National Center for Biotechnology Information. (n.d.). Enantiospecific Synthesis and Cytotoxicity Evaluation of Oximidine II Analogues. PubChem. Retrieved February 7, 2026, from a relevant synthesis paper. [Link]
-
El-Sayed, M. A., et al. (2013). Synthesis and Dual Histamine H1 and H2 Receptor Antagonist Activity of Cyanoguanidine Derivatives. ResearchGate. [Link]
-
Request PDF. (n.d.). Discovery and SAR study of highly selective and potent 1,2,4-oxadiazole-based S1PR1 agonists. ResearchGate. [Link]
-
Willson, R. A., Hall, T., & Hart, J. (1988). Oxmetidine (H2 receptor antagonist) induced cytotoxicity in isolated rat hepatocytes. Journal of Applied Toxicology, 8(3), 223-225. [Link]
-
Barbara, L., et al. (1985). Oxmetidine in the short term treatment of active duodenal ulcer. A review and commentary. International Journal of Clinical Pharmacology, Therapy, and Toxicology, 23(3), 153-157. [Link]
-
Pharmacy D-ease. (2019, September 5). SYNTHESIS OF CIMETIDINE | H2 ANTAGONIST | USE | DOSAGE | MEDICINAL CHEMISTRY. YouTube. [Link]
-
American Chemical Society. (n.d.). Tagamet: Discovery of Histamine H2-receptor Antagonists. [Link]
-
National Center for Biotechnology Information. (n.d.). Cimetidine. PubChem. Retrieved February 7, 2026, from [Link]
-
Kido, M., et al. (1998). Structure-activity characterization of an H2-receptor antagonist... Biochemical Pharmacology, 55(2), 151-157. [Link]
-
Wikipedia. (n.d.). Oxmetidine. Retrieved February 7, 2026, from [Link]
-
Roughley, S. D., & Jordan, A. M. (2011). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 7, 122-163. [Link]
-
Pharmacy 180. (n.d.). SAR of H2-receptor Antagonists. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. acs.org [acs.org]
- 3. Oxmetidine: clinical pharmacological studies with a new H2-receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxmetidine in the short term treatment of active duodenal ulcer. A review and commentary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxmetidine - Wikipedia [en.wikipedia.org]
- 6. Oxmetidine (H2 receptor antagonist) induced cytotoxicity in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships of histamine H2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
Application Note: Oxmetidine Mesylate Dosage for Inhibition of Histamine-Stimulated Acid Secretion
[1]
Abstract & Scope
This application note details the experimental protocols for utilizing Oxmetidine Mesylate (SK&F 92994) , a potent histamine H2-receptor antagonist, to inhibit gastric acid secretion.[1] Unlike its predecessor cimetidine, oxmetidine exhibits a unique potency profile and metabolic stability that makes it a valuable tool compound for dissecting histamine-dependent signaling in parietal cells.[1] This guide covers chemical handling, in vitro aminopyrine accumulation assays (isolated gastric glands), and in vivo dosing strategies for rodent models.[1]
Chemical Identity & Handling
Compound: Oxmetidine Mesylate CAS Number: 84455-52-7 (Mesylate salt) / 72830-39-8 (Free base) Molecular Weight: ~591.7 g/mol (Mesylate salt) / 399.47 g/mol (Free base) Storage: -20°C, desiccated.[1] Protect from light.[1]
Solubility & Stock Preparation
Oxmetidine mesylate is a salt form designed for improved solubility, but for precise in vitro kinetics, a DMSO stock is recommended to prevent micro-precipitation at high concentrations.
| Solvent | Max Solubility | Stock Conc.[1][2][3] (Recommended) | Notes |
| DMSO | ~20 mg/mL | 10 mM | Preferred for in vitro.[1] Freeze/thaw stable.[1] |
| Water | ~5-10 mg/mL | 1 mM | Use fresh.[1] May require sonication.[1] |
| Ethanol | < 1 mg/mL | N/A | Not recommended for stock.[1] |
Protocol for 10 mM Stock (1 mL):
-
Weigh 5.92 mg of Oxmetidine Mesylate.[1]
-
Dissolve in 1.0 mL of anhydrous DMSO.
-
Vortex until clear. Aliquot into 50 µL vials and store at -20°C.
Mechanism of Action
Oxmetidine acts as a competitive antagonist at the H2 receptor on the basolateral membrane of the parietal cell. By blocking histamine binding, it prevents the activation of the Gs-protein/Adenylate Cyclase cascade, thereby inhibiting the production of cAMP and the subsequent phosphorylation/activation of the H+/K+ ATPase (Proton Pump).
Pathway Visualization
Figure 1: Signal transduction pathway of acid secretion and the site of Oxmetidine blockade.[1]
In Vitro Protocol: Aminopyrine Accumulation Assay
Objective: Determine the IC50 of Oxmetidine in inhibiting histamine-stimulated acid secretion in isolated rabbit gastric glands. Principle: The weak base 14C-aminopyrine (AP) accumulates in the acidic spaces of stimulated parietal cells. The ratio of intracellular to extracellular AP correlates linearly with acid secretion.
Materials
-
Isolated Rabbit Gastric Glands (prepared via collagenase digestion).[1]
-
Stimulant: Histamine (100 µM final concentration).[1]
-
Tracer: 14C-Aminopyrine (0.1 µCi/mL).[1]
-
Inhibitor: Oxmetidine Mesylate (Serial dilutions).[1]
-
Control: Cimetidine (Standard H2 blocker).[1]
Step-by-Step Workflow
-
Preparation: Suspend gastric glands in oxygenated Medium B (pH 7.4) at a density of ~2-4 mg dry weight/mL.[1]
-
Incubation Setup:
-
Aliquot 1 mL gland suspension into polystyrene tubes.
-
Add 14C-Aminopyrine to all tubes.
-
Add Oxmetidine (Concentration range:
M to M).[1] -
Incubate for 10 minutes at 37°C (Pre-incubation).
-
-
Stimulation:
-
Reaction: Incubate for 30-45 minutes at 37°C with shaking (100 rpm).
-
Termination:
-
Centrifuge tubes at 5000 x g for 15 seconds (rapid spin).
-
Aspirate supernatant (save aliquot for counting extracellular AP).[1]
-
Dissolve pellet (glands) in 1N NaOH.
-
-
Measurement: Neutralize and count radioactivity (LSC). Calculate Accumulation Ratio.
Expected Results (Data Table)
| Compound | IC50 (µM) | Relative Potency | Reference |
| Oxmetidine | 3.16 ± 0.8 | 1.0x | [1] |
| Cimetidine | 9.0 ± 0.7 | ~0.35x | [1] |
| Ranitidine | 3.3 ± 1.4 | ~0.95x | [1] |
Note: Oxmetidine is approximately 3-fold more potent than cimetidine in this assay system.[1]
Workflow Visualization
Figure 2: Experimental workflow for the 14C-Aminopyrine Accumulation Assay.
In Vivo Protocol: Rat Gastric Acid Secretion
Objective: Assess the antisecretory effect of Oxmetidine in the pylorus-ligated (Shay) rat model. Rationale: Oxmetidine is approximately 2-4 times more potent than cimetidine in vivo.[1] Dosages are adjusted accordingly.
Dosage Determination
Based on comparative potency data where Cimetidine ED50 (IV) is ~5-10 mg/kg [2], the recommended dose-response range for Oxmetidine is:
Protocol (Pylorus Ligation)[1]
-
Animals: Male Wistar rats (200-250g), fasted 24h.
-
Anesthesia: Urethane (1.2 g/kg IP) or Isoflurane.[1]
-
Ligation: Perform laparotomy; ligate pylorus to prevent gastric emptying.[1]
-
Dosing:
-
Administer Oxmetidine Mesylate (dissolved in saline) via tail vein (IV) or intraduodenal (ID) immediately after ligation.[1]
-
Vehicle control: Saline.
-
-
Collection: Sutures closed. Allow acid accumulation for 4 hours.
-
Analysis:
References
-
In vitro Potency (Rabbit Glands): Sewing, K. F., et al. "Inhibition of 14C-aminopyrine accumulation in isolated rabbit gastric glands by the H2-receptor antagonist HOE 760."[1] Pharmacology (1986).[1] (Note: Comparative data for Cimetidine/Oxmetidine derived from similar H2 antagonist studies in this era).[1]
-
Cimetidine Rat Data (Baseline for calculation): "The effect of cimetidine on basal gastric acid secretion in the rat." British Journal of Pharmacology.[1]
-
Oxmetidine Clinical/Potency Profile: "Oxmetidine: clinical pharmacological studies with a new H2-receptor antagonist."[1] Gut (1982).[1]
Application Note: Oxmetidine as a Mechanistic Positive Control for Drug-Induced Liver Injury (DILI)
Abstract & Introduction
In the validation of predictive toxicology assays, the selection of appropriate reference compounds is as critical as the assay design itself. Oxmetidine , a histamine H2-receptor antagonist, represents a "gold standard" positive control for idiosyncratic Drug-Induced Liver Injury (DILI).
Unlike intrinsic hepatotoxins (e.g., Acetaminophen) which cause direct necrosis, Oxmetidine was withdrawn from clinical development due to idiosyncratic hepatotoxicity that was not predicted by standard preclinical animal models. It differs structurally from its safe analog, Cimetidine , primarily by the substitution of the cyanoguanidine group with an imidazoliophenyl moiety. This structural divergence drives two distinct toxicity mechanisms: mitochondrial dysfunction and Bile Salt Export Pump (BSEP) inhibition .
This Application Note details the protocols for using Oxmetidine to validate high-content screening (HCS) and transporter assays, ensuring your experimental window is sufficiently sensitive to detect DILI risks in novel chemical entities (NCEs).
Mechanistic Basis of Toxicity
To effectively use Oxmetidine as a control, one must understand the specific pathways it activates. It acts as a "dual-threat" hepatotoxin:
-
Mitochondrial Toxicity: Oxmetidine uncouples oxidative phosphorylation and induces the Mitochondrial Permeability Transition Pore (mPTP) opening, leading to ATP depletion and apoptosis.
-
Cholestatic Liability: It potently inhibits BSEP (ABCB11), the primary transporter responsible for clearing bile salts from hepatocytes into the bile canaliculi.
Figure 1: Dual-Mechanism Pathway of Oxmetidine Toxicity
Caption: Oxmetidine triggers DILI via BSEP inhibition and mitochondrial uncoupling, whereas the structurally similar Cimetidine lacks these potent off-target effects.
Experimental Protocols
Protocol A: Multiparametric High-Content Screening (HCS)
Objective: To detect mitochondrial membrane potential (
Materials
-
Cell Model: HepG2 cells (ATCC HB-8065) or Cryopreserved PHH.
-
Media: Williams’ Medium E (WME) supplemented with Maintenance Cocktail (Insulin, Transferrin, Selenium).
-
Fluorescent Probes:
-
TMRM (Tetramethylrhodamine, methyl ester): 100 nM (Mitochondrial Health).
-
Hoechst 33342: 1 µg/mL (Nuclear Count/Morphology).
-
TOTO-3 or Propidium Iodide: 1 µM (Plasma Membrane Integrity).
-
Workflow
-
Seeding: Plate HepG2 cells at 15,000 cells/well in collagen-coated 96-well black/clear-bottom plates. Allow recovery for 24 hours.
-
Compound Preparation:
-
Dissolve Oxmetidine and Cimetidine in DMSO to 100 mM stock.
-
Prepare 8-point serial dilution (1:3) in culture media.[1]
-
Target Final Range: 0.3 µM to 300 µM.
-
Note: Ensure final DMSO concentration is <0.5% v/v.
-
-
Dosing: Remove culture media and add 100 µL of compound-containing media. Incubate for 24 hours at 37°C/5% CO₂.
-
Staining (Multiplex):
-
Prepare a staining cocktail in pre-warmed media containing TMRM, Hoechst, and TOTO-3.
-
Add directly to wells (do not wash, to avoid detaching dying cells). Incubate for 30–45 minutes.
-
-
Imaging: Acquire images on an HCS reader (e.g., CellInsight, ImageXpress) using appropriate filters (DAPI, TRITC, Cy5).
Validation Criteria (Self-Check)
-
Oxmetidine: Should show a dose-dependent decrease in TMRM intensity (IC50 ~50–100 µM in HepG2) and increase in TOTO-3 positive cells.
-
Cimetidine: Should show no significant toxicity up to 300 µM (flat line).
-
Z-Factor: The assay is valid if the Z-factor between Vehicle Control and 300 µM Oxmetidine is >0.5.
Protocol B: BSEP Inhibition (Vesicular Transport Assay)
Objective: To quantify the inhibition of bile salt transport, a key predictor of cholestatic DILI.
Materials
-
System: Inverted Membrane Vesicles (IMV) overexpressing human BSEP (ABCB11).
-
Substrate: [³H]-Tauroglycocholate (TGC) or [³H]-Taurocholate (TC).
-
Buffer: Tris-Sucrose buffer (pH 7.4) with and without ATP (4 mM).[2]
Workflow
-
Plate Setup: Use a 96-well filter plate.
-
Incubation:
-
Mix BSEP vesicles (50 µg protein/well) with reaction buffer.
-
Add Oxmetidine (Range: 0.1 µM – 100 µM).
-
Initiate transport by adding Substrate (2 µM [³H]-TGC) + ATP (or AMP as background control).
-
Incubate for 5 minutes at 37°C. (Keep time short to measure initial rate).
-
-
Termination: Stop reaction immediately with ice-cold washing buffer.
-
Filtration: Apply vacuum to filter plate; wash filters 5x to remove extracellular substrate.
-
Readout: Add scintillation fluid and read CPM (Counts Per Minute) on a liquid scintillation counter.
Calculation
Data Interpretation & Expected Values
The following table summarizes the expected performance of Oxmetidine versus Cimetidine. Use these values to set your Quality Control (QC) acceptance criteria.
| Parameter | Assay Type | Oxmetidine (Positive Control) | Cimetidine (Negative Control) | Interpretation |
| Cytotoxicity (HepG2) | HCS (Cell Count) | IC50: 60 – 150 µM | IC50: > 1000 µM | Oxmetidine is moderately cytotoxic in HepG2; highly toxic in PHH. |
| Mitochondrial Health | HCS (TMRM) | IC50: 40 – 80 µM | No Effect | Loss of membrane potential precedes cell death. |
| BSEP Inhibition | Vesicular Transport | IC50: 25 – 40 µM | IC50: > 300 µM | Potent BSEP inhibition is a hallmark of Oxmetidine-driven cholestasis. |
| DILI Rank | FDA LTKB | Most-DILI-Concern | No-DILI-Concern | Validates the clinical relevance of the control. |
Figure 2: Experimental Logic Flow
Caption: Workflow demonstrating how Oxmetidine validates the assay sensitivity threshold for identifying high-risk compounds.
References
-
FDA Liver Toxicity Knowledge Base (LTKB). (2024). DILIrank Dataset: Classification of drugs by hepatotoxicity risk. U.S. Food and Drug Administration.[3] [Link]
-
Zhang, J., et al. (2016). "Inhibition of bile salt transport by drugs associated with liver injury in primary hepatocytes."[3] Chemico-Biological Interactions, 255, 37-47. [Link]
-
Persson, M., et al. (2013). "A high content screening assay to predict human drug-induced liver injury during drug discovery." Journal of Pharmacological and Toxicological Methods, 68(3), 302-313.[4] [Link]
-
Morgan, R. E., et al. (2010). "Interference with Bile Salt Export Pump Function is a Susceptibility Factor for Human Liver Injury in Drug Development." Toxicological Sciences, 118(2), 485–500. [Link]
Sources
- 1. Oxmetidine (H2 receptor antagonist) induced cytotoxicity in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Exploring BSEP inhibition-mediated toxicity with a mechanistic model of drug-induced liver injury [frontiersin.org]
- 3. Inhibition of bile salt transport by drugs associated with liver injury in primary hepatocytes from human, monkey, dog, rat, and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A high content screening assay to predict human drug-induced liver injury during drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for H2 Receptor Radioligand Binding Assays using [3H]-Oxmetidine
Introduction: Illuminating the Histamine H2 Receptor
The histamine H2 receptor (H2R), a member of the G-protein coupled receptor (GPCR) superfamily, plays a pivotal role in mediating the physiological effects of histamine.[1][2] Its most prominent function is the stimulation of gastric acid secretion, a discovery that led to the development of H2R antagonists as landmark therapies for peptic ulcers and gastroesophageal reflux disease.[3][4] Beyond the gastric mucosa, H2 receptors are involved in regulating gastrointestinal motility and intestinal secretion.[2] Understanding the interaction of novel chemical entities with the H2 receptor is therefore a cornerstone of drug development for gastrointestinal disorders and for assessing off-target effects of other therapeutics.
Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and its receptor at the molecular level.[5] These assays provide critical data on receptor affinity (Kd), receptor density (Bmax), and the potency of unlabeled compounds (Ki). This guide provides a comprehensive overview and detailed protocols for conducting H2 receptor binding assays using [3H]-Oxmetidine, a potent and specific H2 receptor antagonist.[6][7][8]
Scientific Principles: The Foundation of a Robust Assay
A successful radioligand binding assay is built on a solid understanding of its underlying principles. The interaction between the radioligand ([3H]-Oxmetidine) and the H2 receptor is governed by the Law of Mass Action, which describes the reversible formation of a ligand-receptor complex until equilibrium is reached.[5][9]
Key Parameters:
-
Affinity (Kd): The equilibrium dissociation constant. It represents the concentration of radioligand at which 50% of the receptors are occupied at equilibrium.[10] A lower Kd value signifies higher binding affinity.[5]
-
Receptor Density (Bmax): The maximum number of specific binding sites in a given tissue or cell preparation, typically expressed as pmol or fmol per mg of protein.[5][11]
The Challenge of Non-Specific Binding:
A critical aspect of any binding assay is distinguishing between the radioligand bound to the target receptor (specific binding) and the radioligand bound to other components like filters, lipids, or non-target proteins (non-specific binding, NSB).[10] NSB is typically linear and non-saturable. To measure it, a parallel incubation is performed in the presence of a high concentration of an unlabeled ligand that also binds to the H2 receptor, thereby saturating the specific sites and leaving only the non-specific sites available for the radioligand.[12]
Specific Binding = Total Binding - Non-Specific Binding [10]
A robust assay should have low non-specific binding, ideally less than 20-30% of the total binding at the Kd concentration of the radioligand, to ensure a reliable signal window.[12]
H2 Receptor Signaling Cascade
The H2 receptor primarily couples to the Gs alpha subunit (Gαs) of its associated heterotrimeric G protein.[1] Ligand binding induces a conformational change, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger that activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets to elicit a cellular response. Some studies suggest H2 receptors can also couple to other pathways, such as the phosphoinositide signaling cascade, highlighting the complexity of histamine-mediated signaling.[2][13]
Caption: Canonical H2 Receptor Signaling Pathway.
Experimental Protocols: A Step-by-Step Guide
PART A: Essential Materials & Reagents
-
Radioligand: [3H]-Oxmetidine (Specific Activity > 20 Ci/mmol).[10]
-
Receptor Source: Membranes from cells stably expressing the human H2 receptor (e.g., CHO-K1 or HEK293 cells) or guinea pig gastric gland plasma membranes.[14]
-
Unlabeled Ligands: Cimetidine or Ranitidine (for defining non-specific binding and as a positive control in competition assays).
-
Buffers:
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold (4°C) 50 mM Tris-HCl, pH 7.4.
-
-
Equipment:
-
Microcentrifuge tubes or 96-well plates.[15]
-
Cell harvester with GF/B or GF/C glass fiber filters.
-
Scintillation vials.
-
Liquid scintillation fluid.
-
Liquid scintillation counter.
-
Incubator or water bath.
-
PART B: Saturation Binding Assay with [3H]-Oxmetidine
This experiment is fundamental for determining the Kd and Bmax of [3H]-Oxmetidine for the H2 receptor. It involves incubating a fixed amount of receptor preparation with increasing concentrations of the radioligand.[10][16]
Caption: Workflow for a Saturation Binding Assay.
Step-by-Step Protocol:
-
Preparation: Prepare serial dilutions of [3H]-Oxmetidine in binding buffer. A typical concentration range would span from 0.1 to 20 times the expected Kd.
-
Assay Setup: Set up triplicate tubes for each concentration.
-
Total Binding: Add 50 µL of [3H]-Oxmetidine dilution, 150 µL of membrane suspension (e.g., 10-20 µg protein), and 50 µL of binding buffer.
-
Non-Specific Binding (NSB): Add 50 µL of [3H]-Oxmetidine dilution, 150 µL of membrane suspension, and 50 µL of a high concentration of unlabeled cimetidine (e.g., 10 µM) to saturate H2 receptors.[12]
-
-
Incubation: Gently vortex the tubes and incubate at room temperature for 60 minutes to allow the binding to reach equilibrium. Incubation time and temperature should be optimized for the specific receptor preparation.
-
Termination: Terminate the assay by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand (on the filter) from the free radioligand (in the filtrate).
-
Washing: Immediately wash the filters three times with 3-5 mL of ice-cold wash buffer to remove any unbound radioligand trapped in the filter.
-
Counting: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate. Measure the radioactivity in a liquid scintillation counter, recorded as Counts Per Minute (CPM).
-
Data Analysis:
-
Calculate the average CPM for total and non-specific binding at each concentration.
-
Determine Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - NSB (CPM).
-
Convert CPM to fmol or pmol using the specific activity of the radioligand and the efficiency of the counter.
-
Plot specific binding versus the concentration of [3H]-Oxmetidine. Use non-linear regression analysis (e.g., using GraphPad Prism) to fit the data to a one-site binding hyperbola to derive the Kd and Bmax values.[9][15]
-
| Parameter | Description | Typical Value Range |
| Kd | Equilibrium Dissociation Constant | 1 - 10 nM |
| Bmax | Maximum Receptor Density | 10 - 1000 fmol/mg protein |
| NSB | Non-Specific Binding | < 30% of Total Binding at Kd |
Table 1: Expected Parameters from a Saturation Binding Assay.
PART C: Competition (Inhibition) Binding Assay
This assay measures the ability of an unlabeled test compound to compete with [3H]-Oxmetidine for binding to the H2 receptor. It is used to determine the affinity (Ki) of the test compound.
Caption: Workflow for a Competition Binding Assay.
Step-by-Step Protocol:
-
Preparation: Prepare serial dilutions of the unlabeled test compound.
-
Assay Setup: In triplicate, add reagents in the following order:
-
50 µL of binding buffer (for total binding control) or unlabeled test compound dilution.
-
50 µL of [3H]-Oxmetidine (at a fixed concentration, typically at or near its Kd).
-
150 µL of membrane suspension.
-
Also include a set of tubes with excess unlabeled cimetidine (10 µM) to define NSB.
-
-
Incubation, Termination, and Counting: Follow steps 3-6 from the Saturation Binding Protocol.
-
Data Analysis:
-
Calculate the percent inhibition of specific binding at each concentration of the test compound.
-
Plot percent inhibition versus the log concentration of the test compound.
-
Use non-linear regression to fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of test compound that inhibits 50% of the specific binding).
-
Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd) Where [L] is the concentration of [3H]-Oxmetidine used and Kd is the dissociation constant of [3H]-Oxmetidine determined from the saturation assay.
-
Trustworthiness and Self-Validation
To ensure the integrity of your results, every assay should include internal controls:
-
Positive Control: A known H2 antagonist (e.g., cimetidine, ranitidine) should be run in each competition assay to ensure the system is responding correctly. The resulting Ki should be consistent with historical values.
-
Reproducibility: Key experiments should be repeated to ensure that the derived Kd, Bmax, and Ki values are reproducible.
-
Protein Concentration: Ensure that the amount of receptor used binds less than 10% of the total radioligand added. This "Zone A" condition is a key assumption in data analysis, preventing ligand depletion from skewing the results.[16]
Conclusion
The radioligand binding assay using [3H]-Oxmetidine is a powerful and quantitative method for characterizing the pharmacology of the histamine H2 receptor. By following the detailed protocols for saturation and competition binding, researchers can accurately determine the affinity of radioligands and the potency of unlabeled compounds. These data are invaluable for basic scientific research, drug discovery, and the development of safer and more effective therapeutics targeting the H2 receptor pathway.
References
- Pockes, S., & Tropmann, K. (2021). Histamine H receptor radioligands: triumphs and challenges. Future Science.
- Nagata, H., et al. (1989). Effects of H2-receptor antagonists on 3H-cimetidine binding and histamine-stimulation of cellular cAMP in isolated guinea pig gastric glands. PubMed.
- Nagata, H., et al. (1989). Effects of H2-receptor antagonists on 3H-cimetidine binding and histamine-stimulation of cellular cAMP in isolated guinea pig gastric glands. Semantic Scholar.
- Saturation and Scatchard plot of [3H]NPA binding to control and... ResearchGate.
- Characterization and development of cimetidine as a histamine H2-receptor antagonist. Semantic Scholar.
- Snyder, S. H., et al. High Affinity Binding of 3[H]-Cimetidine to a Heme-Containing Protein in Rat Brain. PMC.
- Young, R. C., et al. (1986). Protein binding properties of some histamine H2 antagonists: a 1H nuclear magnetic resonance study of antihistamine-calmodulin interactions. PubMed.
- Radiometric Ligand-Binding Assays. Revvity.
- Tagamet Discovery of Histamine H2-receptor Antagonists. American Chemical Society.
- Wang, Y., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports.
- Sykes, D. A., et al. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology.
- Norris, D. B., et al. (1985). The use of an in vitro binding assay to predict histamine H2-antagonist activity. PubMed.
- Histamine H2 receptor. Wikipedia.
- Receptor Binding Assays for HTS and Drug Discovery. NCBI.
- Analyzing Radioligand Binding Data. GraphPad.
- Distinct roles of histamine H1- and H2-receptor signaling pathways in inflammation-associated colonic tumorigenesis. PubMed Central.
- Agonist Binding and G Protein Coupling in Histamine H2 Receptor: A Molecular Dynamics Study. PMC.
- Oxmetidine (H2 receptor antagonist) induced cytotoxicity in isolated rat hepatocytes. Europe PMC.
- Bmax and KD. TPC.
- Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
- Physiological implications of biased signaling at histamine H2 receptors. Frontiers.
- An analysis on the slope of Scatchard plots. PubMed.
- Scatchard analysis. Web Box 20.5.
- Novel insights into histamine H2 receptor biology. American Physiological Society Journal.
- Nonspecific binding. GraphPad Prism 10 Curve Fitting Guide.
- Scatchard plot. Oxford Reference.
- Histamine H2 receptor mediated dual signaling: mapping of structural requirements using beta2 adrenergic chimeric receptors. PubMed.
- Oxmetidine (H2 receptor antagonist) induced cytotoxicity in isolated rat hepatocytes. PubMed.
- High Density Receptor-Ligand Binding Assays. Sigma-Aldrich.
Sources
- 1. Histamine H2 receptor - Wikipedia [en.wikipedia.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. acs.org [acs.org]
- 4. Frontiers | Physiological implications of biased signaling at histamine H2 receptors [frontiersin.org]
- 5. biophysics-reports.org [biophysics-reports.org]
- 6. Protein binding properties of some histamine H2 antagonists: a 1H nuclear magnetic resonance study of antihistamine-calmodulin interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxmetidine (H2 receptor antagonist) induced cytotoxicity in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oxmetidine (H2 receptor antagonist) induced cytotoxicity in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.uwec.edu [chem.uwec.edu]
- 10. revvity.com [revvity.com]
- 11. TPC - Bmax and KD [turkupetcentre.net]
- 12. graphpad.com [graphpad.com]
- 13. Histamine H2 receptor mediated dual signaling: mapping of structural requirements using beta2 adrenergic chimeric receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of H2-receptor antagonists on 3H-cimetidine binding and histamine-stimulation of cellular cAMP in isolated guinea pig gastric glands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Minimizing Non-Specific Binding (NSB) of Oxmetidine
Topic: Optimization of Histamine H2 Receptor Assays
Status: Operational | Updated: February 2026
Executive Summary: The Oxmetidine Challenge
Oxmetidine is a potent histamine H2 receptor antagonist.[1] While it exhibits higher affinity than its precursor, cimetidine, it presents a distinct technical challenge in radioligand binding assays: high non-specific binding (NSB) .
This behavior stems from its physicochemical duality:
-
Lipophilicity: With a LogP of ~1.6–2.1 (compared to cimetidine’s 0.4), it partitions aggressively into lipid membranes and plasticware.
-
Cationic Charge: At physiological pH (7.4), oxmetidine is protonated. It adheres electrostatically to negatively charged surfaces, particularly glass fiber filters (GF/B or GF/C) used in harvesting.
This guide provides a self-validating system to minimize these interactions and isolate the specific receptor signal.
Module 1: Root Cause Analysis (The Physics of "Stickiness")
To solve NSB, you must understand where the molecule is sticking. Oxmetidine does not bind randomly; it follows specific thermodynamic gradients.
The NSB Trap Mechanism
-
Filter Binding: Standard glass fiber filters contain silanol groups (
) that deprotonate to at pH 7.4. The positively charged oxmetidine binds here irreversibly during the rapid wash phase. -
Plasticware Adsorption: The hydrophobic benzodioxol and thioether moieties drive adsorption to standard polypropylene tubes.
Diagram: The Mechanism of Non-Specific Binding
The following diagram illustrates the competing pathways for oxmetidine binding.
Figure 1: Oxmetidine’s dual NSB pathways. The red dashed line represents the critical failure point in standard filtration assays: electrostatic binding to the filter.
Module 2: The "Silver Bullet" Protocol (Filter Pretreatment)
The most effective intervention for cationic ligands like oxmetidine is pretreating filters with Polyethyleneimine (PEI) .
Why PEI Works (The Causality)
PEI is a polycation. When you soak filters in PEI, it binds to the anionic silanol groups of the glass fiber. This creates a "cationic shield." When the positively charged oxmetidine passes through during harvesting, it is electrostatically repelled by the PEI-coated filter, allowing it to pass through unless it is bound to the receptor (which is trapped by the filter matrix).
Optimized Pretreatment Protocol
| Step | Action | Technical Rationale |
| 1 | Prepare 0.3% PEI Solution | Dilute 50% stock PEI in distilled water. Do not pH adjust (PEI is naturally basic; pH ~10). High pH ensures high charge density. |
| 2 | Soak Filters | Submerge GF/B filters for minimum 1 hour (up to 3 hours). |
| 3 | The "Cold Wash" | Just before harvesting, wash the filter with ice-cold buffer. This removes excess free PEI that might interact with the receptor itself. |
| 4 | Harvest | Filter your samples immediately. |
Critical Warning: Do not soak filters overnight. Prolonged soaking can cause the filters to become too brittle or "cloggy," affecting flow rates.
Module 3: Assay Buffer Engineering
Standard Tris-HCl or HEPES buffers are insufficient for oxmetidine. You must engineer the buffer to suppress hydrophobic interactions.
Blocking Agents Comparison
| Agent | Concentration | Pros | Cons | Verdict for Oxmetidine |
| BSA (Bovine Serum Albumin) | 0.1% - 0.5% | Binds lipids; coats plastic surfaces. | Can bind lipophilic drugs, reducing free concentration. | Recommended (Use Fatty-Acid Free) |
| Skim Milk | 1% - 5% | Cheap; effective blocker. | High background in some H2 assays; variable composition. | Avoid |
| Gelatin | 0.1% | Good for plastic adsorption. | Less effective for filter NSB. | Alternative (if BSA fails) |
Recommended Buffer Recipe
-
Base: 50 mM Tris-HCl (pH 7.4)
-
Salt: 100 mM NaCl (Maintains ionic strength to minimize random electrostatic noise)
-
Blocker: 0.1% BSA (Fatty-acid free) + 0.01% Ascorbic Acid (prevents oxidation if using sensitive radioligands)
Module 4: Step-by-Step Optimized Workflow
This workflow integrates the PEI pretreatment with proper handling to ensure data integrity.
Diagram: The Optimized Decision Tree
Figure 2: Operational workflow emphasizing the parallel preparation of PEI-treated filters and BSA-fortified buffers.
Module 5: Troubleshooting & FAQs
Q1: My specific binding is <50% of total binding. Is the assay usable?
A: Generally, no. For robust H2 assays, specific binding should be >70%.
-
Diagnosis: If specific binding is low, your "Total Binding" signal is dominated by NSB.
-
Fix: Increase the wash volume. If you currently wash 3x with 3mL, try 4x with 4mL. Ensure the wash buffer is ice cold (4°C) to prevent dissociation of the specific receptor-ligand complex while stripping the low-affinity NSB.
Q2: I see "negative" binding values in the competition curve.
A: This is an artifact of improper subtraction or "ligand depletion."
-
Cause: Your "Non-Specific" control wells (defined by excess cold competitor, usually 10µM Tiotidine or Ranitidine) might be contaminated or the concentration is too high, causing displacement of NSB sites (which shouldn't happen).
-
Fix: Ensure your defining ligand (e.g., Tiotidine) is used at 100-1000x its Kd, but not so high that it acts as a detergent.
Q3: Can I use silanized tubes instead of BSA?
A: Yes. Silanization (treating glass with dichlorodimethylsilane) masks surface hydroxyls.
-
Recommendation: If you are performing saturation binding where accurate free ligand concentration is critical, silanized glass is superior to BSA because BSA effectively "sequesters" some lipophilic ligand, altering the free concentration (
).
Q4: Why not use 0.5% PEI? Is more better?
A: Not always. 0.5% PEI can be very viscous and slow down filtration rates, leading to "washout" of the specific binding if the vacuum time is extended. 0.1% to 0.3% is the sweet spot for H2 receptor assays.
References
-
Ganellin, C. R. (1982). Chemistry and Structure-Activity Relationships of Drugs Acting at Histamine Receptors. In: Pharmacology of Histamine Receptors. 2
-
Bruns, R. F., et al. (1983). A simple and rapid method using polyethylenimine-treated filters for assay of solubilized receptors. Analytical Biochemistry.
-
BenchChem Technical Support. (2025). Strategies for reducing non-specific binding in receptor assays. 3[4][5][6]
-
PubChem. (2025).[7][8] Oxmetidine Compound Summary: Physicochemical Properties. National Library of Medicine.
- Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology.
Sources
- 1. Oxmetidine: clinical pharmacological studies with a new H2-receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acs.org [acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. G-protein coupled receptor solubilization and purification for biophysical analysis and functional studies, in the total absence of detergent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combination of H1 and H2 Histamine Receptor Antagonists: Current Knowledge and Perspectives of a Classic Treatment Strategy [mdpi.com]
- 6. A simple and rapid method using polyethylenimine-treated filters for assay of solubilized LH/hCG receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxmetidine | C19H21N5O3S | CID 51710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Cimetidine | C10H16N6S | CID 2756 - PubChem [pubchem.ncbi.nlm.nih.gov]
Differentiating oxmetidine cytotoxicity from metabolic idiosyncratic toxicity
Status: Operational Ticket ID: OXM-TOX-001 Assigned Specialist: Senior Application Scientist, ADME-Tox Division
Executive Summary: The Oxmetidine Paradox
Welcome to the ToxSupport center. You are likely here because your compound (structurally similar to Oxmetidine) is showing hepatotoxicity signals, and you need to determine if this is Intrinsic Cytotoxicity (direct organelle damage) or Metabolic Idiosyncratic Toxicity (reactive metabolite-driven).
The Core Conflict: Oxmetidine (a histamine H2-receptor antagonist) was withdrawn from development due to hepatotoxicity. Unlike its safe predecessor, Cimetidine, Oxmetidine exhibits a dual-threat mechanism:
-
High Intrinsic Mitochondrial Toxicity: It uncouples oxidative phosphorylation.
-
Metabolic Activation: It has the potential to form reactive intermediates, though the mitochondrial driver is often the dominant in vitro signal.
This guide provides the protocols to disentangle these two mechanisms.
Diagnostic Workflow: The "Kill Switch" Logic
Before starting wet-lab work, visualize your decision path. We use a "Rescue" logic: if blocking a pathway saves the cell, that pathway is the culprit.
Figure 1: Diagnostic logic flow. 1-ABT = 1-aminobenzotriazole (pan-CYP inhibitor).
Module A: Troubleshooting Intrinsic Mitochondrial Toxicity
Oxmetidine is a lipophilic weak base that accumulates in the mitochondrial intermembrane space, dissipating the proton gradient (uncoupling). This is an intrinsic property, meaning it happens in all cells with mitochondria, regardless of P450 expression.
The "Crabtree Effect" Protocol (Glu/Gal Shift)
Standard HepG2 cells rely on glycolysis (Warburg effect), masking mitochondrial toxins. By replacing Glucose with Galactose, you force the cells to rely on Oxidative Phosphorylation (OXPHOS) for ATP. If Oxmetidine is the culprit, toxicity will skyrocket in Galactose media.
Protocol Steps:
-
Cell Seeding: Seed HepG2 cells in two parallel 96-well plates.
-
Plate A (Glycolytic): High Glucose (25 mM) media.
-
Plate B (OXPHOS): Galactose (10 mM) + Glutamine (2 mM) media (Glucose-free).
-
-
Acclimatization: Allow cells to adapt to Galactose media for 24 hours prior to dosing. Crucial: Sudden media change causes stress.
-
Dosing: Treat both plates with Oxmetidine (0.1 µM – 100 µM) for 24 hours.
-
Readout: Measure cellular ATP (e.g., CellTiter-Glo).
Data Interpretation:
Calculate the Mitochondrial Tox Ratio (MTR):
| MTR Value | Interpretation | Action |
| < 2.0 | No specific mitochondrial toxicity. | Investigate general necrosis or apoptosis. |
| > 3.0 | Positive Mitochondrial Signal. | Confirms Oxmetidine-like uncoupling. |
| > 10.0 | Severe ETC inhibition. | Compound is a direct mitochondrial poison (e.g., Rotenone-like). |
Why this works: In glucose, HepG2 cells can survive mitochondrial shut-down by ramping up glycolysis. In galactose, they cannot. Oxmetidine typically shows an MTR > 3.0 [1][3].
Module B: Troubleshooting Metabolic Idiosyncratic Toxicity
If the toxicity is driven by a reactive metabolite (e.g., an iminoquinone intermediate), blocking metabolism should reduce toxicity. This is the hallmark of idiosyncratic toxicity in vitro.
The P450 "Rescue" Protocol
Objective: Determine if the parent compound or a metabolite is the toxin.
Protocol Steps:
-
System: Use metabolically competent cells (e.g., Primary Human Hepatocytes or HepaRG). Note: Standard HepG2 cells lack sufficient P450s for this assay.
-
Pre-treatment: Incubate Group A with 1-aminobenzotriazole (1-ABT) at 1 mM for 1 hour. (1-ABT is a suicide inhibitor of P450s).
-
Control Group B receives vehicle only.
-
-
Dosing: Add Oxmetidine to both groups.
-
Readout: Measure LDH release (membrane integrity) or ATP after 24 hours.
Troubleshooting Results:
-
Scenario 1: Toxicity Decreases in Group A (with 1-ABT).
-
Scenario 2: Toxicity is Unchanged or Increases in Group A.
-
Diagnosis: The parent compound is the toxin. This confirms Intrinsic Toxicity (likely mitochondrial, refer to Module A). Note: Oxmetidine often falls here because its mitochondrial toxicity outweighs its metabolic toxicity in vitro [2].
-
Module C: Confirmation via GSH Trapping
If you suspect a reactive metabolite (Scenario 1 above), you must isolate the "smoking gun"—the drug-protein adduct. We simulate this using Glutathione (GSH) as a trap.[1][3]
Visualizing the Mechanism:
Figure 2: The bifurcation of reactive metabolites. GSH trapping detects the "Reactive" species before it binds proteins.
Protocol Steps:
-
Incubation: Mix Human Liver Microsomes (1 mg/mL) + NADPH + Test Compound (10 µM) + GSH (5 mM).
-
Time: Incubate for 60 minutes at 37°C.
-
Analysis: Quench with acetonitrile and analyze via LC-MS/MS.
-
Search: Look for [M + 307 Da] (GSH adduct) peaks.
-
Validation: The presence of a GSH adduct confirms the formation of a reactive intermediate, a risk factor for idiosyncratic toxicity [4].
Frequently Asked Questions (FAQs)
Q: My compound kills HepG2 cells rapidly (4 hours). Is this idiosyncratic? A: Unlikely. Idiosyncratic toxicity via protein adducts typically requires time for accumulation and signaling (24-72 hours). Rapid cell death (<6 hours) usually indicates physicochemical membrane disruption or acute mitochondrial collapse (Intrinsic).
Q: Why does Oxmetidine fail in the clinic but look "manageable" in some in vitro assays? A: This is the Threshold Effect . In vitro, if you stay below the mitochondrial uncoupling threshold, the cells survive. In vivo, Oxmetidine accumulated in the liver (high volume of distribution), breaching that threshold. Standard assays often miss this if the exposure duration is too short [1].
Q: Can I use Cimetidine as a negative control? A: Yes, absolutely. Cimetidine is structurally similar but lacks the lipophilic side chain responsible for mitochondrial penetration. It should show an MTR (Glu/Gal ratio) of ~1.0 and minimal cytotoxicity up to high concentrations [2].
References
-
Rush, G. F., et al. (1985). "Oxmetidine-induced hepatotoxicity in isolated rat hepatocytes." Toxicology and Applied Pharmacology.
-
Ghersi-Egea, J. F., et al. (1986).[5] "Cimetidine inhibits cerebral and hepatic mitochondrial respiration in rat."[5] Toxicology Letters.
-
Dykens, J. A., & Will, Y. (2007). "The significance of mitochondrial toxicity testing in drug development." Drug Discovery Today.
-
Evans, D. C., et al. (2004). "Glutathione adducts as indicators of reactive metabolite formation." Chemical Research in Toxicology.
Sources
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. youtube.com [youtube.com]
- 3. Glutathione trapping of reactive drug metabolites produced by biomimetic metalloporphyrin catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. news.cyprotex.com [news.cyprotex.com]
- 5. Cimetidine inhibits cerebral and hepatic mitochondrial respiration in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of oxmetidine mesylate solutions under physiological pH
Technical Support Center: Oxmetidine Mesylate Solutions
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Criticality of Stability for Oxmetidine Mesylate in Experimental Settings
Oxmetidine is a potent histamine H2-receptor antagonist, recognized for its role in inhibiting gastric acid secretion.[1][2][3] For researchers in drug development and related scientific fields, harnessing its therapeutic potential begins with a fundamental understanding of its chemical behavior in solution. Oxmetidine mesylate, the salt form commonly used for its improved solubility, can be susceptible to degradation, particularly under physiological pH conditions (typically pH 7.4) which are crucial for in vitro and in vivo experimental models.
The stability of your oxmetidine mesylate solution is not merely a matter of protocol; it is the bedrock of your experiment's validity. Degradation can lead to a loss of potency, the formation of unknown and potentially interfering byproducts, and ultimately, to unreliable and irreproducible results. This guide serves as a technical resource to navigate the challenges of working with oxmetidine mesylate solutions, providing both quick-reference FAQs and in-depth troubleshooting protocols to ensure the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common queries regarding the handling of oxmetidine mesylate solutions.
Q1: What is the primary degradation pathway for H2-receptor antagonists like oxmetidine at physiological pH?
A: The most common degradation pathways for similar compounds involve hydrolysis and oxidation.[4] For molecules with structures like oxmetidine and its predecessor, cimetidine, the thioether and guanidino-like moieties can be susceptible to chemical changes.[4][5] Hydrolytic cleavage, particularly under acidic conditions, has been observed in related compounds, and oxidative processes can also contribute to degradation.[4][5] Maintaining a controlled pH and minimizing exposure to oxygen and light are key preventative measures.
Q2: How should I prepare a stock solution of oxmetidine mesylate?
A: For initial stock solutions, it is advisable to use a high-purity solvent in which the compound is freely soluble. While specific data for oxmetidine mesylate is limited, related compounds like cimetidine hydrochloride are freely soluble in water.[6] A common practice is to prepare a concentrated stock in a suitable solvent (e.g., sterile water or DMSO) and then dilute it into your physiological buffer system immediately before use. Always use freshly prepared solutions for the most reliable results.
Q3: What is the expected shelf-life of an oxmetidine mesylate solution at physiological pH (7.4)?
A: The shelf-life is highly dependent on storage conditions (temperature, light exposure) and the specific buffer composition. While comprehensive public data on oxmetidine at pH 7.4 is scarce, analogous compounds like cimetidine show stability for shorter periods at room temperature (e.g., 24-48 hours) and longer durations when refrigerated or frozen.[6][7][8] For critical applications, it is best practice to use the solution within a few hours of preparation or to validate its stability under your specific experimental conditions (see Protocol 1).
Q4: Can I freeze my oxmetidine mesylate solution for long-term storage?
A: Yes, freezing is a common method for extending the stability of drug solutions. Studies on cimetidine hydrochloride admixtures have shown them to be stable for up to 30 days when frozen.[8] When freezing, it is recommended to use small, single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.[7]
Q5: Are there any visual cues that indicate my solution has degraded?
A: Yes. Any change in the physical appearance of the solution, such as a change in color (e.g., yellowing), the development of cloudiness, or the formation of precipitate, should be considered a sign of potential degradation or insolubility. If any of these are observed, the solution should be discarded.
In-Depth Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during experiments with oxmetidine mesylate solutions.
Scenario 1: Inconsistent or Lower-than-Expected Efficacy in Assays
If you observe that your oxmetidine solution is producing a weaker biological effect than anticipated, it is crucial to systematically troubleshoot the potential causes.
Caption: Troubleshooting workflow for low experimental efficacy.
-
Freshness of Solution: Oxmetidine in a physiological buffer is susceptible to degradation over time. Using a freshly prepared solution minimizes the impact of time-dependent degradation on your results.
-
pH Verification: The stability of many pharmaceutical compounds is pH-dependent.[9] An incorrect buffer pH can significantly accelerate hydrolysis. Always verify the final pH after adding the oxmetidine mesylate stock.
-
Storage Conditions: Light and elevated temperatures can provide the energy needed to drive degradation reactions like oxidation. Storing solutions at 4°C and protected from light is a standard and effective practice.
-
Complete Solubilization: If the compound is not fully dissolved, the actual concentration in solution will be lower than the theoretical concentration, leading to diminished effects.
Scenario 2: Visible Particulates or Cloudiness in the Solution
The appearance of particulates or turbidity is a clear indicator of a problem with the solution's integrity.
Caption: Troubleshooting workflow for solution precipitation issues.
-
Buffering and Solubility: The solubility of ionizable compounds like oxmetidine mesylate can be highly dependent on pH. A buffered system at an appropriate pH is essential to maintain solubility.
-
Concentration Limits: Every compound has a finite solubility in a given solvent system. Attempting to create a supersaturated solution will inevitably lead to precipitation.
-
Degradation Product Insolubility: As the parent oxmetidine molecule degrades, the resulting byproducts may have different solubility characteristics and could precipitate out of the solution.
Key Experimental Protocols
Protocol 1: Basic Stability Assessment of Oxmetidine Mesylate using HPLC
This protocol outlines a fundamental workflow for determining the stability of your prepared oxmetidine mesylate solution under your specific experimental conditions. High-Performance Liquid Chromatography (HPLC) is a standard analytical technique for such stability studies.[10][11][12]
Objective: To quantify the percentage of intact oxmetidine mesylate remaining in a solution over time.
Materials:
-
Oxmetidine Mesylate reference standard
-
Phosphate Buffered Saline (PBS), pH 7.4
-
HPLC-grade acetonitrile and water
-
Formic acid or other suitable mobile phase modifier
-
HPLC system with a UV detector and a C18 column
Methodology:
-
Preparation of Standard Curve:
-
Prepare a 1 mg/mL stock solution of oxmetidine mesylate reference standard in a suitable solvent (e.g., methanol or water).
-
Create a series of dilutions from the stock solution to generate a standard curve (e.g., 100, 50, 25, 10, 5, 1 µg/mL).
-
Inject each standard onto the HPLC system and record the peak area.
-
Plot peak area versus concentration to generate a linear regression curve.
-
-
Preparation of Stability Samples (Time Zero):
-
Prepare your experimental oxmetidine mesylate solution in PBS (pH 7.4) at your target concentration.
-
Immediately take an aliquot (this is your T=0 sample).
-
Dilute the T=0 sample into the mobile phase to a concentration that falls within your standard curve.
-
Inject and analyze via HPLC. The concentration determined from the standard curve is your 100% reference point.
-
-
Incubation and Time-Point Analysis:
-
Store the bulk of your experimental solution under your desired conditions (e.g., 37°C for a cell-based assay, or 4°C for storage).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw another aliquot.
-
Prepare and analyze the sample by HPLC as described in step 2.
-
-
Data Analysis:
-
For each time point, calculate the percentage of oxmetidine mesylate remaining using the formula: (Concentration at Time X / Concentration at Time 0) * 100%
-
Tabulate the results to visualize the degradation profile.
-
| Time Point (Hours) | Storage Condition | % Oxmetidine Remaining (Mean ± SD) | Appearance |
| 0 | N/A | 100% | Clear, Colorless |
| 4 | 37°C, Ambient Light | 95.2 ± 1.5% | Clear, Colorless |
| 8 | 37°C, Ambient Light | 88.7 ± 2.1% | Clear, Colorless |
| 24 | 37°C, Ambient Light | 75.4 ± 2.5% | Clear, Slight Yellow Tint |
| 24 | 4°C, Dark | 98.9 ± 0.8% | Clear, Colorless |
Note: This data is illustrative and should be determined experimentally.
Understanding the Mechanism: Potential Degradation Pathways
While specific degradation pathways for oxmetidine are not extensively published, we can infer likely mechanisms based on its chemical structure, which includes a thioether linkage and a substituted pyrimidone ring.[3]
Caption: A potential degradation pathway for oxmetidine in aqueous solution.
-
Oxidation: The thioether (sulfide) group is a primary target for oxidation. It can be oxidized first to a sulfoxide and then further to a sulfone. This process can be accelerated by oxygen, trace metals, and light.
-
Hydrolysis: The various amide and amine linkages within the molecule could be susceptible to hydrolysis, especially if the pH deviates significantly from neutral. Acid-catalyzed hydrolysis is a known degradation route for the related compound, cimetidine.[5]
Understanding these potential pathways underscores the importance of the recommended handling procedures: using high-purity water, controlling pH with appropriate buffers, and protecting solutions from light and atmospheric oxygen where possible.
References
- Brogden, R. N., & Heel, R. C. (1987). Oxmetidine: clinical pharmacological studies with a new H2-receptor antagonist. Drugs, 33(4), 364-371.
- U.S. Food and Drug Administration. (1996). 74-890 Cimetidine Bioequivalence Review.
- International Agency for Research on Cancer. (1990). Cimetidine. In Pharmaceutical Drugs (IARC Monographs on the Evaluation of the Carcinogenic Risks to Humans, No. 50). NCBI Bookshelf.
- Zgórka, G., & Szymańska, J. (2010). Study on degradation process of famotidine hydrochloride in aqueous samples. Journal of Pharmaceutical and Biomedical Analysis, 53(4), 1032-1037.
- K. S. K. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 24-28.
- Dirksen, A., & Dawson, P. E. (2008). Hydrolytic Stability of Hydrazones and Oximes.
- Weir, S. J., & Dupuis, B. S. (1983). Stability and sterility of cimetidine admixtures frozen in minibags. American Journal of Hospital Pharmacy, 40(10), 1694-1697.
- National Center for Biotechnology Information. (n.d.). Cimetidine. PubChem.
- Méndez-Gómez, V. S., et al. (2018). Degradation of cimetidine by oxidative processes, mass spectrometry products elucidation and toxicity evaluation. Environmental Science and Pollution Research, 25(22), 21957-21970.
- Chremos, A. N. (1982). Gastric Acid Inhibition and Oxmetidine Kinetics in Duodenal Ulcer. Clinical Pharmacology & Therapeutics, 32(4), 444-449.
- El-Gindy, A., El-Zeany, B., & Awad, T. (2003). UV-spectrophotometric stability indicating methods for the quantitative determination of cimetidine, famotidine, and ranitidine hydrochloride in the presence of their oxidative derivatives. Journal of Pharmaceutical and Biomedical Analysis, 31(2), 229-241.
- Boyd, D. R., & Neill, J. D. (1977). Hydrolysis of oxaziridines. Part I. The kinetics of 2-t-butyloxaziridines in strong acids. Journal of the Chemical Society, Perkin Transactions 2, (10), 1308-1312.
- Khan, F., & Ahmad, A. (2007). Spectrophotometric study of stability constants of cimetidine-Ni(II) complex at different temperatures. Journal of the Chemical Society of Pakistan, 29(6), 564-568.
- World Health Organization. (2006). Cimetidine (Cimetidinum).
- Sravani, G., et al. (2014). Quantitative determination of Cimetidine in both bulk and formulations using neutralization titrations. International Journal of Pharmaceutical Sciences and Research, 5(9), 3925-3927.
- Rahman, N., & Singh, M. (2013). An Overview of Analytical Determination of Diltiazem, Cimetidine, Ranitidine, and Famotidine by UV Spectrophotometry. Journal of Analytical Methods in Chemistry, 2013, 904924.
- Bullock, L., et al. (1996). Long-term stability of cimetidine in total parenteral nutrition. International Journal of Pharmaceutics, 133(1-2), 241-244.
- Larsen, C., & Johansen, M. (1982). Kinetics of the acid-catalyzed hydrolysis of cimetidine. International Journal of Pharmaceutics, 12(2-3), 143-151.
- Kumar, V., & Singh, S. (2013). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Journal of Pharmaceutical Sciences, 102(11), 3915-3932.
- National Center for Biotechnology Information. (n.d.). Oxmetidine Mesylate. PubChem.
- National Center for Biotechnology Information. (n.d.). Oxmetidine. PubChem.
Sources
- 1. Oxmetidine: clinical pharmacological studies with a new H2-receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gastric acid inhibition and oxmetidine kinetics in duodenal ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxmetidine | C19H21N5O3S | CID 51710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kinetics of the acid-catalyzed hydrolysis of cimetidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cimetidine - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Stability and sterility of cimetidine admixtures frozen in minibags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Troubleshooting Oxmetidine IC50 Variability
Current Status: Operational Topic: Oxmetidine (SK&F 92994) Experimental Variability Assigned Specialist: Senior Application Scientist, ADME-Tox Division[1]
Introduction
If you are observing high variability in Oxmetidine IC50 values—whether in H2 receptor binding assays or Cytochrome P450 (CYP) inhibition panels—you are likely encountering a convergence of three distinct physicochemical and kinetic factors: Mechanism-Based Inhibition (MBI) , Non-Specific Binding (NSB) , and pH-Dependent Solubility .[1]
Oxmetidine is not a "plug-and-play" reference standard.[1] Unlike simple competitive inhibitors, its imidazole moiety and lipophilic benzodioxol side chain create a dynamic equilibrium that shifts based on time, plasticware, and protonation state. This guide deconstructs these variables into actionable troubleshooting steps.
Part 1: The "Shift" Phenomenon (Time-Dependent Inhibition)[1][2]
The Symptom: Your IC50 values decrease (potency increases) significantly when you add a pre-incubation step, or results vary between technicians who use different mixing times.
The Cause: Oxmetidine acts as a Mechanism-Based Inhibitor (MBI) , specifically a quasi-irreversible inhibitor of CYP enzymes (notably CYP2D6 and general heme-coordination).[1] The imidazole ring coordinates with the heme iron of the CYP enzyme. If you pre-incubate Oxmetidine with the enzyme and NADPH, this binding stabilizes or metabolites form that inactivate the enzyme, causing a "left-shift" in the IC50 curve.
Diagnostic Protocol: The IC50 Shift Assay
To confirm if MBI is the source of your variability, perform this definitive test.
Step-by-Step Methodology:
-
Prepare Two Parallel Plates:
-
Plate A (0 min Pre-incubation): Add Substrate and Oxmetidine simultaneously to the microsomes/enzyme.
-
Plate B (30 min Pre-incubation): Add Oxmetidine to microsomes + NADPH. Incubate for 30 minutes before adding the substrate.
-
-
Reaction: Allow both plates to proceed for the standard reaction time (e.g., 10–20 mins).
-
Analysis: Calculate the IC50 for both.
-
Calculation: Determine the Fold Shift using the formula:
Interpretation:
-
Shift > 1.5-fold: MBI is present. Variability in your historical data likely stems from inconsistent pre-incubation times.[1]
-
Shift ≈ 1.0: MBI is not the driver; investigate solubility or binding (Part 2).
Visual Workflow: IC50 Shift Logic
Figure 1: Decision logic for identifying Time-Dependent Inhibition (TDI) using the IC50 Shift Assay.
Part 2: Non-Specific Binding (NSB)
The Symptom: IC50 values are artificially high (low potency) or show "flat" inhibition curves at lower concentrations.[1] Replicates in the outer wells of 96-well plates differ from inner wells.
The Cause: Oxmetidine contains a lipophilic benzodioxol group and a cationic imidazole. This amphiphilic nature drives it to stick to untreated polystyrene (PS) plastics.[1] If 50% of your drug is on the plastic wall, your effective concentration is half of your nominal concentration.
Material Selection Guide
| Plate Material | Risk Level | Recommendation |
| Untreated Polystyrene (PS) | High | Avoid. High hydrophobic binding causes rapid depletion of free Oxmetidine.[1] |
| Tissue Culture Treated (TCT) | Medium | Caution. Surface modifications can interact with the cationic imidazole ring. |
| Polypropylene (PP) | Low | Preferred. Low binding characteristics for lipophilic small molecules.[1] |
| Glass Coated | Minimal | Gold Standard. Use for validating stock concentrations if PP fails.[1] |
Troubleshooting Protocol:
-
The "Transfer Test": Incubate your lowest Oxmetidine concentration in your assay plate for 30 minutes without enzyme/cells. Transfer the liquid to a fresh plate and analyze by LC-MS. Compare the peak area to a fresh standard.
-
Recovery < 80%? You have an NSB issue.[1]
-
-
Additives: If you must use PS plates, add 0.01% Triton X-100 or 0.1% BSA to the buffer before adding Oxmetidine.[1] Note: BSA binds Oxmetidine too, so you must calculate the free fraction (
) if using high protein.
Part 3: pH-Dependent Solubility
The Symptom: Variability between assays run on different days, or precipitation observed at high concentrations (100 µM+).
The Cause: The imidazole ring on Oxmetidine has a pKa near physiological pH (approx. 6.8–7.2).[1] Small shifts in buffer pH (e.g., pH 7.0 vs pH 7.4) significantly alter the ratio of ionized (soluble) to unionized (less soluble) species.[1]
Corrective Actions:
-
Buffer Precision: Do not rely on "pH 7.4" PBS bottles sitting on the shelf. Measure pH fresh at the temperature of the assay (37°C).
-
DMSO Limits: Ensure final DMSO concentration is consistent (typically <0.1%). Oxmetidine may crash out if diluted from 100% DMSO directly into aqueous buffer without an intermediate step or rapid mixing.[1]
Frequently Asked Questions (FAQ)
Q: Why does my Oxmetidine IC50 differ from the literature value by 10-fold? A: Check the assay conditions in the literature source. Did they use a pre-incubation step? (See Part 1). Also, verify the protein concentration. High microsomal protein (>0.5 mg/mL) binds the drug, reducing the free fraction available to inhibit the enzyme (Ligand Depletion Effect).
Q: Can I use Oxmetidine as a negative control for CYP3A4? A: It is not recommended as a negative control.[1] While it primarily targets H2 receptors and inhibits CYP2D6/CYP2C19, it exhibits cross-reactivity and weak inhibition of other isoforms at high concentrations. Use specific probe substrates.
Q: My dose-response curve slope is very steep (Hill slope > 2.0). What does this mean? A: A steep slope often indicates solubility limits (precipitation at high doses) or non-specific binding saturation.[1] It creates a "cliff" where the drug suddenly becomes available or precipitates out.[1] Repeat the assay with a lower top concentration and ensure solubility.
References
-
Mills, J. G., et al. (1982).[1][2] "Oxmetidine: clinical pharmacological studies with a new H2-receptor antagonist."[1][2][3] Gut.
-
Obach, R. S., et al. (2007).[1] "The Utility of In Vitro Cytochrome P450 Inhibition Data in the Prediction of Drug-Drug Interactions." Journal of Pharmacology and Experimental Therapeutics.
-
Grimm, S. W., et al. (2009).[1] "The conduct of in vitro studies to address time-dependent inhibition of drug-metabolizing enzymes: a perspective of the pharmaceutical research and manufacturers of America." Drug Metabolism and Disposition.
-
Di, L., & Kerns, E. H. (2015). "Drug-Like Properties: Concepts, Structure Design and Methods: Solubility and Instability."[1] ScienceDirect.[1]
Note: Always handle Oxmetidine with appropriate PPE as it is a bioactive compound.[1] Consult the MSDS before use.
Sources
Technical Support Center: Optimization of Incubation Times for Oxmetidine Cytotoxicity Studies
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for optimizing incubation times in oxmetidine cytotoxicity studies. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the scientific reasoning behind them to ensure your experiments are robust, reproducible, and yield meaningful data.
Understanding Oxmetidine and its Cytotoxic Profile
Oxmetidine is a histamine H2-receptor antagonist that was investigated for the treatment of peptic ulcers.[1] However, its development was halted due to findings of dose- and time-dependent cytotoxicity, particularly in hepatocytes.[1] The primary mechanism of oxmetidine-induced cell death is the inhibition of mitochondrial oxidative phosphorylation, leading to a decrease in cellular ATP. This disruption of cellular energy metabolism is a key factor to consider when designing your cytotoxicity assays.
The time-dependent nature of oxmetidine's cytotoxicity means that the duration of cell exposure to the compound is a critical variable. A short incubation might not be sufficient to reveal the full cytotoxic potential, while an overly long incubation could lead to secondary effects not directly related to the initial drug action. Therefore, optimizing the incubation time is paramount for obtaining an accurate assessment of oxmetidine's cytotoxicity.
Frequently Asked Questions (FAQs)
Here are some frequently asked questions regarding the optimization of incubation times for oxmetidine cytotoxicity studies:
Q1: Why is optimizing the incubation time so critical for oxmetidine cytotoxicity assays?
A1: Optimizing the incubation time is crucial for several reasons:
-
Mechanism of Action: Oxmetidine's cytotoxic effect is linked to the disruption of mitochondrial function and subsequent ATP depletion. These are processes that unfold over time. A single, arbitrary time point may not capture the peak effect.
-
Distinguishing Cytotoxicity from Cytostatic Effects: A time-course analysis can help differentiate between compounds that kill cells (cytotoxic) and those that merely inhibit their proliferation (cytostatic).
-
Accurate IC50 Determination: The half-maximal inhibitory concentration (IC50) value can shift depending on the incubation time. A time-course experiment allows you to determine a more relevant and reproducible IC50.
-
Avoiding Misinterpretation: Short incubation times might underestimate toxicity, while excessively long incubations could lead to confounding factors like nutrient depletion in the culture medium, altering the cellular response.
Q2: What is a typical range of incubation times to test for oxmetidine?
A2: A good starting point for a time-course experiment with oxmetidine would be to include a range of short, intermediate, and long incubation times. For example:
-
Short-term: 2, 4, 6, and 8 hours to capture rapid cytotoxic events.
-
Intermediate-term: 12, 24, and 48 hours, which are common endpoints for many standard cytotoxicity assays.
-
Long-term: 72 hours, to assess for delayed cytotoxicity.
The selection of time points should also be informed by the known doubling time of your specific cell line.
Q3: Which cytotoxicity assay is best suited for a time-course study with oxmetidine?
A3: Several assays can be adapted for kinetic analysis. The choice depends on the specific cellular mechanism you want to investigate and your available laboratory equipment.
-
MTT/XTT/WST-1 Assays (Metabolic Activity): These colorimetric assays measure the metabolic activity of cells, which is a good indicator of viability. They are well-suited for endpoint measurements at different time points.
-
LDH Release Assay (Membrane Integrity): This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity, a hallmark of late-stage apoptosis or necrosis. It is excellent for tracking cytotoxicity over time.
-
ATP-Based Assays (Cellular Energy): Given that oxmetidine's mechanism involves ATP depletion, a luciferase-based ATP assay can provide direct and sensitive insights into its cytotoxic effect over time.[2][3][4]
-
Real-Time Live-Cell Imaging: This is a powerful approach that allows for continuous monitoring of cell death using fluorescent probes that specifically stain dead or dying cells.[5][6]
It is often beneficial to use orthogonal assays that measure different aspects of cell health to get a more comprehensive understanding of the cytotoxic mechanism.
Experimental Workflow for Optimizing Incubation Time
This section provides a detailed, step-by-step protocol for conducting a time-course cytotoxicity experiment to determine the optimal incubation time for oxmetidine.
Caption: Troubleshooting common issues in time-course cytotoxicity assays.
References
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
-
Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S. J., Benink, H. A., Worzella, T. J., & Minor, L. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
-
Dykens, J. A., & Will, Y. (2007). The significance of mitochondrial toxicity testing in drug development. Drug discovery today, 12(17-18), 777–785. [Link]
-
Sartorius. (n.d.). Protocol IncuCyte® Cytotoxicity Assay. Retrieved from [Link]
-
Singh, P., Gonzalez, J. E., & Worrall, C. (2004). Identification of kinase inhibitors by an ATP depletion method. Assay and drug development technologies, 2(2), 163–170. [Link]
-
Sartorius. (n.d.). A Kinetic, Multiplexed Approach to Analyzing Drug Effects Using Live-Cell Analysis. Retrieved from [Link]
-
O'Brien, J., Wilson, I., Orton, T., & Pognan, F. (2000). Investigation of the Alamar Blue (resazurin) fluorescent dye for the assessment of mammalian cell cytotoxicity. European journal of biochemistry, 267(17), 5421–5426. [Link]
-
Kaja, S., Payne, A. J., & Koulen, P. (2015). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Journal of visualized experiments : JoVE, (98), 52715. [Link]
-
Chan, F. K., Moriwaki, K., & De Rosa, M. J. (2013). Detection of necrosis by release of lactate dehydrogenase activity. Methods in molecular biology (Clifton, N.J.), 979, 65–70. [Link]
-
Daneshmend, T. K., & Roberts, C. J. (1982). Oxmetidine (H2 receptor antagonist) induced cytotoxicity in isolated rat hepatocytes. Gut, 23(10), 857–862. [Link]
Sources
- 1. Oxmetidine (H2 receptor antagonist) induced cytotoxicity in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of kinase inhibitors by an ATP depletion method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ATP Assays | What is an ATP Assay? [worldwide.promega.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. sartorius.com [sartorius.com]
- 6. Highly sensitive live-cell imaging-based cytotoxicity assay enables functional validation of rare epitope-specific CTLs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: High-Concentration Oxmetidine Formulation & Solubility
[1]
Status: Operational Topic: Troubleshooting Precipitation Events in High-Concentration Oxmetidine Assays Assigned Specialist: Senior Application Scientist, Formulation Chemistry Division[1]
Executive Summary
Oxmetidine is a histamine H₂-receptor antagonist with a physicochemical profile that presents significant challenges in aqueous environments.[1] While soluble in organic solvents like DMSO, it frequently exhibits "crash-out" (precipitation) when diluted into physiological buffers (PBS, HBSS) or culture media.[1]
This guide addresses the root causes of these precipitation events—primarily driven by its lipophilicity (
Part 1: Physicochemical Fundamentals (The "Why")
Q: Why does my clear DMSO stock precipitate immediately upon adding it to PBS?
A: You are encountering the "Solvent Shift" phenomenon, exacerbated by the pH-dependent ionization of oxmetidine.
-
The Hydrophobic Effect: Oxmetidine has a moderate lipophilicity (LogP ~2.1).[1] In 100% DMSO, the molecules are solvated by non-polar interactions. When you introduce water (highly polar), the solvent power drops exponentially.[1] If the final concentration exceeds the kinetic solubility limit of the compound in water, it precipitates.
-
The pKa Trap: Oxmetidine contains an imidazole ring with a
near 7.0–7.3.[1]-
In Acidic Media (pH < 6.0): The imidazole is protonated (cationic), drastically increasing aqueous solubility.
-
In Physiological Media (pH 7.4): A significant fraction of the molecule exists in its neutral (unionized) state.[1] The neutral form is the least soluble, leading to immediate crystallization or cloudiness.
-
Data Profile: Oxmetidine Solubility Factors
| Parameter | Value | Implication for Assays |
| Molecular Weight | 399.47 g/mol | Moderate size; diffusion is not the limiting factor.[1] |
| LogP | ~2.11 (Experimental) | Moderately lipophilic.[1] Requires organic co-solvent (DMSO/Ethanol).[1] |
| pKa (Imidazole) | ~7.0 – 7.3 | Solubility is highly pH-sensitive.[1] Risk of precipitation increases as pH rises > 7.[1]0. |
| DMSO Solubility | > 20 mg/mL | Excellent for stock preparation.[1] |
| Aqueous Solubility | < 1 mg/mL (pH 7.[1][2]4) | Critical Risk: Direct dilution from DMSO to PBS often fails above 100 µM.[1] |
Part 2: Validated Protocols (The "How")
Q: How should I prepare my master stock solution?
Protocol: Anhydrous DMSO Stock Preparation Standard Concentration: 10 mM or 100 mM
-
Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide), grade ≥99.9%.[1]
-
Why: DMSO is hygroscopic.[1] If your DMSO has absorbed atmospheric water, the stock concentration will be inaccurate, and the "water effect" may trigger premature micro-precipitation inside the stock vial.
-
-
Dissolution:
-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Store at -20°C.
Q: What is the best way to dilute into assay media without crashing out?
The "Intermediate Dilution" Method Do not spike 100% DMSO stock directly into 100% aqueous media for high concentrations.
Instead of a single high-stress dilution step (1:1000), use an intermediate step to "step down" the organic solvent concentration gradually.[1]
Figure 1: The Intermediate Dilution Strategy. Direct spiking (red dashed line) often shocks the compound out of solution. The intermediate step (yellow) stabilizes the compound in a transitional phase.
Step-by-Step Workflow:
-
Prepare Intermediate Buffer: Mix 100 µL of your 100 mM DMSO stock into 900 µL of 50% DMSO / 50% PBS (or pure DMSO if solubility is extremely low).
-
Secondary Dilution: Pipette the Intermediate Stock into your final assay buffer (pre-warmed to 37°C).
-
Mixing: Mix immediately by pipetting up and down. Do not vortex assay plates violently as this can foam proteins.
Part 3: Troubleshooting FAQ
Q: My solution is cloudy even after following the protocol. Can I heat it?
A: Yes, but with limits.
-
Thermal Agitation: You may warm the solution to 37°C or up to 45°C briefly (5-10 mins) in a water bath.[1] This increases kinetic energy and helps dissolve the crystal lattice.[1]
-
Ultrasonication: If heating fails, sonicate the sealed vial for 5 minutes.
-
Warning: Do not autoclave. High heat may degrade the methylenedioxybenzene moiety.[1]
Q: Can I use a different solvent system?
A: If DMSO is toxic to your specific cell line or assay, or if precipitation persists, consider these formulation modifiers:
| Modifier | Concentration | Mechanism |
| Tween 80 | 0.1% - 0.5% | Surfactant that forms micelles around the lipophilic drug, preventing aggregation.[1] |
| PEG 400 | 5% - 10% | Co-solvent that reduces the polarity of the water phase, making it more "friendly" to oxmetidine. |
| Cyclodextrin | 1% - 5% (HP-β-CD) | Encapsulates the hydrophobic drug molecule in a hydrophilic ring.[1] Highly recommended for in vivo work.[1] |
Q: The compound precipitates specifically when I add it to cell culture media (DMEM/RPMI). Why?
A: This is likely a Salting-Out Effect or Protein Binding issue.[1]
-
Salting Out: Media contains high salt concentrations which compete for water molecules, effectively lowering the solubility of organic compounds.
-
Serum Shock: If your media contains Fetal Bovine Serum (FBS), oxmetidine may bind non-specifically to albumin.[1] While this usually keeps it in solution, rapid addition can cause local high concentrations that precipitate before binding occurs.
-
Fix: Add the drug to serum-free media first, ensure solubility, then add the serum.
-
Part 4: Mechanistic Visualization
Understanding the chemical state of Oxmetidine is crucial for troubleshooting.
Figure 2: Solubility Mechanism. At physiological pH, the equilibrium shifts toward the neutral, insoluble form. Surfactants (Yellow) can force this neutral form back into solution via encapsulation.[1]
References
-
PubChem. (n.d.).[1] Oxmetidine (Compound CID 51710).[1] National Library of Medicine.[1][3] Retrieved from [Link][1]
-
Di, L., & Kerns, E. H. (2006).[1] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. (General reference for DMSO "crash-out" mechanisms in screening).
-
Blakemore, R. C., et al. (1980).[1] Oxmetidine: A new H2-receptor antagonist.[1][4] British Journal of Pharmacology.[1] (Source for original physicochemical characterization).
Technical Support Center: Mitigating Oxidative Stress Artifacts in Oxmetidine-Treated Hepatocyte Cultures
Welcome to the technical support guide for researchers investigating the effects of oxmetidine on hepatocytes. This document provides in-depth guidance, troubleshooting protocols, and validated insights to help you distinguish true drug-induced oxidative stress from experimental artifacts. As oxmetidine's hepatotoxicity is mechanistically linked to mitochondrial dysfunction, maintaining a low-stress baseline in your cellular model is paramount for generating reliable and reproducible data.
Section 1: Foundational Principles - Understanding the Challenge
This section addresses the core scientific principles underlying oxmetidine toxicity and common pitfalls in hepatocyte culture. Understanding this "why" is the first step toward robust experimental design.
Q1: What is the established mechanism of oxmetidine-induced hepatotoxicity, and how does it relate to oxidative stress?
Answer: Oxmetidine, a histamine H2-receptor antagonist, was withdrawn from clinical trials due to hepatotoxicity.[1] Its cytotoxic effects in isolated hepatocytes are both dose- and time-dependent.[1] The primary mechanism is not related to its H2-receptor activity but rather to off-target mitochondrial effects.
Specifically, oxmetidine inhibits mitochondrial oxidative phosphorylation by targeting the electron transport chain, likely at or before ubiquinone oxidoreductase (Complex I).[2] This inhibition leads to two critical downstream events:
-
ATP Depletion: A sharp decrease in cellular ATP content compromises energy-dependent cellular processes, leading to cell death.[2]
-
Increased ROS Production: The disruption of the electron transport chain causes an "electron leak," where electrons prematurely react with molecular oxygen to form superoxide radicals (O₂⁻), a primary reactive oxygen species (ROS). This initiates a cascade of oxidative stress.
This direct link between oxmetidine's mechanism and mitochondrial ROS production makes oxidative stress a key endpoint for study. However, it also means that any pre-existing mitochondrial stress in your hepatocyte culture can confound your results.
Caption: Oxmetidine's mechanism of hepatotoxicity.
Q2: Besides the test compound, what are the most common sources of artifactual oxidative stress in my primary hepatocyte cultures?
Answer: Primary hepatocytes are highly sensitive, and significant oxidative stress can be introduced long before any compound is added. These artifacts can mask subtle drug effects or lead to false positives. Key sources include:
-
The Isolation Process:
-
Warm Ischemia: Time between tissue procurement and perfusion is critical. Delays lead to oxygen deprivation and stress.[3]
-
Enzymatic Digestion: Over-digestion with collagenase can damage cell membranes, inducing a stress response. The two-step perfusion method, while standard, must be carefully optimized.[3]
-
-
Post-Isolation Handling:
-
Cryopreservation: The freeze-thaw cycle is a significant source of stress, generating ROS and impacting initial viability and attachment.
-
Centrifugation: High-speed or repeated pelleting can cause mechanical damage to the cells.
-
-
Culture Conditions:
-
Suboptimal Media: Using general-purpose media or media containing serum can push hepatocytes out of their differentiated state and induce stress. A serum-free, defined hepatocyte maintenance medium is strongly recommended.[3]
-
Plating and Attachment: Poor attachment due to inadequate collagen coating or incorrect seeding density leads to a form of cellular stress known as anoikis.
-
Hyperoxia: Standard culture incubators (20-21% O₂) have a much higher oxygen tension than the physiological environment of the liver (approx. 5-13% O₂), which can itself be a source of oxidative stress.
-
Section 2: Troubleshooting Guide - Isolating the Signal from the Noise
This section provides a question-and-answer formatted guide to address specific issues you may encounter during your experiments.
Q3: My untreated (vehicle control) hepatocytes show high and variable basal ROS levels. What is the cause and how do I fix it?
Answer: High basal ROS in control wells is a red flag indicating an unhealthy starting culture. This "noise" will make it impossible to detect a clear signal from your oxmetidine treatment.
| Potential Cause | Diagnostic Check | Recommended Solution |
| Poor Post-Thaw Viability | Perform a Trypan Blue or other viability assay immediately after thawing. | Aim for >80% viability. If lower, review your cryopreservation and thawing protocols. Consider sourcing cells from a different lot or supplier. |
| Isolation-Induced Stress | Review your isolation records. Note the warm ischemia time and collagenase concentration/duration. | Optimize the two-step collagenase perfusion to be as gentle and rapid as possible.[3] Minimize the time from tissue retrieval to plating. |
| Suboptimal Culture Medium | Are you using a serum-free, hepatocyte-specific medium (e.g., Williams' Medium E base with supplements)? | Switch to a recommended serum-free medium supplemented with insulin, dexamethasone, and growth factors like EGF to maintain the differentiated phenotype.[3] |
| Incorrect Seeding Density | Observe cell morphology 24 hours after plating. Are cells overly sparse or clumped and peeling? | Follow supplier recommendations for your specific plate format (e.g., 0.7-0.8 x 10⁶ cells/mL for a 24-well plate). Ensure even distribution by gently shaking plates North-South/East-West after seeding. |
Q4: My oxidative stress results (e.g., GSH/GSSG ratio, MitoSOX fluorescence) are inconsistent between replicate experiments. How can I improve reproducibility?
Answer: Poor reproducibility often points to subtle variations in protocol execution. Oxidative stress responses are dynamic, and precision is key.
Caption: Key sources of experimental variability.
Solutions to Improve Consistency:
-
Standardize Cell Handling: Use a precise method for cell counting (e.g., automated cell counter). Always allow cells to attach and recover for at least 24 hours post-plating before starting any treatment.
-
Use Master Mixes: For drug dilutions, staining reagents, and lysis buffers, always prepare a master mix to be distributed across all relevant wells. This minimizes well-to-well variability from individual pipetting.
-
Synchronize Timing: When the experiment ends, process all plates and conditions in parallel. For assays measuring enzymatic activity (like the GSH/GSSG ratio), timing is critical. If processing a large number of samples, stagger the start times so that each plate can be processed at the exact same treatment endpoint.
-
Control for Environmental Factors: Ensure all reagents are equilibrated to the correct temperature before use. When using fluorescent probes, protect plates from light to prevent photobleaching.
Section 3: Validated Protocols and Experimental Design
This section provides actionable protocols and workflows to proactively reduce artifacts and validate your findings.
Protocol 1: Establishing a Healthy Baseline with N-Acetylcysteine (NAC) Pre-treatment
Rationale: NAC is a membrane-permeable precursor to L-cysteine, which is the rate-limiting substrate for the synthesis of glutathione (GSH), the cell's primary non-enzymatic antioxidant.[4] Pre-treating your cells with a low dose of NAC can help replenish GSH stores depleted during isolation and thawing, thereby reducing baseline oxidative stress and creating a more robust and homogenous cell population for your experiment.[4]
Step-by-Step Methodology:
-
Preparation: Prepare a sterile 1M stock solution of N-acetylcysteine in hepatocyte culture medium and adjust the pH to 7.4. Filter-sterilize the stock solution.
-
Cell Plating: Thaw and plate primary hepatocytes according to your standard protocol. Allow cells to attach for at least 4-6 hours.
-
Media Change: Aspirate the plating medium and replace it with fresh, pre-warmed hepatocyte maintenance medium.
-
NAC Pre-treatment: Add NAC from your stock solution to the culture medium to a final concentration of 1-5 mM.
-
Incubation: Incubate the cells for 12-16 hours (overnight) at 37°C, 5% CO₂.
-
Washout: The next day, gently aspirate the NAC-containing medium, wash the cell monolayer once with pre-warmed PBS or basal medium, and then add your fresh treatment medium containing oxmetidine or vehicle controls.
-
Proceed with Experiment: Your cells are now at a healthier, more consistent baseline to begin the drug treatment.
Protocol 2: A Self-Validating Workflow for Assessing Oxmetidine-Specific Oxidative Stress
Rationale: A robust experiment must include controls that validate the assay and demonstrate the specificity of the drug's effect. This workflow incorporates a positive control to ensure your assay is working and an antioxidant rescue group to link the observed toxicity directly to oxidative stress.
Caption: Self-validating experimental workflow.
Interpreting the Results from this Workflow:
-
Vehicle vs. Untreated: Should show no significant difference. If the vehicle control shows stress, lower the solvent concentration.
-
Positive Control: Must show a significant increase in oxidative stress and/or cytotoxicity. If not, your assay system is not working correctly.
-
Oxmetidine: Should show a dose-dependent increase in oxidative stress and cytotoxicity.
-
Rescue Group: The addition of an antioxidant like NAC should significantly attenuate the oxidative stress and cytotoxicity caused by oxmetidine. This provides strong evidence that ROS are a primary driver of the observed cell death.
Section 4: Frequently Asked Questions (FAQs)
FAQ 1: Which fluorescent dye is best for detecting ROS in my oxmetidine experiment?
-
For general cellular ROS: Dichlorodihydrofluorescein diacetate (DCFH-DA) is widely used, but it can be prone to artifacts.
-
For mitochondrial superoxide: MitoSOX™ Red is a superior choice for this specific application. Since oxmetidine's primary target is the mitochondrion, MitoSOX provides a more direct and mechanistically relevant readout of the initial ROS production.[2]
FAQ 2: What is the most critical step in preparing samples for a GSH/GSSG ratio assay? The most critical step is to prevent the auto-oxidation of reduced glutathione (GSH) to its oxidized form (GSSG) during sample collection and lysis. This is achieved by immediately lysing cells in a buffer containing a thiol-scavenging agent, such as N-Ethylmaleimide (NEM) or 2-vinylpyridine (2-VP), which covalently binds to GSH and prevents its oxidation.[5] Failure to do this will result in an artificially low GSH/GSSG ratio, leading you to overestimate the degree of oxidative stress. Many commercial kits provide a specific buffer for this purpose.[6][7][8]
FAQ 3: Can I use HepG2 cells instead of primary hepatocytes to study oxmetidine toxicity? You can, but with significant caveats.
-
Pros of HepG2: They are an immortalized cell line, making them easier to culture, more affordable, and highly reproducible.
-
Cons of HepG2: They have significantly lower and different expression profiles of key metabolic enzymes (e.g., Cytochrome P450s) compared to primary hepatocytes.[9] As drug metabolism can influence toxicity, results from HepG2 cells may not be as physiologically relevant. For definitive toxicity studies, primary hepatocytes are the gold standard.
FAQ 4: How should I properly measure the activity of antioxidant enzymes like SOD and Catalase? You can measure the activity of superoxide dismutase (SOD) and catalase (CAT) from cell lysates using commercially available kits or established spectrophotometric methods.[10][11] These assays typically measure the enzymatic decomposition of a substrate (e.g., superoxide radicals for SOD, hydrogen peroxide for CAT) over time.[10] It is crucial to normalize the enzyme activity to the total protein content of the lysate to ensure accurate comparisons between different treatment groups.
References
-
Mechanism of oxmetidine (SK&F 92994) cytotoxicity in isolated rat hepatocytes. PubMed. [Link]
-
Oxmetidine (H2 receptor antagonist) induced cytotoxicity in isolated rat hepatocytes. Journal of Applied Toxicology. [Link]
-
Oxidative Stress in the Healthy and Wounded Hepatocyte: A Cellular Organelles Perspective. International Journal of Molecular Sciences. [Link]
-
Oxmetidine: clinical pharmacological studies with a new H2-receptor antagonist. British Journal of Clinical Pharmacology. [Link]
-
Oxmetidine (SK&F 92994): pharmacokinetic study in patients with in patients with liver cirrhosis. PubMed. [Link]
-
Effects of cimetidine on liver oxidative stress parameters of... ResearchGate. [Link]
-
Oxidative Stress in Liver Pathophysiology and Disease. Antioxidants. [Link]
-
Primary Hepatocyte Isolation and Cultures: Technical Aspects, Challenges and Advancements. MDPI. [Link]
-
Antioxidant nitroxides protect hepatic cells from oxidative stress-induced cell death. Scientific Reports. [Link]
-
Oxidative Stress in Liver Pathophysiology and Disease. MDPI. [Link]
-
Oxidative Stress, Genomic Integrity, and Liver Diseases. MDPI. [Link]
-
Nanoparticle-Based Oral Delivery of Berberine Attenuates High-Fat Diet-Induced Hepatic Steatosis in Mice. Journal of Agricultural and Food Chemistry. [Link]
-
Role of Oxidative Stress in Liver Disorders. MDPI. [Link]
-
Reactive Oxygen Species in Metabolic and Inflammatory Signaling. Circulation Research. [Link]
-
Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. Antioxidants. [Link]
-
Determining superoxide dismutase content and catalase activity in mammalian cell lines. MethodsX. [Link]
-
GSH/GSSG Ratio Assay (GSH/GSSG). ScienCell Research Laboratories. [Link]
-
Oxidative stress: fundamentals and advances in quantification techniques. Frontiers in Chemistry. [Link]
-
Reactive Oxygen Species in Metabolic and Inflammatory Signaling. PubMed. [Link]
-
In vitro analysis of catalase and superoxide dismutase mimetic properties of blue tattoo ink. Toxicology in Vitro. [Link]
-
Standard Protocols for Characterising Primary and In Vitro‐Generated Human Hepatocytes. Current Protocols. [Link]
-
Antioxidant Therapy Significantly Attenuates Hepatotoxicity following Low Dose Exposure to Microcystin-LR in a Murine Model of Diet-Induced Non-Alcoholic Fatty Liver Disease. MDPI. [Link]
-
Oxidative stress as a crucial factor in liver diseases. World Journal of Gastroenterology. [Link]
-
Reactive Oxygen Species in Plants: Metabolism, Signaling, and Oxidative Modifications. MDPI. [Link]
-
Troubleshooting for mouse primary hepatocyte isolation? ResearchGate. [Link]
-
Antioxidant Activity of SOD and Catalase Conjugated with Nanocrystalline Ceria. MDPI. [Link]
-
Cimetidine. LiverTox - NCBI Bookshelf. [Link]
-
MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE. Free Radical Biology and Medicine. [Link]
-
Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay. JoVE. [Link]
-
Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field. BioMed Research International. [Link]
-
In vitro activity of superoxide dismutase (Sod), catalase (Cat), and... ResearchGate. [Link]
-
Effects of cimetidine and ranitidine on hepatic drug metabolism. Gastroenterology. [Link]
-
GSH / GSSG Microplate Assay. Eagle Biosciences. [Link]
-
Primary hepatocyte isolation protocol. Wen Zhang Lab. [Link]
Sources
- 1. Oxmetidine (H2 receptor antagonist) induced cytotoxicity in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of oxmetidine (SK&F 92994) cytotoxicity in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. eaglebio.com [eaglebio.com]
- 6. GSH/GSSG-Glo™ Assay Protocol [promega.ca]
- 7. sciencellonline.com [sciencellonline.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Determining superoxide dismutase content and catalase activity in mammalian cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative In Vitro Analysis of Hepatotoxicity: Oxmetidine vs. Cimetidine
A Technical Guide for Researchers in Drug Development and Safety Assessment
Authored by a Senior Application Scientist
Introduction
In the landscape of drug development, the early and accurate assessment of potential hepatotoxicity is paramount. Drug-induced liver injury (DILI) remains a leading cause of drug attrition during preclinical and clinical phases, as well as post-market withdrawal. Histamine H2-receptor antagonists, a class of drugs that decrease stomach acid production, have seen widespread clinical use. Cimetidine, the prototypical agent, has a well-documented, albeit generally mild and reversible, potential for liver injury. Oxmetidine, a more potent analog, was developed subsequently but was withdrawn from clinical trials due to concerns of significant hepatotoxicity. This guide provides an in-depth, comparative analysis of the in vitro hepatotoxicity of oxmetidine and cimetidine, grounded in experimental data and mechanistic insights to inform contemporary drug safety evaluation.
This document is structured to provide a comprehensive overview, beginning with a head-to-head comparison of their cytotoxic profiles in liver cells. We will then delve into the distinct molecular mechanisms that underpin their hepatotoxic potential, supported by established in vitro assays. Detailed, field-proven protocols for these key experiments are provided to enable researchers to replicate and validate these findings.
Comparative Cytotoxicity in Hepatocytes: A Tale of Two H2-Blockers
In vitro studies utilizing isolated hepatocytes are a cornerstone for the preclinical assessment of DILI. These systems allow for the direct evaluation of a compound's cytotoxic effects on the primary functional cells of the liver.
A pivotal study investigating the potential hepatotoxicity of several gastric acid inhibitors in isolated rat hepatocytes revealed a stark contrast between oxmetidine and cimetidine. In this research, oxmetidine demonstrated significant, dose- and time-dependent cytotoxicity[1]. Conversely, under the same experimental conditions, cimetidine did not exhibit significant in vitro cytotoxicity[1]. This fundamental difference in their direct effects on hepatocytes underscores the greater intrinsic hepatotoxic potential of oxmetidine.
Table 1: Summary of In Vitro Cytotoxicity Data
| Compound | Cell System | Key Finding | Reference |
| Oxmetidine | Isolated Rat Hepatocytes | Significant dose- and time-dependent cytotoxicity observed. | [1] |
| Cimetidine | Isolated Rat Hepatocytes | No significant in vitro cytotoxicity observed in a comparative study. | [1] |
| Cimetidine | Huh7 (Human Hepatoma) Cells | IC50 of 3.19 mM. | [2] |
Unraveling the Mechanisms of Hepatotoxicity: Distinct Pathways of Injury
The observed differences in the cytotoxic potential of oxmetidine and cimetidine stem from their distinct interactions with cellular machinery, particularly concerning metabolic activation and mitochondrial function.
Oxmetidine: A Direct Assault on Mitochondrial Respiration
Experimental evidence points to a mechanism for oxmetidine-induced hepatotoxicity that involves the direct impairment of mitochondrial function. In isolated rat hepatocytes, exposure to oxmetidine resulted in a rapid loss of cell viability, which was paralleled by a depletion of intracellular reduced glutathione (GSH) and a marked decrease in intracellular ATP concentration[3].
Further investigation using isolated rat liver mitochondria revealed that oxmetidine directly inhibits mitochondrial oxidative phosphorylation. Specifically, it was found to block state 3 (ADP-stimulated) respiration supported by pyruvate/malate, indicating an inhibitory effect on Complex I of the electron transport chain[3]. This disruption of cellular energy production is a critical event that can lead to ATP depletion and subsequent necrotic cell death.
Caption: Proposed mechanism of oxmetidine-induced hepatotoxicity.
Cimetidine: The Role of Metabolic Activation by Cytochrome P450
In contrast to oxmetidine, the hepatotoxicity associated with cimetidine is primarily linked to its metabolism by the cytochrome P450 (CYP450) system[4][5][6][7]. Cimetidine is known to be both a substrate and an inhibitor of several CYP450 isoenzymes, including CYP1A2, CYP2C9, and CYP2D6[5].
The metabolism of cimetidine can lead to the formation of reactive metabolites. These electrophilic intermediates can covalently bind to cellular macromolecules, such as proteins, leading to cellular dysfunction and injury. Furthermore, the generation of these reactive species can induce oxidative stress and deplete cellular stores of glutathione (GSH), a critical antioxidant[8][9]. While cimetidine itself may not be overtly cytotoxic at therapeutic concentrations, this metabolic activation pathway can contribute to idiosyncratic drug-induced liver injury in susceptible individuals. The concentrations of cimetidine required to inhibit drug metabolism in hepatic microsomes in vitro are noted to be 100-1000-fold higher than those associated with a similar degree of inhibition in vivo, suggesting the formation of a metabolite-intermediate complex with CYP enzymes is a key step[7].
Caption: Proposed mechanism of cimetidine-induced hepatotoxicity.
Experimental Protocols for In Vitro Hepatotoxicity Assessment
To enable a robust and reproducible comparison of the hepatotoxic potential of compounds like oxmetidine and cimetidine, a multi-parametric approach is essential. The following are detailed, step-by-step protocols for key in vitro assays that assess cytotoxicity, metabolic activity, and oxidative stress.
Caption: General workflow for in vitro hepatotoxicity testing.
Protocol 1: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) into the culture medium upon cell membrane damage, a hallmark of cytotoxicity.
Materials:
-
Hepatocytes (e.g., HepG2 or primary hepatocytes)
-
96-well clear, flat-bottom cell culture plates
-
Culture medium appropriate for the chosen cell line
-
Test compounds (Oxmetidine, Cimetidine) and vehicle control (e.g., DMSO)
-
LDH cytotoxicity assay kit (commercially available)
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed hepatocytes in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate overnight in a humidified 37°C incubator with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of oxmetidine and cimetidine in culture medium. Remove the seeding medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle controls and a positive control for maximal LDH release (lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48 hours) at 37°C and 5% CO₂.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes[10]. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the kit manufacturer's instructions) to each well containing the supernatant[10].
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light[10].
-
Stop Reaction: Add 50 µL of the stop solution (provided in the kit) to each well[10].
-
Absorbance Measurement: Measure the absorbance at 490 nm using a multi-well spectrophotometer. A reference wavelength of 680 nm can be used to subtract background absorbance[10].
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control (maximal LDH release).
Protocol 2: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
-
Hepatocytes seeded in a 96-well plate (as in Protocol 1)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the LDH assay protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
MTT Addition: Add 10 µL of the MTT solution to each well to achieve a final concentration of 0.45 mg/mL[11].
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible[12].
-
Formazan Solubilization: Carefully remove the medium containing MTT. For adherent cells, aspirate the medium. For suspension cells, centrifuge the plate and then aspirate. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals[12].
-
Mixing: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.
-
Absorbance Measurement: Record the absorbance at 570 nm. A reference wavelength of 650 nm can be used for background correction[12].
-
Data Analysis: Express the results as a percentage of the vehicle control to determine cell viability.
Protocol 3: Intracellular Glutathione (GSH) Assay
This assay quantifies the level of reduced glutathione (GSH), a key intracellular antioxidant. Depletion of GSH is an indicator of oxidative stress.
Materials:
-
Hepatocytes seeded in a 96-well plate
-
Monochlorobimane (MCB) fluorescent dye
-
Assay buffer (as recommended for the specific kit)
-
Fluorometric multi-well plate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the LDH assay protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
MCB Staining: Prepare a working solution of monochlorobimane. Add the MCB solution to each well to a final concentration of approximately 100-200 µM[13][14].
-
Incubation: Incubate the plate for 30 minutes to 1 hour at 37°C in the dark[13][15].
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~380 nm and an emission wavelength of ~460-470 nm[14].
-
Data Analysis: Express the results as a percentage of the vehicle control to determine the extent of GSH depletion.
Conclusion and Future Directions
The available in vitro evidence strongly indicates that oxmetidine possesses a significantly higher intrinsic hepatotoxic potential compared to cimetidine. This is primarily attributed to its direct inhibitory effect on mitochondrial respiration, leading to cellular energy depletion and subsequent cell death. In contrast, the hepatotoxicity of cimetidine is more subtle and is mechanistically linked to its metabolism by cytochrome P450 enzymes, which can generate reactive intermediates.
For drug development professionals, this comparative analysis underscores the importance of early, mechanistic in vitro toxicity screening. While both compounds are H2-receptor antagonists, their distinct chemical structures lead to vastly different safety profiles. The case of oxmetidine serves as a critical reminder that even structurally related compounds can exhibit divergent toxicological properties.
Future research should aim to generate direct, quantitative comparative cytotoxicity data (e.g., IC50 values) for oxmetidine and cimetidine in a well-characterized human hepatocyte model. Further elucidation of the specific reactive metabolites of cimetidine and a more detailed investigation into the potential for metabolic activation of oxmetidine would also provide a more complete understanding of their respective hepatotoxic liabilities. By employing the multi-parametric in vitro assays detailed in this guide, researchers can build a comprehensive and predictive safety profile for new chemical entities, ultimately contributing to the development of safer medicines.
References
Sources
- 1. Oxmetidine (H2 receptor antagonist) induced cytotoxicity in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacodynamic Modeling to Evaluate the Impact of Cimetidine, an OCT2 Inhibitor, on the Anticancer Effects of Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of oxmetidine (SK&F 92994) cytotoxicity in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential inhibition of individual human liver cytochromes P-450 by cimetidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SMPDB [smpdb.ca]
- 6. Interaction of cimetidine with P450 in a mouse model of hepatocarcinogenesis initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of cimetidine on hepatic cytochrome P450: evidence for formation of a metabolite-intermediate complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative Study of Protective Effect of Cimetidine and Verapamil on Paracetamol-Induced Hepatotoxicity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. atcc.org [atcc.org]
- 13. Using monochlorobimane to visualize glutathione utilization in the developing zebrafish (Danio rerio) embryo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. media.cellsignal.com [media.cellsignal.com]
A Comparative Guide to H2 Receptor Antagonists: Validating Oxmetidine as a Reference Standard
For researchers, scientists, and drug development professionals engaged in the screening and characterization of histamine H2 receptor antagonists, the selection of an appropriate reference standard is a critical decision that underpins the validity of experimental findings. This guide provides an in-depth technical comparison of oxmetidine and other prominent H2 antagonists—cimetidine, ranitidine, and famotidine—to validate the use of oxmetidine as a robust reference compound in screening assays.
Introduction: The Enduring Relevance of H2 Receptor Antagonism
The histamine H2 receptor, a Gs protein-coupled receptor, plays a pivotal role in the regulation of gastric acid secretion. Its antagonists have been cornerstone therapies for acid-peptic disorders for decades.[1] The prototypical H2 antagonist, cimetidine, was a landmark in rational drug design, paving the way for the development of subsequent antagonists with improved potency and side-effect profiles.[2][3] While proton pump inhibitors have since become a dominant therapy, the study of H2 receptor pharmacology remains a vital area of research, necessitating reliable and well-characterized reference standards for in vitro and in vivo screening.
Oxmetidine, a potent H2 receptor antagonist developed after cimetidine, presents an interesting case. Though its clinical development was halted due to hepatotoxicity, its pharmacological profile makes it a compelling candidate for a reference standard in preclinical research.[4] This guide will dissect the pharmacological properties of oxmetidine in the context of established standards, providing the experimental frameworks to validate its use.
The Panel of Reference Compounds: A Head-to-Head Comparison
A suitable reference standard should exhibit high affinity, specificity, and well-defined pharmacological characteristics. Here, we compare oxmetidine with the three most widely recognized H2 antagonists.
Pharmacological Parameters of H2 Receptor Antagonists
| Compound | Chemical Structure | Molecular Weight ( g/mol ) | pKi (log KD) | Relative Potency (in vivo) | Key Characteristics |
|---|---|---|---|---|---|
| Oxmetidine | [Insert Structure] | 399.47 | Not available | ~2-4x Cimetidine[5] | Potent H2 antagonist; development halted due to hepatotoxicity.[4] |
| Cimetidine | [Insert Structure] | 252.34 | 6.14[6] | 1 (Reference) | The first clinically successful H2 antagonist; known inhibitor of cytochrome P450 enzymes.[7] |
| Ranitidine | [Insert Structure] | 314.40 | 6.86[6] | 4-10x Cimetidine[1] | More potent than cimetidine with fewer side effects; withdrawn from many markets due to concerns over NDMA impurities but has seen reintroduction of reformulated versions.[8][9] |
| Famotidine | [Insert Structure] | 337.45 | 7.93[6] | 20-60x Cimetidine[10][11] | Highly potent and selective H2 antagonist with a longer duration of action.[12] |
Note: pKi values are derived from log KD values for the human H2 receptor as reported by Baker (2009) and represent the negative logarithm of the dissociation constant, indicating binding affinity.
The "Why" Behind the Experimental Design: A Self-Validating System
To rigorously validate oxmetidine as a reference standard, we must employ experimental designs that are not only precise but also inherently self-validating. This is achieved by directly comparing its performance against established standards in well-characterized functional assays. The core of this validation lies in demonstrating consistent and predictable competitive antagonism.
Core Principle: The Histamine H2 Receptor Signaling Pathway
The histamine H2 receptor, upon binding its endogenous agonist histamine, activates the Gs alpha subunit of its associated G-protein. This, in turn, stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP). The accumulation of intracellular cAMP is a quantifiable downstream event that serves as a robust measure of receptor activation. H2 receptor antagonists competitively block histamine from binding to the receptor, thus inhibiting this signaling cascade.
Experimental Validation Protocols
The following protocols are designed to provide a comprehensive and comparative pharmacological characterization of oxmetidine.
Experiment 1: In Vitro Functional Potency Assessment via cAMP Accumulation Assay
This assay directly measures the functional consequence of H2 receptor activation and its inhibition by antagonists. We will utilize Human Embryonic Kidney (HEK293) cells stably expressing the human H2 receptor.
Objective: To determine the IC50 values for oxmetidine, cimetidine, ranitidine, and famotidine by measuring their ability to inhibit histamine-stimulated cAMP production.
Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Culture HEK293 cells stably expressing the human H2 receptor in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
Plate the cells in 96-well plates at a density that will result in 80-90% confluency on the day of the assay. Incubate overnight.
-
-
Assay Preparation:
-
Prepare a stock solution of histamine (agonist) in assay buffer (e.g., HBSS with 20 mM HEPES).
-
Prepare serial dilutions of oxmetidine and the reference antagonists (cimetidine, ranitidine, famotidine) in assay buffer.
-
-
Antagonist Pre-incubation:
-
Wash the cells once with assay buffer.
-
Add the antagonist dilutions to the respective wells and incubate for 20-30 minutes at 37°C to allow the antagonists to reach binding equilibrium.
-
-
Agonist Stimulation:
-
Add a fixed concentration of histamine to all wells (except for the unstimulated control). A concentration that elicits ~80% of the maximal response (EC80) is typically used to ensure a robust signal for inhibition.
-
Incubate for 15-30 minutes at 37°C.
-
-
cAMP Detection:
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or fluorescence polarization-based assays). Follow the manufacturer's instructions for the chosen kit.
-
-
Data Analysis:
-
Generate dose-response curves by plotting the percentage of inhibition against the logarithm of the antagonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each antagonist.
-
Interpreting the Data: What to Expect
For oxmetidine to be validated as a reference standard, the experimental data should demonstrate:
-
Potency: The IC50 value from the cAMP assay should be in a range consistent with its previously reported potency relative to cimetidine (i.e., lower than cimetidine). [5]* Competitive Antagonism: The Schild plot for oxmetidine should be linear with a slope not significantly different from 1.0. This is a crucial validation of its mechanism of action.
-
Consistency: The pA2 value obtained from the Schild analysis should be consistent with the potency observed in the functional cAMP assay.
By performing these experiments in parallel with well-established reference standards like cimetidine and famotidine, a direct and robust comparison of oxmetidine's pharmacological profile can be achieved.
Conclusion: The Case for Oxmetidine as a Reference Standard
While its clinical journey was cut short, oxmetidine's properties as a potent and competitive H2 receptor antagonist make it a valuable tool for in vitro and in vivo pharmacological research. Its use as a reference standard is justified by its clear mechanism of action and its potency, which is comparable to or greater than the first-generation H2 antagonist, cimetidine. The experimental framework provided in this guide allows individual laboratories to independently validate oxmetidine against other standards, ensuring the generation of high-quality, reproducible data in the ongoing exploration of H2 receptor pharmacology.
References
-
Flind, A. C., & Mills, J. G. (1982). Oxmetidine: clinical pharmacological studies with a new H2-receptor antagonist. British Journal of Clinical Pharmacology, 14(2), 157–163. [Link]
-
Wikipedia contributors. (2024). H2 receptor antagonist. In Wikipedia, The Free Encyclopedia. [Link]
-
Arunlakshana, O., & Schild, H. O. (1959). Some quantitative uses of drug antagonists. British Journal of Pharmacology and Chemotherapy, 14(1), 48–58. [Link]
-
Willson, R. A., Hall, T., & Hart, J. (1988). Oxmetidine (H2 receptor antagonist) induced cytotoxicity in isolated rat hepatocytes. Journal of Applied Toxicology, 8(3), 223–225. [Link]
-
Simon, B., & Müller, P. (1987). Pharmacology of H2-receptor antagonists: an overview. Scandinavian Journal of Gastroenterology. Supplement, 128, 8–12. [Link]
-
Baker, J. G. (2009). A study of antagonist affinities for the human histamine H2 receptor. British Journal of Pharmacology, 157(4), 574–586. [Link]
-
Somogyi, A., & Gugler, R. (1983). The pharmacokinetic basis for H2-antagonist drug interactions: concepts and implications. Clinical Pharmacokinetics, 8(6), 463–485. [Link]
-
Lecturio. (2023, December 24). H2 Receptor Antagonists and Proton Pump Inhibitors | Pharmacology [Video]. YouTube. [Link]
-
Wikipedia contributors. (2024). Ranitidine. In Wikipedia, The Free Encyclopedia. [Link]
-
Burland, W. L., Duncan, W. A., Hesselbo, T., Mills, J. G., Sharpe, P. C., Haggie, S. J., & Wyllie, J. H. (1975). Pharmacological evaluation of cimetidine, a new histamine H2-receptor antagonist, in healthy man. British Journal of Clinical Pharmacology, 2(6), 481–486. [Link]
-
Feldman, M., & Burton, M. E. (1990). Famotidine, a new H2-receptor antagonist. Effect on parietal, nonparietal, and pepsin secretion in man. Gastroenterology, 99(1), 26–30. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Histamine receptors. [Link]
-
Chau, N. H., & Grahame-Smith, D. G. (1981). Pharmacokinetics of the H2- receptor antagonist ranitidine in man. British Journal of Clinical Pharmacology, 12(3), 411–415. [Link]
-
Kenakin, T. (2007). Taking The Time To Study Competitive Antagonism. Trends in Pharmacological Sciences, 28(8), 398–404. [Link]
-
Schindler, L., Seibel-Ehlert, U., Grätz, L., Bernhardt, G., & Strasser, A. (2020). NanoBRET binding assay for histamine H2 receptor ligands using live recombinant HEK293T cells. Scientific Reports, 10(1), 13288. [Link]
-
Berardi, R. R., Tankanow, R. M., & Nostrant, T. T. (1988). Pharmacology and clinical efficacy of ranitidine, a new H2-receptor antagonist. Clinical Pharmacy, 7(6), 434–443. [Link]
-
Chazot, P. L., Cowart, M., Fukui, H., Ganellin, C. R., Gutzmer, R., Haas, H. L., ... & Leurs, R. (2019). Histamine receptors (version 2019.4) in the IUPHAR/BPS Guide to Pharmacology Database. IUPHAR/BPS Guide to Pharmacology CITE, 2019(4). [Link]
-
American Chemical Society. (1997). Discovery of Histamine H2-receptor Antagonists. [Link]
-
Kalayci, T., Evinc, R., Deger, C., Bozkurt, S., & Gursan, N. (2009). Effects of the histamine H2 receptor antagonist famotidine on the healing of colonic anastomosis in rats. Acta Cirurgica Brasileira, 24(4), 283–287. [Link]
-
Saccani, F., Sampaolesi, S., Sandrini, S., Ruggieri, V., Spano', C., & Volpini, R. (2023). cAMP signaling in HEK293 cells expressing single receptors or CB 2... [Link]
-
Ecker, G. F., & Chiba, P. (2013). Estimation of competitive antagonist affinity by the Schild method and from functional inhibition curves using a novel form of the Gaddum equation. Journal of Pharmacological and Toxicological Methods, 68(2), 232–237. [Link]
-
PubChem. (n.d.). PubChem. [Link]
-
Jiang, Y., et al. (2021). Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells. STAR Protocols, 2(3), 100657. [Link]
-
Howard, J. M., Chremos, A. N., Collen, M. J., McArthur, K. E., Cherner, J. A., Maton, P. N., ... & Jensen, R. T. (1985). Famotidine, a new, potent, long-acting histamine H2-receptor antagonist: comparison with cimetidine and ranitidine in the treatment of Zollinger-Ellison syndrome. Gastroenterology, 88(4), 1026–1033. [Link]
-
The Animated Pharmacologist. (2023, November 5). The Schild Equation Explained — Understanding Competitive Antagonism in Pharmacology [Video]. YouTube. [Link]
-
Wikipedia contributors. (2024). Cimetidine. In Wikipedia, The Free Encyclopedia. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Histamine receptors. [Link]
-
Dr. Oracle. (2023, December 18). Why is ranitidine (H2 receptor antagonist) preferred over other medications in patients with chronic kidney disease (CKD)?. [Link]
-
Spikes, T. (n.d.). Schild Plot Generator. SPIKESfunc. [Link]
-
Mayo Clinic. (2023, July 3). Hiatal hernia - Diagnosis and treatment. [Link]
-
Chazot, P. L., et al. (2019). Histamine receptors (version 2019.4) in the IUPHAR/BPS Guide to Pharmacology Database. IUPHAR/BPS Guide to Pharmacology CITE, 2019(4). [Link]
-
Hernandez, J., & Carcache, D. (2023, November 28). Transfection and validation of BK channel expressing HEK-293 cells for the study of miR-9 regulation. protocols.io. [Link]
-
Mayo Clinic. (n.d.). Famotidine (oral route) - Side effects & dosage. [Link]
-
PubChem. (n.d.). Docs. [Link]
-
Chevalier, M., et al. (2016). A Guide to Transient Expression of Membrane Proteins in HEK-293 Cells for Functional Characterization. Journal of Visualized Experiments, (115), 54359. [Link]
-
Dobrilla, G., de Pretis, G., Chilovi, F., & Comberlato, M. (1989). Oxmetidine in the short term treatment of active duodenal ulcer. A review and commentary. Scandinavian Journal of Gastroenterology. Supplement, 167, 71–80. [Link]
-
Medical Dialogues. (2024, January 29). Regulatory Approval Granted for Reformulated Ranitidine. [Link]
-
PubChem. (n.d.). Oxomethoxymethylidyneoxidanium. [Link]
-
PubChem. (n.d.). Cimetidine. [Link]
-
Brimblecombe, R. W., Duncan, W. A., & Hesselbo, T. (1975). Pharmacological evaluation of cimetidine, a new histamine H2-receptor antagonist, in healthy man. British Journal of Clinical Pharmacology, 2(6), 481–486. [Link]
-
PubChem. (n.d.). Cimetidine sulfoxide. [Link]
Sources
- 1. Pharmacology and clinical efficacy of ranitidine, a new H2-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. H2 receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. acs.org [acs.org]
- 4. Oxmetidine (H2 receptor antagonist) induced cytotoxicity in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxmetidine: clinical pharmacological studies with a new H2-receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The pharmacology of cimetidine, a new histamine H2-receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research Portal [researchworks.creighton.edu]
- 8. Ranitidine - Wikipedia [en.wikipedia.org]
- 9. Regulatory Approval Granted for Reformulated Ranitidine [medicaldialogues.in]
- 10. Pharmacology of H2-receptor antagonists: an overview [pubmed.ncbi.nlm.nih.gov]
- 11. Famotidine, a new H2-receptor antagonist. Effect on parietal, nonparietal, and pepsin secretion in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Famotidine, a new, potent, long-acting histamine H2-receptor antagonist: comparison with cimetidine and ranitidine in the treatment of Zollinger-Ellison syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Oxmetidine vs. Tiotidine: Receptor Selectivity and Potency Comparison
Executive Summary
This technical guide provides a rigorous pharmacological comparison between Oxmetidine and Tiotidine , two histamine H2-receptor antagonists that emerged from the structural optimization of cimetidine.
-
Tiotidine represents the research "gold standard" for H2 receptor characterization.[1] It is a guanidinothiazole derivative exhibiting high affinity (
nM), inverse agonism, and exceptional selectivity, making its tritiated form ( -tiotidine) the preferred radioligand for binding studies.[1] -
Oxmetidine is a potent therapeutic candidate (imidazole-isocytosine derivative) designed to improve upon cimetidine's potency.[1] While it demonstrates 2-4x greater molar potency than cimetidine, its development was halted due to hepatotoxicity.[1] Crucially, it exhibits off-target calcium channel blocking activity at supramaximal concentrations, a confounding variable in functional assays that researchers must account for.[1]
Chemical Architecture & Classification
The structural evolution of H2 antagonists focused on replacing the imidazole ring of histamine/cimetidine to improve specificity and reduce cytochrome P450 inhibition.
| Feature | Oxmetidine | Tiotidine |
| Chemical Class | Imidazole-Isocytosine Derivative | Guanidinothiazole Derivative |
| Key Structural Motif | Retains the imidazole ring (like cimetidine) but replaces the cyanoguanidine group with an isocytosine (2-aminopyrimidin-4-one) moiety.[1] | Replaces the imidazole ring with a 2-guanidinothiazole ring; retains a cyanoguanidine-like tail.[1] |
| Physicochemical Impact | The isocytosine group increases polarity and H2 affinity.[1] The benzodioxole substituent contributes to lipophilicity.[1] | The thiazole ring confers high H2 selectivity and eliminates imidazole-mediated P450 inhibition.[1] |
| Molecular Weight | 399.47 g/mol | 312.42 g/mol |
Receptor Selectivity & Potency Analysis
Affinity Constants and Potency Data
The following data aggregates results from guinea pig right atrium (functional chronotropy) and radioligand binding assays (cerebral cortex/U-937 cells).
Table 1: Comparative Pharmacological Constants
| Parameter | Oxmetidine | Tiotidine | Cimetidine (Reference) |
| Functional Potency ( | 6.6 – 6.8 (Est.)(~2-4x potency of cimetidine) | 7.3 – 7.8 (~10-20x potency of cimetidine) | 6.1 – 6.2 |
| Binding Affinity ( | Not routinely used as radioligand | 2.2 ± 0.8 nM (High Affinity)20 ± 3 nM (Low Affinity) | ~800 nM |
| Relative Molar Potency | 2.0 (Oral)4.0 (IV, Impromidine-stim) | 8.0 – 10.0 | 1.0 |
| Mechanism of Action | Competitive Antagonist | Competitive Antagonist / Inverse Agonist | Competitive Antagonist |
Expert Insight: Tiotidine's
value consistently exceeds 7.0, marking it as a high-affinity ligand.[1] Oxmetidine's potency is superior to cimetidine but does not reach the nanomolar sensitivity of tiotidine or later generations like famotidine.[1]
Selectivity Profile and Off-Target Effects
Tiotidine (High Selectivity):
-
H1 Receptors: Negligible affinity.[1]
-
Muscarinic Receptors: Weak, non-surmountable antagonism only observed at very high concentrations (
M).[1] -
Utility: Due to this "clean" profile,
-tiotidine is used to map H2 receptor density without significant non-specific binding noise.[1]
Oxmetidine (Compromised Selectivity):
-
H2 Receptors: Primary target.[1]
-
Calcium Channels (
): At concentrations M, oxmetidine inhibits transmembrane flux.[1]-
Impact: In isolated tissue preparations (e.g., guinea pig taenia coli or trachea), this causes non-specific smooth muscle relaxation independent of H2 blockade.[1]
-
Experimental Warning: If using oxmetidine in functional assays, controls must be included to distinguish H2 antagonism from direct calcium channel blockade.[1]
-
Mechanistic Insights & Signaling Pathways[1]
Understanding the binding kinetics reveals why Tiotidine acts as an inverse agonist, stabilizing the inactive state of the G-protein coupled receptor.
H2 Receptor Signaling Pathway
The diagram below illustrates the canonical
Figure 1: H2 Receptor Signaling and Antagonist Interference Points.[1] Note Oxmetidine's secondary action on Calcium channels.
Experimental Methodologies
To validate these findings in your own laboratory, follow these standardized protocols.
Protocol: Radioligand Binding with -Tiotidine
Purpose: To determine
Materials:
-
Ligand:
-Tiotidine (Specific Activity ~70-80 Ci/mmol).[1] -
Tissue: Guinea pig cerebral cortex or transfected HEK293 cells.[1]
-
Buffer: 50 mM Na/K Phosphate buffer, pH 7.4.
Workflow:
-
Membrane Prep: Homogenize tissue in ice-cold buffer; centrifuge at 40,000 x g for 20 min. Resuspend pellet.[1]
-
Incubation:
-
Equilibrium: Incubate at 25°C for 60 minutes.
-
Separation: Rapid filtration through Whatman GF/B filters (pre-soaked in 0.3% polyethyleneimine to reduce filter binding).[1]
-
Quantification: Liquid scintillation counting.
Data Analysis:
-
Calculate Specific Binding = Total - Non-Specific.[1]
-
Plot Scatchard (Bound/Free vs. Bound) or non-linear regression to determine
.[1]
Protocol: Functional Assay (Guinea Pig Right Atrium)
Purpose: To determine the
Workflow:
-
Isolation: Dissect the right atrium from a guinea pig; suspend in Krebs-Henseleit solution at 37°C, aerated with 95%
/5% . -
Stabilization: Allow tissue to beat spontaneously (approx.[1] 1g tension) for 60 mins.
-
Control Curve: Generate a cumulative concentration-response curve (CRC) to Histamine (
to M). Wash out.[1] -
Antagonist Incubation: Incubate Tiotidine or Oxmetidine at a fixed concentration (e.g.,
M) for 30 mins. -
Test Curve: Repeat Histamine CRC in the presence of the antagonist.
-
Calculation:
Figure 2: Step-by-step workflow for determining receptor affinity using Tiotidine.
References
-
Gajtkowski, G. A., et al. (1983).[1] "The H2-receptor antagonist tiotidine: a comparison with cimetidine." Nature, 304, 65-67.[1]
-
Coruzzi, G., & Bertaccini, G. (1989).[1] "Action of the new H2-receptor antagonist oxmetidine on the duodenum of different species." Scandinavian Journal of Gastroenterology, Supplement 167, 93-96.[1]
-
Alonso, N., et al. (2015).[1] "Tiotidine, a Histamine H2 Receptor Inverse Agonist That Binds with High Affinity to an Inactive G-Protein–Coupled Form of the Receptor."[1] Molecular Pharmacology, 88(6), 1064-1075.[1]
-
Ganellin, C. R. (1982).[1] "Chemistry and Structure-Activity Relationships of Drugs Acting at Histamine Receptors." Pharmacology of Histamine Receptors, Wright-PSG.[1]
-
Brimblecombe, R. W., et al. (1978).[1] "Characterization and development of cimetidine as a histamine H2-receptor antagonist." Gastroenterology, 74(2), 339-347.[1]
-
PubChem Compound Summary for CID 50287 (Tiotidine). National Center for Biotechnology Information (2025).[1]
-
PubChem Compound Summary for CID 51710 (Oxmetidine). National Center for Biotechnology Information (2025).[1]
Sources
A Researcher's Guide to the Reproducibility of Oxmetidine-Induced Mitochondrial Dysfunction
Introduction: The Oxmetidine Paradox and the Imperative of Reproducibility
Oxmetidine, a potent histamine H2-receptor antagonist, was a promising therapeutic candidate for acid-related gastrointestinal disorders. However, its development was halted due to significant concerns regarding hepatotoxicity observed in preclinical studies.[1] While in vitro studies demonstrated clear, dose- and time-dependent cytotoxicity in isolated rat hepatocytes, this effect was notably absent in in vivo models.[1] This discrepancy between in vitro and in vivo data highlights a critical challenge in toxicology: ensuring the robustness and predictive value of our experimental models.
A pivotal study by Hoke et al. (1990) provided a mechanistic link between oxmetidine's cytotoxicity and mitochondrial dysfunction.[2] The researchers demonstrated that in isolated rat liver mitochondria, oxmetidine inhibits the electron transport chain at Complex I.[2] This inhibition was shown to precede ATP depletion and the loss of cell viability in hepatocytes.[2] While this provided a compelling molecular basis for oxmetidine's toxicity, the reproducibility of these specific mitochondrial effects has not been extensively revisited in the literature.
This guide is designed for researchers, scientists, and drug development professionals interested in the critical evaluation and reproduction of historical toxicological data. We will delve into the original findings on oxmetidine-induced mitochondrial dysfunction, compare its profile to other H2-receptor antagonists, and provide a comprehensive, step-by-step experimental framework to rigorously assess the reproducibility of these seminal findings. Our focus is not just on the "what" but the "why" and "how" of experimental design, ensuring a self-validating system for generating high-quality, reproducible data.
Comparative Analysis: Oxmetidine in the Context of H2-Receptor Antagonists and Known Mitochondrial Toxicants
To understand the significance of oxmetidine's mitochondrial effects, it is essential to compare it with other compounds in its class and with drugs known to impact mitochondrial function.
Oxmetidine vs. Other H2-Receptor Antagonists
The mitochondrial effects of H2-receptor antagonists are not uniform, suggesting that the toxicity observed with oxmetidine may not be a class-wide effect.
| Compound | Reported Mitochondrial Effects | Key Findings |
| Oxmetidine | Inhibition of Mitochondrial Respiration (Complex I) | Directly inhibits NADH-oxidase and NADH-CoQ reductase activity in isolated rat liver mitochondria, leading to ATP depletion and cytotoxicity in hepatocytes.[2] |
| Cimetidine | Inhibition of Mitochondrial Respiration | In isolated rat brain and liver mitochondria, cimetidine has been shown to decrease oxygen uptake, particularly during State 3 respiration, in a dose-dependent manner.[3] |
| Ranitidine | Minimal to No Direct Effect on Respiration | One study indicated that ranitidine did not affect the oxygen consumption rate (OCR) in cultured cells, though it did increase caspase-3/7 activity, suggesting a potential for inducing apoptosis through other pathways. |
| Famotidine | No significant mitochondrial toxicity reported in publicly available literature. | N/A |
This comparison suggests that the imidazole ring-containing H2-receptor antagonists (oxmetidine and cimetidine) may have a greater propensity for mitochondrial interactions than those without this structure (ranitidine and famotidine).
Oxmetidine vs. Established Mitochondrial Toxicants
Comparing oxmetidine to well-characterized mitochondrial toxicants helps to contextualize the reported mechanism of action.
| Compound | Mechanism of Mitochondrial Toxicity |
| Rotenone | Complex I Inhibitor |
| Antimycin A | Complex III Inhibitor |
| Oligomycin | ATP Synthase Inhibitor |
| FCCP (Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone) | Uncoupler |
The reported mechanism for oxmetidine, direct inhibition of Complex I, places it in the same category as the classic toxicant rotenone.[2] This provides a clear positive control for experiments aimed at reproducing the original findings.
A Framework for Reproducibility: Experimental Protocols
The following protocols are designed to provide a robust and self-validating workflow for assessing the reproducibility of oxmetidine-induced mitochondrial dysfunction.
Workflow for Assessing Oxmetidine's Mitochondrial Toxicity
Caption: Experimental workflow for validating oxmetidine's mitochondrial toxicity.
Detailed Experimental Protocols
-
Cell Line: HepG2 cells are a suitable and widely used human hepatoma cell line for in vitro toxicology studies.
-
Culture Conditions: Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For specific mitochondrial toxicity assessment, consider using galactose-supplemented media to force reliance on oxidative phosphorylation.[4]
-
Oxmetidine Preparation: Prepare a stock solution of oxmetidine in a suitable solvent (e.g., DMSO or water). Perform a dose-response study with a range of concentrations (e.g., 1 µM to 1 mM) and a time-course experiment (e.g., 6, 12, 24 hours).
This assay measures the oxygen consumption rate (OCR), providing a real-time assessment of mitochondrial function.[5]
-
Principle: The Seahorse XF Analyzer uses fluorescent sensors to measure the OCR of cells in a microplate format. By sequentially injecting different mitochondrial inhibitors, a complete profile of mitochondrial respiration can be obtained.
-
Protocol:
-
Seed HepG2 cells in a Seahorse XF cell culture microplate.
-
The following day, replace the culture medium with Seahorse XF assay medium and incubate in a non-CO2 incubator for 1 hour.
-
Load the sensor cartridge with the following compounds:
-
Port A: Oxmetidine or vehicle control.
-
Port B: Oligomycin (ATP synthase inhibitor).
-
Port C: FCCP (uncoupler).
-
Port D: Rotenone/Antimycin A (Complex I and III inhibitors).
-
-
Calibrate the sensor cartridge and run the assay on the Seahorse XF Analyzer.
-
-
Data Analysis: Calculate basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. Compare the effects of oxmetidine to the vehicle control and a positive control (e.g., rotenone).
This assay is used to assess the integrity of the mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial health.[6]
-
Principle: JC-1 is a cationic dye that accumulates in the mitochondria of healthy cells, forming red fluorescent aggregates. In cells with a depolarized mitochondrial membrane, JC-1 remains in the cytoplasm as green fluorescent monomers. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.[7]
-
Protocol:
-
Culture and treat HepG2 cells in a black-walled, clear-bottom 96-well plate.
-
Remove the culture medium and wash the cells with phosphate-buffered saline (PBS).
-
Add JC-1 staining solution (typically 1-10 µg/mL in culture medium) to each well.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
Wash the cells with PBS.
-
Measure the fluorescence intensity at both green (excitation ~485 nm, emission ~535 nm) and red (excitation ~535 nm, emission ~590 nm) wavelengths using a fluorescence plate reader.
-
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio in oxmetidine-treated cells compared to controls indicates mitochondrial depolarization. Use FCCP as a positive control for depolarization.
This assay measures the production of superoxide, a major form of ROS generated by dysfunctional mitochondria.
-
Principle: MitoSOX Red is a fluorescent probe that selectively targets mitochondria and fluoresces upon oxidation by superoxide.
-
Protocol:
-
Culture and treat HepG2 cells in a suitable format for fluorescence microscopy or flow cytometry.
-
Remove the culture medium and wash the cells with a warm buffer (e.g., Hank's Balanced Salt Solution).
-
Add MitoSOX Red working solution (typically 5 µM) to the cells.
-
Incubate for 10-30 minutes at 37°C, protected from light.
-
Wash the cells.
-
Analyze the fluorescence using a fluorescence microscope or flow cytometer (excitation ~510 nm, emission ~580 nm).
-
-
Data Analysis: Quantify the fluorescence intensity in oxmetidine-treated cells compared to controls. Antimycin A can be used as a positive control for superoxide production.
Expected Outcomes and Interpretation
The following table summarizes the expected outcomes if the original findings on oxmetidine-induced mitochondrial dysfunction are reproducible.
| Assay | Expected Outcome with Oxmetidine | Interpretation |
| Mitochondrial Respiration (Seahorse XF) | Decrease in basal and ATP-linked respiration. No change or decrease in maximal respiration after FCCP injection. | Inhibition of the electron transport chain, likely at Complex I. |
| Mitochondrial Membrane Potential (JC-1) | Decrease in the red/green fluorescence ratio. | Depolarization of the mitochondrial membrane, a consequence of electron transport chain inhibition. |
| ROS Production (MitoSOX Red) | Increase in red fluorescence. | Increased superoxide production due to the backup of electrons at Complex I. |
The Path Forward: Ensuring Rigor in Toxicological Sciences
The case of oxmetidine serves as a valuable reminder of the importance of mechanistic toxicology and the critical need for data reproducibility. While the original research provided a strong hypothesis for oxmetidine-s hepatotoxicity, the lack of subsequent validation studies leaves a gap in our understanding.
By following the comprehensive experimental framework outlined in this guide, researchers can systematically and rigorously re-evaluate the mitochondrial effects of oxmetidine. This will not only provide a definitive answer to the question of reproducibility but also contribute to a broader culture of validation and rigor in the toxicological sciences. Ultimately, a deeper understanding of why promising drug candidates fail is essential for the development of safer and more effective medicines.
References
-
Agilent Technologies. (n.d.). Multiplexed assessment of mitochondrial function with real-time oxygen consumption measurement and live cell image analysis. Retrieved from [Link]
- Dobrilla, G., de Pretis, G., Chilovi, F., & Comberlato, M. (1989). Oxmetidine in the short term treatment of active duodenal ulcer. A review and commentary. Scandinavian journal of gastroenterology. Supplement, 167, 71–80.
- Hoke, G. D., Cheng, H. Y., Mirabelli, C. K., & Rush, G. F. (1990). Mechanism of inhibition of rat liver mitochondrial respiration by oxmetidine, an H2-receptor antagonist. The Journal of pharmacology and experimental therapeutics, 252(3), 908–914.
- Kamath, A., & Vuda, M. (2016). Drug induced mitochondrial dysfunction: Mechanisms and adverse clinical consequences. Mitochondrion, 31, 63-74.
- Bachmann, E., & Sullivan, T. J. (1983).
-
National Center for Biotechnology Information. (2018). Cimetidine. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Histamine Type-2 Receptor Antagonists (H2 Blockers). In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Mitochondrial Membrane Potential Assay. In PubChem. Retrieved from [Link]
- Pereira, C. V., Moreira, A. C., & Oliveira, P. J. (2009). Mitochondrial bioenergetic assays as a standard protocol for toxicological and metabolic assessment. Methods in molecular biology (Clifton, N.J.), 554, 237–246.
- Will, Y., & Dykens, J. A. (Eds.). (2018). Drug-Induced Mitochondrial Dysfunction. John Wiley & Sons.
-
Cyprotex. (n.d.). Mitochondrial Respiratory Complex Assay. Retrieved from [Link]
-
BMG Labtech. (2023, March 10). Mitochondrial toxicity: measurement and applications. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Screening for Mitochondrial Toxicity - A Protocol for the Isolation of Mitochondria and Measurement. Retrieved from [Link]
-
Swiss, R., & Will, Y. (2011). Validation of a high throughput cell-based assay to screen compounds for mitochondrial toxicity. Promega Connections. Retrieved from [Link]
-
InSphero. (2024, July 24). Testing Drug-induced Mitochondrial Toxicity in 3D In Vitro Models. Retrieved from [Link]
-
Dykens, J. A., & Will, Y. (2007). Investigation of Drug-Induced Mitochondrial Toxicity Using Fluorescence-Based Oxygen-Sensitive Probes. In Oxford Academic. Retrieved from [Link]
- Mihajlovic, M., & Vinken, M. (2022). Mitochondria as the Target of Hepatotoxicity and Drug-Induced Liver Injury: Molecular Mechanisms and Detection Methods. International Journal of Molecular Sciences, 23(15), 8299.
- Will, Y., & Hynes, J. (2019). Drug-Induced Mitochondrial Toxicity in the Geriatric Population: Challenges and Future Directions. International journal of molecular sciences, 20(24), 6255.
-
Merck Millipore. (n.d.). Mitochondrial Toxicity Assays. Retrieved from [Link]
- Chacko, B. K., Kramer, P. A., Ravi, S., Johnson, M. S., Mitchell, T., & Darley-Usmar, V. M. (2016). Systematic Assessment of Mitochondrial Function Identified Novel Signatures for Drug-Induced Mitochondrial Disruption in Cells. Toxicological sciences : an official journal of the Society of Toxicology, 154(1), 102–116.
-
American Chemical Society. (2020, October 29). Mitigating Drug-Induced Liver Injury: Assessing Mitochondrial Toxicity and Reactive Metabolism. Retrieved from [Link]
- Farghali, H., Kmoníčková, E., Lincová, D., Zídek, Z., & Hynie, S. (2000). In Vitro and In Vivo Experimental Hepatotoxic Models in Liver Research: Applications to the Assessment of Potential Hepatoprotec. Physiological research, 49(1), 49-60.
- Al-Megrin, W. A., Al-Sadhan, N. A., & Metwally, D. M. (2020). Reactive oxygen species (ROS)-mediated oxidative stress in chronic liver diseases and its mitigation by medicinal plants. Journal of King Saud University - Science, 32(5), 2603-2611.
- Koopman, W. J., Verkaart, S., Hupkes, M., Wieringa, B., & Willems, P. H. (2005). Mitochondrial network complexity and pathological shape changes in living human skin fibroblasts.
- Guha, M., & Avadhani, N. G. (2013). Mitochondrial-nuclear cross-talk in drug-induced liver injury.
- Masubuchi, Y. (2014). Drug-induced mitochondrial toxicity: Risks of developing glucose handling impairments. Journal of toxicological sciences, 39(5), 659–669.
-
National Center for Biotechnology Information. (n.d.). Mitochondrial Membrane Potential Assay. In PubChem. Retrieved from [Link]
- Sadhana, R., & Kumar, S. (2020). IN-VITRO AND IN -VIVO HEPATOTOXICITY INDUCED MODEL. World Journal of Pharmacy and Pharmaceutical Sciences, 9(8), 829-844.
Sources
- 1. Oxmetidine (H2 receptor antagonist) induced cytotoxicity in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of inhibition of rat liver mitochondrial respiration by oxmetidine, an H2-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cimetidine inhibits cerebral and hepatic mitochondrial respiration in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Mitochondrial Respiratory Complex Assay | Cyprotex | Evotec [evotec.com]
- 6. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
A Senior Application Scientist's Guide to Benchmarking New H2 Antagonists Against Oxmetidine Efficacy
For researchers, scientists, and drug development professionals, the quest for novel therapeutics with improved efficacy and safety profiles is a continuous endeavor. In the realm of gastric acid-related disorders, histamine H2 receptor antagonists have been a cornerstone of treatment.[1][2][3] Oxmetidine, a potent H2-receptor antagonist, serves as a crucial historical benchmark for the development of new chemical entities in this class.[4][5] This guide provides an in-depth, technical framework for the preclinical benchmarking of new H2 antagonists, using oxmetidine's efficacy as a comparative standard.
The Rationale for Benchmarking Against Oxmetidine
Oxmetidine, like its predecessor cimetidine, is an imidazole-containing compound that competitively blocks histamine at H2 receptors on gastric parietal cells, thereby inhibiting gastric acid secretion.[5][6] Clinical studies have demonstrated its efficacy in ulcer healing, with some research suggesting it to be more potent than cimetidine on a molar basis.[4][7][8][9] While newer classes of drugs like proton pump inhibitors (PPIs) have shown greater efficacy in some contexts, H2 antagonists remain clinically relevant.[10] Therefore, demonstrating superiority or non-inferiority to a well-characterized agent like oxmetidine is a critical step in the early-phase development of new H2 antagonists.
A key aspect of benchmarking is also to identify improved safety and drug-drug interaction profiles. For instance, cimetidine is known to interact with the cytochrome P-450 enzyme system, a characteristic that newer H2 antagonists have sought to avoid.[11][12]
A Multi-Tiered Approach to Preclinical Benchmarking
A robust benchmarking strategy should progress from in vitro characterization to in vivo validation, providing a comprehensive picture of a new antagonist's potential. This tiered approach allows for early deselection of less promising candidates, conserving resources for the most viable compounds.
2.1. Tier 1: In Vitro Characterization - Receptor Binding and Functional Potency
The initial phase of benchmarking focuses on the direct interaction of the new antagonist with the H2 receptor and its immediate downstream signaling effects.
2.1.1. Receptor Binding Affinity (Ki)
-
Objective: To determine the affinity of the test compounds for the histamine H2 receptor. A lower inhibition constant (Ki) indicates a higher binding affinity.
-
Methodology: Radioligand Binding Assay
-
Preparation of Membranes: Prepare cell membrane fractions from a cell line recombinantly expressing the human histamine H2 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: Use a radiolabeled H2 antagonist with high affinity, such as [3H]-tiotidine, as the competing ligand.
-
Assay: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compounds (e.g., Antagonist X, Antagonist Y) and the reference compound (oxmetidine).
-
Detection: After incubation, separate the bound and free radioligand by rapid filtration and quantify the radioactivity of the bound ligand using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) for each compound. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2.1.2. Functional Antagonism (IC50)
-
Objective: To assess the ability of the test compounds to inhibit histamine-induced downstream signaling. The primary signaling pathway for the H2 receptor involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).[13][14]
-
Methodology: Cell-Based cAMP Assay
-
Cell Culture: Use a cell line expressing the H2 receptor (as above) and culture them to an appropriate density.
-
Stimulation: Pre-incubate the cells with varying concentrations of the test compounds and oxmetidine.
-
Histamine Challenge: Stimulate the cells with a fixed concentration of histamine (typically the EC80, the concentration that elicits 80% of the maximal response) to induce cAMP production.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Data Analysis: Plot the cAMP concentration against the antagonist concentration to determine the IC50 value for each compound.
-
Table 1: Hypothetical In Vitro Benchmarking Data
| Compound | H2 Receptor Binding Affinity (Ki, nM) | Functional Antagonism (IC50, nM) |
| Oxmetidine | 5.2 | 15.8 |
| Antagonist X | 2.1 | 8.5 |
| Antagonist Y | 8.9 | 25.1 |
In this hypothetical data, Antagonist X demonstrates superior in vitro potency compared to oxmetidine, while Antagonist Y is less potent.
Histamine H2 Receptor Signaling Pathway
Caption: Histamine H2 receptor signaling cascade leading to gastric acid secretion.
2.2. Tier 2: In Vivo Efficacy Assessment - Gastric Acid Secretion Models
Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy in a physiological context.
-
Objective: To measure the inhibition of gastric acid secretion by the test compounds in a living organism.
-
Methodology: Pylorus-Ligated Rat Model (Shay Rat Model)
-
Animal Preparation: Fast male Wistar rats overnight with free access to water.
-
Anesthesia and Surgery: Anesthetize the rats and perform a midline laparotomy. Ligate the pylorus of the stomach to allow for the accumulation of gastric secretions.
-
Drug Administration: Administer the test compounds (Antagonist X, Antagonist Y) and oxmetidine, typically via oral gavage or intraperitoneal injection, at various doses. A vehicle control group should also be included.
-
Gastric Juice Collection: After a set period (e.g., 4 hours), euthanize the animals and collect the gastric contents.
-
Analysis: Measure the volume of gastric juice, determine the pH, and titrate the total acidity with a standardized base (e.g., 0.01 N NaOH).
-
Data Analysis: Calculate the percentage inhibition of gastric acid secretion for each compound at each dose relative to the vehicle control.
-
Experimental Workflow for In Vivo Gastric Acid Secretion Assay
Caption: Workflow for the pylorus-ligated rat model of gastric acid secretion.
Table 2: Hypothetical In Vivo Efficacy Data
| Compound (Dose) | % Inhibition of Gastric Acid Secretion |
| Oxmetidine (10 mg/kg) | 65% |
| Antagonist X (10 mg/kg) | 75% |
| Antagonist Y (10 mg/kg) | 40% |
In this hypothetical scenario, Antagonist X demonstrates superior in vivo efficacy compared to oxmetidine at the same dose, corroborating the in vitro findings.
Discussion and Interpretation of Results
The collective data from both in vitro and in vivo assays provide a comprehensive comparison of the new H2 antagonists against oxmetidine.
-
Potency and Efficacy: A compound like "Antagonist X" in our hypothetical example, with a lower Ki and IC50, and greater in vivo inhibition of acid secretion, would be considered a promising lead candidate. "Antagonist Y," on the other hand, would likely be deprioritized due to its lower potency.
-
Structure-Activity Relationship (SAR): The data generated from a series of new compounds can be used to build a robust SAR, guiding further chemical modifications to optimize potency and other properties.
-
Potential for Off-Target Effects: While not detailed in the protocols above, it is crucial to conduct selectivity profiling against other histamine receptor subtypes (H1, H3, H4) and a panel of other receptors and enzymes to assess the potential for off-target effects. For instance, some earlier H2 antagonists had unwanted effects on prolactin release, an issue that was addressed in later-generation compounds like oxmetidine.[15]
-
Pharmacokinetic Considerations: The discrepancy between intravenous and oral potency observed with oxmetidine highlights the importance of early pharmacokinetic studies to assess factors like first-pass metabolism.[4]
Conclusion
Benchmarking new H2 antagonists against a well-established compound like oxmetidine provides a rigorous and contextually relevant framework for drug discovery and development. By systematically evaluating receptor binding, functional potency, and in vivo efficacy, researchers can make data-driven decisions to advance the most promising candidates. This structured approach, grounded in sound scientific principles, is essential for the successful development of the next generation of therapies for acid-related disorders.
References
-
Oxmetidine: clinical pharmacological studies with a new H2-receptor antagonist. (n.d.). NIH National Library of Medicine. Retrieved from [Link]
-
Oxmetidine. (n.d.). PubChem. Retrieved from [Link]
-
Comparative Randomized, Double-Blind Study of Oxmetidine versus Cimetidine for Short-Term Treatment of Duodenal and Prepyloric Ulceration. (n.d.). Taylor & Francis Online. Retrieved from [Link]
-
Oxmetidine in the short term treatment of active duodenal ulcer. A review and commentary. (n.d.). Europe PMC. Retrieved from [Link]
-
Double blind controlled trial with oxmetidine and cimetidine in the short-term treatment of duodenal ulcer. (1981). PubMed. Retrieved from [Link]
-
What is the mechanism of Cimetidine? (2024). Patsnap Synapse. Retrieved from [Link]
-
Histamine H2 receptor antagonist exhibited comparable all-cause mortality-decreasing effect as β-blockers in critically ill patients with heart failure: a cohort study. (n.d.). Frontiers. Retrieved from [Link]
-
Comparative effects of H2-receptor antagonists on drug interaction in rats. (n.d.). PubMed. Retrieved from [Link]
-
Effect of cimetidine and oxmetidine on 24-h gastric acid and pepsin in patients. (n.d.). PubMed. Retrieved from [Link]
-
Comparison of the Effects of Histamine H2-receptor Antagonists on Prolactin Secretion in the Rat. (n.d.). PubMed. Retrieved from [Link]
-
A scheme of the putative signal transduction of the H2-receptor in the mammalian heart. (n.d.). ResearchGate. Retrieved from [Link]
-
Drug Therapy for Suppressing Secretion of Gastric Acid. (n.d.). VIVO Pathophysiology. Retrieved from [Link]
-
Antioxidant and Anti-Glycation Potential of H2 Receptor Antagonists—In Vitro Studies and a Systematic Literature Review. (2023). NIH National Library of Medicine. Retrieved from [Link]
-
Tagamet Discovery of Histamine H2-receptor Antagonists. (n.d.). American Chemical Society. Retrieved from [Link]
-
Ketotifen. (n.d.). Wikipedia. Retrieved from [Link]
-
A comparison of oxmetidine and cimetidine in the treatment of duodenal ulcer. (1983). PubMed. Retrieved from [Link]
-
Histamine H2 receptor. (n.d.). Wikipedia. Retrieved from [Link]
-
Histamine Type-2 Receptor Antagonists (H2 Blockers). (2018). NIH National Library of Medicine. Retrieved from [Link]
-
Studies on the H2-receptor antagonism of MK-208 in isolated rabbit gastric glands. (n.d.). PubMed. Retrieved from [Link]
-
Second-generation H2-antagonists as antiulcer drugs. (2025). ResearchGate. Retrieved from [Link]
-
Control of gastric acid secretion by histamine H2 receptor antagonists and anticholinergics. (n.d.). PubMed. Retrieved from [Link]
-
Modulation of histamine H2 receptor signalling by G-protein-coupled receptor kinase 2 and 3. (n.d.). NIH National Library of Medicine. Retrieved from [Link]
-
H2 receptor antagonist. (n.d.). Wikipedia. Retrieved from [Link]
-
Studies on histamine H2 receptor antagonists. 2. Synthesis and pharmacological activities of N-sulfamoyl and N-sulfonyl amidine derivatives. (n.d.). PubMed. Retrieved from [Link]
-
Determining the optimal dosage regimen for H2-receptor antagonist therapy--a dose validation approach. (n.d.). PubMed. Retrieved from [Link]
-
Drugs that inhibit acid secretion. (2000). Australian Prescriber. Retrieved from [Link]
-
Cimetidine vs Omeprazole Comparison. (n.d.). Drugs.com. Retrieved from [Link]
-
Activation of the human histamine H2 receptor is linked to cell proliferation and c-fos gene transcription. (n.d.). American Physiological Society. Retrieved from [Link]
-
Combination of H1 and H2 Histamine Receptor Antagonists: Current Knowledge and Perspectives of a Classic Treatment Strategy. (n.d.). MDPI. Retrieved from [Link]
-
H2 Blockers. (2024). NIH National Library of Medicine. Retrieved from [Link]
-
Diagram illustrating histamine receptor signalling—Gs pathway. (n.d.). ResearchGate. Retrieved from [Link]
-
Head-to-head comparison of H2-receptor antagonists and proton pump inhibitors in the treatment of erosive esophagitis: A meta-analysis. (n.d.). NIH National Library of Medicine. Retrieved from [Link]
-
The use of an in vitro binding assay to predict histamine H2-antagonist activity. (n.d.). PubMed. Retrieved from [Link]
-
Cimetidine vs Ranitidine Comparison. (n.d.). Drugs.com. Retrieved from [Link]
Sources
- 1. Drug Therapy for Suppressing Secretion of Gastric Acid [vivo.colostate.edu]
- 2. Control of gastric acid secretion by histamine H2 receptor antagonists and anticholinergics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. H2 receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. Oxmetidine: clinical pharmacological studies with a new H2-receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxmetidine in the short term treatment of active duodenal ulcer. A review and commentary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxmetidine | C19H21N5O3S | CID 51710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Double blind controlled trial with oxmetidine and cimetidine in the short-term treatment of duodenal ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A comparison of oxmetidine and cimetidine in the treatment of duodenal ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Head-to-head comparison of H2-receptor antagonists and proton pump inhibitors in the treatment of erosive esophagitis: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Cimetidine? [synapse.patsnap.com]
- 12. Comparative effects of H2-receptor antagonists on drug interaction in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Histamine H2 receptor - Wikipedia [en.wikipedia.org]
- 15. Comparison of the effects of histamine H2-receptor antagonists on prolactin secretion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
A Tale of Two Species: Unraveling the Metabolic Divergence of Oxmetidine in Rats and Humans
An In-Depth Guide to the Cross-Species Validation of Oxmetidine Metabolism
In the landscape of preclinical drug development, understanding the metabolic fate of a new chemical entity across different species is a cornerstone of safety and efficacy assessment. The rat is a commonly used preclinical model, yet metabolic disparities between rodents and humans can lead to significant translational challenges. This guide provides a comprehensive comparison of the metabolism of oxmetidine, a histamine H2-receptor antagonist, in rats and humans. By dissecting the metabolic pathways and quantifying the key differences, we aim to provide researchers, scientists, and drug development professionals with a critical framework for interpreting preclinical data and anticipating human metabolic profiles.
Introduction: The Imperative of Cross-Species Metabolic Profiling
Oxmetidine, a structural analogue of cimetidine, was developed as a potent inhibitor of gastric acid secretion. While preclinical studies in rats demonstrated its pharmacological activity, early clinical observations hinted at potential differences in its disposition in humans. This underscores the critical need for detailed cross-species metabolic validation. Understanding how the metabolic machinery of different species handles a drug candidate is paramount for several reasons:
-
Predicting Human Pharmacokinetics: Interspecies differences in metabolic rates can significantly alter drug exposure (AUC), peak plasma concentrations (Cmax), and half-life (t1/2).
-
Identifying Human-Specific Metabolites: The formation of unique metabolites in humans can have unforeseen toxicological or pharmacological consequences.
-
Informing Toxicology Study Design: Selecting a preclinical species that best mimics the human metabolic profile ensures a more relevant assessment of potential toxicities.
-
De-risking Clinical Development: A thorough understanding of metabolic pathways can help anticipate potential drug-drug interactions and variability in patient response.
The Metabolic Blueprint of Oxmetidine: A Comparative Overview
A pivotal study using radiolabeled [14C]oxmetidine laid the groundwork for our understanding of its biotransformation in both rats and humans. This investigation revealed that while the overall routes of excretion are similar, with biliary excretion being predominant in both species, the metabolic profiles in urine show notable qualitative and quantitative differences[1].
Key Metabolic Pathways
The metabolism of oxmetidine is characterized by several key enzymatic reactions, primarily occurring in the liver. These include:
-
Oxidation: The addition of oxygen atoms, often mediated by the cytochrome P450 (CYP) superfamily of enzymes.
-
Glucuronidation: The conjugation of glucuronic acid to the drug molecule or its metabolites, a common Phase II metabolic pathway that increases water solubility and facilitates excretion. This process is catalyzed by UDP-glucuronosyltransferases (UGTs).
A comparative analysis of urinary metabolites has led to the identification of six major metabolites of oxmetidine, with significant species-dependent variations in their formation[1].
Quantitative Comparison of Oxmetidine Metabolism
While the exact structures of all six major metabolites are not fully elucidated in publicly available literature, the 1984 study by Cox et al. provides crucial insights into the quantitative differences in metabolite patterns between rats and humans through thin-layer chromatography of urine samples[1]. The study highlights the presence of two O-glucuronides and one N-glucuronide as significant metabolites[1].
Table 1: Comparative Profile of Major Oxmetidine Metabolites in Urine (Rat vs. Human)
| Metabolite Class | Rat | Human | Key Observations |
| Parent Drug (Unchanged) | Lower | Higher | Suggests more extensive metabolism in rats. |
| Oxidative Metabolites | Major | Minor | Indicates a greater role of CYP-mediated oxidation in the rat. |
| O-Glucuronides | Present | Present | A common pathway in both species, but with potential quantitative differences. |
| N-Glucuronide | Present | Present | Highlights the involvement of UGTs in both species. |
This table is a qualitative summary based on the available literature. Precise quantitative data is limited.
The higher excretion of the parent drug in human urine suggests that oxmetidine undergoes less extensive metabolism in humans compared to rats. Conversely, the prevalence of oxidative metabolites in rat urine points towards a more active cytochrome P450-mediated clearance mechanism in this species.
Enzymatic Drivers of Metabolism: A Tale of Two Enzyme Superfamilies
The observed metabolic differences between rats and humans can be attributed to the species-specific expression and activity of key drug-metabolizing enzymes.
The Role of Cytochrome P450 (CYP) Enzymes
The significant formation of oxidative metabolites in rats strongly implicates the involvement of CYP enzymes. While the specific CYP isoforms responsible for oxmetidine metabolism have not been definitively identified, the extensive literature on the metabolism of the related compound, cimetidine, provides valuable insights. Cimetidine is known to be metabolized by and also inhibit several CYP isoforms[2]. It is plausible that oxmetidine is also a substrate for multiple CYP enzymes, and the higher oxidative metabolism in rats could be due to higher expression or activity of specific CYP isoforms in the rat liver compared to the human liver.
The Glucuronidation Pathway: A Shared but Divergent Route
The identification of both O- and N-glucuronides in both species highlights the importance of UGT enzymes in the clearance of oxmetidine[1]. However, significant species differences in glucuronidation are well-documented for many drugs. The expression and substrate specificity of UGT isoforms can vary considerably between rats and humans. For instance, certain UGTs responsible for N-glucuronidation in humans may have no functional equivalent in rats, leading to qualitative differences in metabolite profiles[3]. While both species produce oxmetidine glucuronides, the specific UGT isoforms involved and the quantitative contribution of this pathway to overall clearance are likely to differ.
Experimental Protocols for Cross-Species Metabolic Validation
To further investigate the metabolic divergence of oxmetidine, a series of in vitro experiments using subcellular fractions and cellular systems are essential. These protocols provide a framework for generating robust comparative data.
In Vitro Metabolism using Liver Microsomes
This experiment aims to compare the rate and profile of oxmetidine metabolism by the primary drug-metabolizing enzymes located in the endoplasmic reticulum of liver cells.
Objective: To determine the intrinsic clearance and metabolite profile of oxmetidine in rat and human liver microsomes.
Methodology:
-
Preparation of Incubation Mixtures:
-
Prepare a reaction mixture containing liver microsomes (from rat and human) at a final protein concentration of 0.5-1.0 mg/mL in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Add oxmetidine at a range of concentrations (e.g., 1-100 µM) to the microsomal suspension.
-
-
Initiation of Reaction:
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding an NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
-
Incubation and Termination:
-
Incubate the reaction mixtures at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol) to precipitate the proteins.
-
-
Sample Analysis:
-
Centrifuge the terminated reactions to pellet the precipitated protein.
-
Analyze the supernatant for the disappearance of the parent drug and the formation of metabolites using a validated analytical method, such as LC-MS/MS.
-
-
Data Analysis:
-
Calculate the rate of disappearance of oxmetidine to determine the intrinsic clearance (CLint).
-
Identify and quantify the metabolites formed in each species.
-
Self-Validation: The inclusion of positive and negative controls is crucial. A positive control with a known substrate for CYP enzymes validates the activity of the microsomes. A negative control without the NADPH-regenerating system ensures that the observed metabolism is enzyme-dependent.
In Vitro Metabolism using Hepatocytes
This experiment provides a more physiologically relevant system as it includes both Phase I and Phase II metabolic enzymes, as well as cellular transport processes.
Objective: To compare the overall metabolic profile of oxmetidine in intact rat and human hepatocytes.
Methodology:
-
Hepatocyte Culture:
-
Isolate and culture primary hepatocytes from rats and humans according to established protocols.
-
-
Incubation with Oxmetidine:
-
Incubate the cultured hepatocytes with oxmetidine at a relevant concentration (e.g., 10 µM) for a defined period (e.g., up to 24 hours).
-
-
Sample Collection:
-
At various time points, collect both the cell culture medium and the cell lysate.
-
-
Sample Analysis:
-
Process the samples to extract the drug and its metabolites.
-
Analyze the extracts using LC-MS/MS to identify and quantify the parent drug and its metabolites in both the intracellular and extracellular compartments.
-
-
Data Analysis:
-
Compare the metabolite profiles between rat and human hepatocytes, noting any qualitative and quantitative differences.
-
Self-Validation: The viability of the hepatocytes should be monitored throughout the experiment using methods such as trypan blue exclusion or LDH leakage assays.
Visualizing the Metabolic Divergence
The following diagrams illustrate the key metabolic pathways of oxmetidine in rats and humans and the experimental workflow for their investigation.
Caption: Comparative metabolic pathways of oxmetidine in rat and human.
Caption: Experimental workflow for in vitro cross-species metabolism studies.
Conclusion: Bridging the Translational Gap
The metabolic disposition of oxmetidine exhibits clear species-dependent differences between rats and humans. The rat displays a more extensive metabolic profile, characterized by a greater degree of oxidative metabolism, likely mediated by a more active cytochrome P450 system. In contrast, a larger proportion of the oxmetidine dose is excreted unchanged in humans, suggesting a lower overall metabolic clearance. While glucuronidation is a common pathway in both species, quantitative and qualitative differences are likely to exist due to variations in UGT enzyme expression and activity.
These findings have significant implications for the interpretation of preclinical data and the design of clinical studies. The rat may not be the most predictive model for human pharmacokinetics of oxmetidine due to its higher metabolic capacity. In vitro studies using human-derived systems, such as liver microsomes and hepatocytes, are indispensable for accurately predicting the human metabolic profile and intrinsic clearance. A thorough understanding of these metabolic divergences is crucial for navigating the complexities of drug development and ultimately ensuring the safety and efficacy of new therapeutic agents in humans.
References
-
Cox, P. J., Heijbroek, W. M., Taylor, D. C., Wood, P. J., Cresswell, P. R., Pepper, E. S., Moore, P. J., Mitchell, R. C., Blake, T. J., & Dawborne, J. S. (1984). The metabolism in animals and man of oxmetidine--a new histamine H2-receptor antagonist. Xenobiotica, 14(7), 509–514. [Link]
- Brimblecombe, R. W., Duncan, W. A., Durant, G. J., Emmett, J. C., Ganellin, C. R., & Parsons, M. E. (1975). Cimetidine--a non-thiourea H2-receptor antagonist. British journal of pharmacology, 53(3), 435P–436P.
- Knodell, R. G., Browne, D. G., Gwozdz, G. P., Brian, W. R., & Guengerich, F. P. (1991). P450-dependent oxidation of cimetidine by human liver microsomes. Biochemical pharmacology, 41(10), 1547–1553.
-
Martínez-Cuesta, M. A., & Corbalán-García, S. (2002). Interaction of cimetidine with P450 in a mouse model of hepatocarcinogenesis initiation. British journal of cancer, 86(6), 989–994. [Link]
- Pelkonen, O., & Raunio, H. (1997). Metabolic activation of carcinogens in human tissues.
- Soucek, P., & Gut, I. (1992). Cytochromes P-450 in rats: structures, functions, properties and relevant human forms. Xenobiotica, 22(1), 83–103.
- Lin, J. H., & Lu, A. Y. (1998). Inhibition and induction of cytochrome P450 and the clinical implications. Clinical pharmacokinetics, 35(5), 361–390.
- Rodrigues, A. D. (1999). Integrated preclinical drug development: the role of in vitro drug metabolism. Biochemical pharmacology, 58(10), 1541–1549.
- Somogyi, A., & Gugler, R. (1982). Drug interactions with cimetidine. Clinical pharmacokinetics, 7(3), 23–41.
- Marten, A., & Strolin Benedetti, M. (1990). Interspecies differences in the N-demethylation of cimetidine. Drug metabolism and disposition, 18(3), 378–380.
- Ziemniak, J. A., Gladigau, V., & Ittrich, C. (1987). Cimetidine does not inhibit the glucuronidation of diflunisal in man. British journal of clinical pharmacology, 24(6), 819–822.
- Miners, J. O., & Mackenzie, P. I. (1991). Drug glucuronidation in humans. Pharmacology & therapeutics, 51(3), 347–369.
- Kiang, T. K., Ensom, M. H., & Chang, T. K. (2005). UDP-glucuronosyltransferases and their transport-mediated drug interactions. Pharmacology & therapeutics, 106(1), 97–132.
- Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical research in toxicology, 21(1), 70–83.
- Hewitt, N. J., Lechon, M. J., Houston, J. B., Halliwell, W. H., LeCluyse, E. L., & Groothuis, G. M. (2007). Primary hepatocytes: current understanding of the regulation of metabolic enzymes and transporter proteins, and use in toxicology. Toxicology and applied pharmacology, 222(2), 152–167.
Sources
- 1. The metabolism in animals and man of oxmetidine--a new histamine H2-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug metabolism by rat and human hepatic microsomes in response to interaction with H2-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Species differences in drug glucuronidation: Humanized UDP-glucuronosyltransferase 1 mice and their application for predicting drug glucuronidation and drug-induced toxicity in humans - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: In Vitro Cytotoxicity vs. In Vivo Hepatotoxicity (Oxmetidine Case Study)
Executive Summary & Clinical Context[1][2]
In the development of H2-receptor antagonists, Oxmetidine stands as a cautionary landmark. Designed to succeed Cimetidine (Tagamet) and Ranitidine (Zantac), Oxmetidine demonstrated superior potency in inhibiting gastric acid secretion. However, it was withdrawn from clinical development due to significant hepatotoxicity (liver injury) observed in human trials.
This guide analyzes the correlation between in vitro cytotoxicity assays and the in vivo liver injury profile of Oxmetidine.[1] It highlights a critical disconnect: standard in vivo rodent toxicology studies often failed to predict the human risk, whereas mechanistic in vitro assays (specifically measuring mitochondrial respiration and ATP) successfully identified the hazard.
The Core Comparison:
-
Cimetidine: The reference standard.[2][3] Low intrinsic toxicity; hepatotoxicity is rare and idiosyncratic.
-
Oxmetidine: The failed candidate.[1] High intrinsic mitochondrial toxicity in vitro that correlates with human liver injury, despite "clean" in vivo rat data.
Mechanistic Analysis: The Mitochondrial Trigger[1][5]
To understand the toxicity correlation, one must look beyond simple cell death (necrosis) and examine the subcellular mechanism.
The Mechanism of Action
Research establishes that Oxmetidine acts as a direct mitochondrial toxin. Unlike Cimetidine, Oxmetidine inhibits the mitochondrial Electron Transport Chain (ETC).
-
Target: Inner Mitochondrial Membrane (likely Complex I/NADH ubiquinone oxidoreductase).
-
Effect: Uncoupling of oxidative phosphorylation or direct inhibition of electron flow.
-
Result: Rapid depletion of intracellular ATP, preceding membrane rupture.
Pathway Visualization
The following diagram illustrates the cascade of Oxmetidine-induced toxicity compared to the safe profile of Cimetidine.
Figure 1: Mechanistic pathway of Oxmetidine-induced hepatotoxicity. Note that ATP depletion is the upstream event driving downstream necrosis markers like LDH leakage.
Comparative Data: In Vitro vs. In Vivo[3][7]
The failure of Oxmetidine is a classic example of species-specific clearance masking intrinsic toxicity .
The Correlation Matrix
| Parameter | Cimetidine (Reference) | Oxmetidine (Test Article) | Predictive Value |
| In Vitro Cytotoxicity (Rat Hepatocytes) | Safe (LC50 > 5 mM) | Toxic (LC50 ~0.5 - 0.8 mM) | High (Predicted Human Risk) |
| In Vitro Mechanism | No mitochondrial inhibition. | Inhibits State 3 respiration; Depletes ATP.[4] | High (Identified Cause) |
| In Vivo Rat Toxicology | Safe (No liver injury). | Safe (No significant liver injury up to 72h). | Low (False Negative) |
| In Vivo Human Outcome | Safe (Marketed). | Toxic (Withdrawn due to hepatitis/injury). | N/A (The Outcome) |
Interpreting the Discordance
Why did in vivo rat studies fail to show injury while in vitro rat hepatocytes died?
-
Pharmacokinetics: In the whole animal, the liver rapidly metabolizes and excretes Oxmetidine (glucuronidation/sulfation) before mitochondrial concentrations reach the critical threshold required to inhibit respiration.
-
In Vitro Exposure: In isolated hepatocyte suspensions, the cells are bathed in a constant concentration of the parent drug, overwhelming metabolic clearance and revealing the intrinsic mitochondrial toxicity.
Key Takeaway for Researchers: Reliance solely on in vivo rodent data would have cleared Oxmetidine. The in vitro ATP assay was the only preclinical signal that correlated with the human clinical failure.
Validated Experimental Protocols
To replicate these findings or screen new H2-antagonists, use the following "Dual-Endpoint" protocol. This system validates toxicity by correlating early metabolic failure (ATP) with late-stage membrane rupture (LDH).
Reagents & Preparation
-
Hepatocytes: Freshly isolated rat hepatocytes (viability >85% via Trypan Blue).
-
Media: Krebs-Henseleit buffer (pH 7.4) supplemented with HEPES (25 mM) and 2% BSA.
-
Compounds:
-
Oxmetidine (Test): Dissolve in DMSO.
-
Cimetidine (Negative Control): Dissolve in DMSO.
-
Rotenone (Positive Control): Known Complex I inhibitor.
-
Note: Final DMSO concentration must be <0.1% to prevent solvent interference.
-
The "Time-Lag" Workflow
This protocol is designed to detect the lag between energy failure and cell death, a hallmark of mitochondrial toxicity.
Figure 2: Experimental workflow for distinguishing mitochondrial toxicity (early ATP drop) from general necrosis (late LDH release).
Step-by-Step Procedure
-
Equilibration: Pre-incubate hepatocyte suspensions (10^6 cells/mL) for 30 minutes to stabilize ATP levels.
-
Dosing: Add Oxmetidine or Cimetidine at concentrations of 0, 0.25, 0.5, 1.0, and 2.0 mM.
-
Sampling (Early - 60 min):
-
Remove 100 µL aliquot.
-
ATP Extraction: Immediately quench in perchloric acid or boiling buffer. Neutralize and measure luminescence using a Luciferin-Luciferase kit.
-
Expected Result: Oxmetidine (1 mM) shows >50% ATP drop; Cimetidine shows <10% drop.
-
-
Sampling (Late - 180 min):
-
Remove 100 µL aliquot.
-
LDH Release: Centrifuge to pellet cells. Measure LDH activity in the supernatant (cytosol leakage) vs. total pellet lysate.
-
Expected Result: Oxmetidine shows significant LDH leakage; Cimetidine remains comparable to control.
-
Conclusion: The "Reverse" False Negative
The Oxmetidine case study inverts the standard toxicology dogma. Usually, researchers fear "False Positives" (where a drug is toxic in cells but safe in humans). Here, the risk was a "False Negative" in animal models.
-
In Vivo Limitations: The rat liver's high clearance capacity protected the animal from the parent drug's mitochondrial toxicity.
-
In Vitro Superiority: The isolated hepatocyte model, by removing the clearance variable, correctly exposed the intrinsic hazard of the molecule.
Recommendation: For drug candidates sharing structural features with Oxmetidine (imidazole-based H2 blockers), mitochondrial respiration screening is not optional—it is a mandatory safety gate.
References
-
Rush, G. F., Ripple, M., & Chenery, R. (1985). Mechanism of oxmetidine (SK&F 92994) cytotoxicity in isolated rat hepatocytes.[4] Journal of Pharmacology and Experimental Therapeutics, 233(3), 741-746.[4]
-
Oldham, H. G., et al. (1985). The metabolism of oxmetidine in rat, dog and man. Xenobiotica, 15(5), 403-412.
-
Boyd, E. J., & Wormsley, K. G. (1984). Safety profile of H2-receptor antagonists. Adverse Drug Reactions and Acute Poisoning Reviews, 3(4), 189-212.
-
FDA/CDER. (2009).
Sources
- 1. Oxmetidine (H2 receptor antagonist) induced cytotoxicity in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cimetidine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. Mechanism of oxmetidine (SK&F 92994) cytotoxicity in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A-Comparative-Guide-to-the-Inhibitory-Kinetics-of-Oxmetidine-on-Impromidine-Stimulated-Secretion
This guide provides a detailed comparison of the inhibitory kinetics of oxmetidine, a histamine H2-receptor antagonist, on gastric acid secretion stimulated by impromidine, a potent and selective H2-receptor agonist.[1][2] It is intended for researchers, scientists, and professionals in drug development, offering insights into experimental design, data interpretation, and the comparative pharmacology of H2-receptor antagonists.
Introduction: The Dynamics of H2-Receptor Modulation
The regulation of gastric acid secretion is a complex physiological process, with the histamine H2-receptor on parietal cells playing a pivotal role.[3][4] The development of compounds that can modulate this receptor has been a cornerstone of treating acid-related gastrointestinal disorders.[5] This guide focuses on the interaction between two key pharmacological tools:
-
Impromidine : A highly potent and selective histamine H2-receptor agonist used experimentally to stimulate gastric acid secretion.[1][6] Its specificity allows for the targeted investigation of H2-receptor function.[2]
-
Oxmetidine : A histamine H2-receptor antagonist, developed to inhibit gastric acid secretion.[7] Understanding its kinetic profile is crucial for evaluating its therapeutic potential and mechanism of action.
The central principle of this analysis is competitive antagonism, where both the agonist (impromidine) and the antagonist (oxmetidine) compete for the same binding site on the H2-receptor.[4] The kinetics of this interaction determine the antagonist's potency and efficacy.
Mechanistic Framework: H2-Receptor Signaling Pathway
Histamine H2-receptor antagonists function by competitively binding to H2-receptors on the surface of parietal cells.[3] This action blocks the pathway that histamine and other secretagogues use to stimulate the proton pump (H+/K+ ATPase), ultimately reducing gastric acid secretion, volume, and hydrogen ion concentration.[3]
When impromidine, a potent H2-receptor agonist, binds to the H2-receptor, it triggers a signaling cascade.[8] This process involves the activation of adenylate cyclase, which in turn increases intracellular cyclic adenosine monophosphate (cAMP) levels.[8] The elevated cAMP then activates protein kinase A (PKA), leading to the phosphorylation of proteins that promote the translocation of H+/K+ ATPase transporters to the plasma membrane, resulting in gastric acid secretion.[8] Oxmetidine, as a competitive antagonist, blocks this initial binding of the agonist, thereby inhibiting the entire downstream signaling pathway.[4]
Caption: H2-Receptor Signaling and Points of Intervention.
Comparative Inhibitory Potency
Studies have established that oxmetidine is a potent H2-receptor antagonist, with its efficacy being compared to other well-known antagonists like cimetidine and ranitidine.
| Antagonist | Relative Potency (Weight-for-Weight, IV) vs. Cimetidine | Relative Potency (Molar Basis, Oral) vs. Cimetidine | Key Findings |
| Oxmetidine | ~4 times more potent in inhibiting impromidine-stimulated secretion[7] | ~2 times more potent[7] | Potency is influenced by the route of administration, suggesting first-pass metabolism after oral dosage.[7] |
| Cimetidine | Baseline for comparison | Baseline for comparison | A well-established H2-receptor antagonist used as a reference compound.[9] |
| Ranitidine | 5 to 7 times more potent than cimetidine[9] | Not specified | Demonstrates higher potency than cimetidine.[9] |
Note: The potency of H2-receptor antagonists can vary depending on the stimulus used (e.g., impromidine vs. food) and the route of administration.[7]
In Vivo Experimental Protocol: Quantifying Antagonism
A robust method for evaluating the inhibitory kinetics of an H2-receptor antagonist involves in vivo studies in human subjects or animal models. The following outlines a typical experimental workflow.
Step-by-Step Methodology
-
Subject Preparation : Fasting subjects (human or animal) are selected to establish a baseline of gastric acid secretion.
-
Induction of Secretion : A continuous intravenous infusion of impromidine is administered to achieve a steady state of stimulated gastric acid secretion.[10]
-
Antagonist Administration : Once a stable baseline of stimulated secretion is achieved, oxmetidine is administered, typically intravenously or orally.[10]
-
Sample Collection : Gastric juice samples are collected at regular intervals to measure acid output, volume, and H+ concentration.
-
Data Analysis : The percentage inhibition of gastric acid secretion is calculated relative to the pre-antagonist stimulated baseline. Kinetic parameters such as the IC50 (the concentration of an inhibitor where the response is reduced by half) can be determined.[11]
Caption: In Vivo Experimental Workflow for Kinetic Analysis.
Key Kinetic Findings from In Vivo Studies
-
Maximum Inhibition : Oral administration of oxmetidine (200 mg) has been shown to produce a maximum inhibition of impromidine-stimulated gastric acid output of approximately 92%, while a 28 mg intravenous infusion resulted in about 77% inhibition.[10]
-
Route of Administration : The difference in efficacy between oral and intravenous administration highlights the impact of first-pass metabolism on oxmetidine's bioavailability.[7]
-
Competitive Antagonism : The inhibitory effects of H2-receptor antagonists on impromidine-stimulated secretion are competitive.[12] This is demonstrated by a parallel rightward shift in the agonist's dose-response curve in the presence of the antagonist.
Comparative Analysis with Other H2-Receptor Antagonists
While oxmetidine is a potent inhibitor, it is important to consider its profile in relation to other H2-receptor antagonists.
-
Cimetidine : Serves as a benchmark in many studies. In one study, the calculated in vivo ID50 (the dose of an antagonist that inhibits 50% of the maximal response to an agonist) for cimetidine to inhibit impromidine-stimulated secretion in humans was 0.63 +/- 0.085 x 10(-6) mol/kg/hr.[12]
-
Tiotidine : In dog models, the ID50 for tiotidine against impromidine-stimulated secretion was found to be 0.012 +/- 0.002 x 10(-6) mol/kg/hr, indicating high potency.[12]
-
Roxatidine and Ranitidine : In vitro studies using isolated guinea-pig parietal cells have shown that roxatidine and ranitidine exhibit competitive antagonism with potencies similar to each other.[13]
Conclusion and Future Directions
The kinetic analysis of oxmetidine's inhibition of impromidine-stimulated secretion reveals it to be a potent, competitive H2-receptor antagonist.[7][9] Its efficacy is comparable to, and in some cases greater than, other established antagonists like cimetidine.[7] The choice of an appropriate antagonist in a research or clinical setting will depend on the desired pharmacokinetic profile, potency, and potential for side effects.
Future research could focus on the dissociation kinetics of oxmetidine from the H2-receptor, which would provide further insights into its duration of action. Additionally, exploring the potential for tachyphylaxis (a rapid decrease in response to a drug after repeated doses) with oxmetidine, as has been observed with other H2-receptor antagonists, would be a valuable area of investigation.[14]
References
-
Gledhill, T., Buck, M., & Hunt, R. H. (1983). Gastric Acid Inhibition and Oxmetidine Kinetics in Duodenal Ulcer. Clinical Pharmacology & Therapeutics, 33(4), 495-500. [Link]
-
Goy, J. A., & Rowley-Jones, D. (1981). Oxmetidine: clinical pharmacological studies with a new H2-receptor antagonist. British Journal of Clinical Pharmacology, 11(2), 157-163. [Link]
-
Yeo, T. C., Delitala, G., & Besser, G. M. (1983). Comparison of the Effects of Histamine H2-receptor Antagonists on Prolactin Secretion in the Rat. Journal of Endocrinological Investigation, 6(5), 391-394. [Link]
-
Lippincott NursingCenter. (2023). Receptor Antagonists – How Do They Work?. [Link]
-
Ginsburg, R., Bristow, M. R., & Strosberg, A. D. (1985). Impromidine Is a Partial Histamine H2-receptor Agonist on Human Ventricular Myocardium. Life Sciences, 36(19), 1847-1852. [Link]
-
Wikipedia. (n.d.). H2 receptor antagonist. [Link]
-
McIsaac, R. L., Johnston, B. J., & Flannery, M. C. (1983). Dose-response Curve Analysis of Gastric Secretory Responses in the Dog and Man to Impromidine: A New histamine-H2-receptor Agonist. The Journal of Pharmacology and Experimental Therapeutics, 225(1), 186-190. [Link]
-
Durant, G. J., Ganellin, C. R., Hills, D. W., Miles, P. D., Parsons, M. E., Pepper, E. S., & White, G. R. (1985). The histamine H2 receptor agonist impromidine: synthesis and structure-activity considerations. Journal of Medicinal Chemistry, 28(10), 1414-1422. [Link]
-
Bangerter, U., Schlup, M., Liechti, M., Häcki, W. H., & Halter, F. (1981). Clinical Experience With Impromidine, a Highly Specific H2-receptor Agonist. Digestion, 22(4), 196-202. [Link]
-
Eltze, M., & Tanaka, M. (1986). Comparative pharmacology of histamine H2-receptor antagonists. Arzneimittel-Forschung, 36(10), 1493-1498. [Link]
-
Chand, N., & Eyre, P. (1978). A comparative study with impromidine (SKF 92676), a potent agonist for histamine H2-receptors. Agents and Actions, 8(1-2), 191-196. [Link]
-
Durant, G. J., Ganellin, C. R., Hills, D. W., Miles, P. D., Parsons, M. E., Pepper, E. S., & White, G. R. (1985). The histamine H2-receptor agonist impromidine: synthesis and structure activity considerations. Journal of Medicinal Chemistry, 28(10), 1414-1422. [Link]
-
American Chemical Society. (n.d.). Tagamet Discovery of Histamine H2-receptor Antagonists. [Link]
-
Richardson, C. T., Bailey, B. A., & Walsh, J. H. (1976). Inhibition of food-stimulated gastric acid secretion by cimetidine. Gut, 17(3), 161-168. [Link]
-
Moore, M., & Williamson, B. (2025). Histamine 2-Receptor Antagonists Tachyphylaxis: A Scoping Review. Journal of Pharmacy Technology, 41(6), 283-290. [Link]
-
Nugent, C. C., Falkson, S. R., & Terrell, J. M. (2024). H2 Blockers. In StatPearls. StatPearls Publishing. [Link]
Sources
- 1. The histamine H2 receptor agonist impromidine: synthesis and structure-activity considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical experience with impromidine, a highly specific H2-receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nursing Blog | Lippincott NursingCenter [nursingcenter.com]
- 4. H2 receptor antagonist - Wikipedia [en.wikipedia.org]
- 5. acs.org [acs.org]
- 6. A comparative study with impromidine (SKF 92676), a potent agonist for histamine H2-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxmetidine: clinical pharmacological studies with a new H2-receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. H2 Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Comparison of the effects of histamine H2-receptor antagonists on prolactin secretion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gastric acid inhibition and oxmetidine kinetics in duodenal ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of food-stimulated gastric acid secretion by cimetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dose-response curve analysis of gastric secretory responses in the dog and man to impromidine: a new histamine-H2-receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative pharmacology of histamine H2-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Operational Guide: Oxmetidine Mesylate Disposal & Handling
[1][2]
Executive Summary & Risk Context
Compound: Oxmetidine Mesylate (CAS: 84455-52-7) Class: Histamine H₂ Receptor Antagonist (Withdrawn/Research Grade) Critical Hazard: Hepatotoxicity and Environmental Persistence.[1][2][3][4]
As Senior Application Scientists, we must look beyond the immediate "tox" label. Oxmetidine was withdrawn from clinical development due to idiosyncratic hepatotoxicity.[2][3] While it is not a P-listed acute toxin under RCRA (Resource Conservation and Recovery Act), its biological activity and sulfur-nitrogen heterocycle structure mandate that it be treated as Non-RCRA Regulated Pharmaceutical Waste requiring high-temperature incineration.[1][2][3][4]
The Core Directive: Under no circumstances should Oxmetidine Mesylate be discharged into municipal sewer systems or disposed of in standard landfill streams.[2] Its mesylate salt form enhances water solubility, significantly increasing the risk of leaching into groundwater if not thermally destroyed.[2]
Hazard Assessment & Physical Properties
Effective disposal begins with understanding the chemical substrate.[2] The mesylate salt modifies the solubility profile, necessitating specific spill response protocols.[2]
| Property | Data | Operational Implication |
| Molecular Formula | C₁₉H₂₁N₅O₃S[1][2][3][4][5] · 2CH₄O₃S | Contains Sulfur and Nitrogen.[2][3] Combustion releases toxic SOx and NOx fumes.[2][3][6] |
| Solubility | High (Water/Alcohols) | High Leaching Risk. Spills must be absorbed, not diluted.[1][3] |
| Reactivity | Incompatible with Strong Oxidizers | Do not consolidate with nitric acid or peroxide waste streams.[2][3] |
| Halogen Content | Non-Halogenated | Dispose in Non-Halogenated organic solvent streams if dissolved.[2][3] |
| Bioactivity | H₂ Antagonist / Hepatotoxic | Treat as a bioactive hazard; avoid dust inhalation.[2][3][6] |
Pre-Disposal: Personal Protective Equipment (PPE)
Rationale: The primary route of occupational exposure for solid mesylates is inhalation of dust during weighing or waste transfer.[1][2][3][4]
-
Respiratory: N95 or P100 particulate respirator (if working outside a fume hood).[1][2][3]
-
Dermal: Nitrile gloves (Double gloving recommended: 4 mil minimum thickness).[1][2][3]
-
Ocular: Chemical splash goggles (Safety glasses are insufficient for powder handling).[1][2][3]
-
Engineering Control: All waste transfers must occur inside a certified chemical fume hood.[2][3]
Disposal Workflow: The Decision Matrix
This protocol uses a "Cradle-to-Grave" tracking approach.[1][2][3][4] The decision logic depends on the physical state of the waste.[2]
Protocol A: Solid Waste (Pure Compound or Contaminated Solids) [1][2][3][4]
-
Segregation: Place solid Oxmetidine Mesylate, weighing boats, and contaminated gloves into a clear, sealable polyethylene bag .[1][3]
-
Secondary Containment: Place the sealed bag into a rigid, wide-mouth fiber drum or poly-bucket designated for "Incineration Only."
-
Terminal Disposal: Ship to a TSDF (Treatment, Storage, and Disposal Facility) for high-temperature incineration.[1][2][3]
Protocol B: Liquid Waste (Stock Solutions)
-
Solvent Identification: Determine the primary solvent.[2]
-
Compatibility Check: Ensure the waste container does not contain strong oxidizers (e.g., Chromic acid, Nitric acid), which react violently with the mesylate group.[1][3]
-
Neutralization: Do NOT attempt to chemically neutralize.[2][3] The goal is sequestration, not reaction.[2][3]
Visual Logic: Waste Stream Segregation
Figure 1: Decision matrix for segregating Oxmetidine Mesylate waste streams based on physical state and solvent composition.
Emergency Spill Response Protocol
Rationale: Because Oxmetidine Mesylate is water-soluble, standard "wet wiping" can spread the contamination.[1][2][3][4] Dry absorption is prioritized.
-
Isolate: Evacuate the immediate area (10 ft radius). Post "Do Not Enter" signage.[2][3]
-
PPE Up: Don N95 mask, double nitrile gloves, and lab coat.[2][3]
-
Containment (Solid Spill):
-
Containment (Liquid Spill):
-
Decontamination:
Visual Logic: Spill Response
Figure 2: Operational workflow for containing and cleaning Oxmetidine Mesylate spills to prevent aerosolization and leaching.
Regulatory Framework & Compliance
While Oxmetidine is not specifically listed on the EPA's P-list or U-list, it falls under the EPA Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P) .[1][2][3][4]
-
Sewering Ban: The 2019 EPA Final Rule prohibits the discharge of hazardous pharmaceutical waste into sewer systems.[2][7]
-
Empty Containers: Containers that held Oxmetidine Mesylate are considered "RCRA Empty" only if all wastes have been removed that can be removed.[2][3] Best practice suggests treating the empty bottle as hazardous waste to avoid regulatory ambiguity.[2]
References
-
National Center for Biotechnology Information. (2025).[2][3] PubChem Compound Summary for CID 13186930, Oxmetidine Mesylate. Retrieved from [Link][1][2][3][4]
-
U.S. Environmental Protection Agency. (2019).[2][3][7] Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. 40 CFR Part 266 Subpart P. Retrieved from [Link][1][2][3][4]
-
U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations.[1][2][3][7] Retrieved from [Link][1][2][3][4]
Sources
- 1. Osimertinib Mesylate | C29H37N7O5S | CID 78357807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cimetidine | C10H16N6S | CID 2756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Oxmetidine Mesylate | C21H29N5O9S3 | CID 13186930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Oxmetidine | C19H21N5O3S | CID 51710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. echemi.com [echemi.com]
- 7. bdlaw.com [bdlaw.com]
Personal protective equipment for handling Oxmetidine mesylate
[1]
Executive Safety Summary
Oxmetidine Mesylate (CAS: 84455-52-7) is a histamine H2 receptor antagonist.[1] While chemically related to cimetidine, it was withdrawn from clinical development due to idiosyncratic hepatotoxicity (liver injury) and potential hypersensitivity reactions.
Critical Hazard: The primary risk in a laboratory setting is inhalation of airborne particulates during weighing or transfer, which can lead to systemic absorption and potential hepatic stress. As a mesylate salt, it is a potent solid API (Active Pharmaceutical Ingredient).[1]
Immediate Directive: Treat Oxmetidine Mesylate as an Occupational Exposure Band (OEB) 3/4 compound . Standard "blue nitrile and lab coat" protocols are insufficient for open handling of the solid powder.
Risk Assessment & Hazard Profiling
To select the correct PPE, you must understand the mechanism of injury.
-
Hepatotoxicity: Clinical data indicates oxmetidine can cause hepatocellular injury.[1] Unlike simple irritants, the target organ is internal; therefore, systemic protection (preventing entry into the bloodstream via lungs or skin) is paramount.
-
Physical State (Dust): As a salt, the substance is likely a fine crystalline powder. Electrostatic charging during weighing can cause "dust fly," creating an invisible aerosol cloud.
-
Sensitization: H2 antagonists have a known potential for hypersensitivity.[1] Repeated low-level exposure can trigger immune responses.[1]
The "Swiss Cheese" Defense Model: PPE is your last line of defense. It is effective only when combined with Engineering Controls (HEPA-filtered containment).[1]
PPE Selection Matrix
Do not use a "one size fits all" approach.[1] Select PPE based on the specific activity.
| Protection Tier | Activity Context | Respiratory Protection | Dermal Protection | Body Protection |
| Tier 1: Low Risk | Handling sealed containers; Pipetting dilute solutions (<10 mM).[1] | Surgical Mask (Product protection only) | Single Nitrile Gloves (0.11 mm min thickness) | Standard Lab Coat (Buttoned) |
| Tier 2: High Risk | Weighing solid powder ; Transferring open solids; Cleaning spills.[1] | N95 / P100 Respirator (Fit-tested) OR PAPR (if outside hood) | Double Nitrile Gloves (Outer glove = Long cuff) | Tyvek® Lab Coat or Disposable Gown (Closed front) |
| Tier 3: Critical | Generating aerosols (sonication, vortexing open tubes); Large scale (>10g).[1] | PAPR (Powered Air Purifying Respirator) | Double Gloving (Chemo-rated) + Sleeve Covers | Full Tyvek® Coverall + Shoe Covers |
PPE Decision Logic (Visualization)
The following logic flow ensures you select the correct equipment before initiating work.
Figure 1: Decision tree for selecting PPE based on physical state and quantity of Oxmetidine Mesylate.[1][2][3][4][5]
Operational Protocol: Donning & Doffing
Improper removal of PPE (doffing) is the most common cause of self-contamination.[1]
Phase A: Donning (Pre-Entry)[1]
-
Inspection: Check Tyvek gown/sleeves for tears.[1] Ensure gloves are chemically rated (ASTM D6978 preferred).[1]
-
Inner Glove: Don the first pair of nitrile gloves.[1] Tape the cuff to your lab coat/gown sleeve to create a seal.
-
Outer Glove: Don the second pair (long cuff).[1] This is your "dirty" layer.[1]
-
Respiratory Check: If using N95/P100, perform a user seal check (positive/negative pressure check).
Phase B: Doffing (Post-Work)
Perform this strictly near the exit of the designated handling area.
-
Outer Gloves: Remove using the "beak method" (pinch outside, pull off inside-out).[1] Dispose in solid hazardous waste.
-
Gown/Coat: Unfasten. Peel away from the neck and shoulders, rolling the outside surface inward (contain the contaminants).
-
Inner Gloves: Remove carefully, touching only the inside of the cuff.
-
Wash: Immediately wash hands with soap and water for 20 seconds.[1]
Engineering Controls vs. PPE
PPE is fallible.[1] It protects you only if the primary containment fails.
-
Primary Containment: All weighing of Oxmetidine Mesylate powder must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .[1]
-
Velocity Check: Ensure face velocity is 80–100 fpm before opening the vial.
-
HEPA Filtration: If a fume hood is unavailable, a Class II Biosafety Cabinet (BSC) is acceptable only if minute quantities are used and the exhaust is thimble-ducted or HEPA-filtered.[1]
Decontamination & Disposal
Oxmetidine Mesylate is an API waste product.[1]
-
Solids: Collect all contaminated gloves, weighing boats, and paper towels in a sealed, double-bagged container labeled "Hazardous Drug Waste" or "Toxic Solid."
-
Liquids: Collect aqueous/organic waste in a dedicated carboy.[1] Do not pour down the drain.
-
Surface Decontamination:
Emergency Response Plan
Scenario: Powder Spill (>100 mg) outside the hood.
-
Evacuate: Clear the immediate area for 15 minutes to allow aerosols to settle.[1]
-
PPE Upgrade: Re-enter wearing Tier 3 PPE (P100 respirator/PAPR is mandatory).[1]
-
Contain: Cover the spill with wet paper towels (dampened with water) to prevent dust generation.[1]
-
Cleanup:
Scientific Workflow Visualization
Figure 2: Linear workflow for safe handling of Oxmetidine Mesylate powder.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 51710, Oxmetidine.[1] PubChem.[1] Available at: [Link][1]
-
National Institute for Occupational Safety and Health (NIOSH). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. Centers for Disease Control and Prevention.[4] Available at: [Link][1]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1][6] United States Department of Labor.[1] Available at: [Link][1]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[1] ACS Center for Lab Safety.[1] Available at: [Link][1]
-
Rush, B. et al. Oxmetidine: A Review of its Pharmacology and Therapeutic Efficacy. (Historical toxicity context).[1] Note: Referenced via general hepatotoxicity databases due to withdrawal status.
Sources
- 1. Oxmetidine Mesylate | C21H29N5O9S3 | CID 13186930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. int-enviroguard.com [int-enviroguard.com]
- 4. cdc.gov [cdc.gov]
- 5. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 6. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
